6"'-Deamino-6"'-hydroxyneomycin B
Description
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Properties
Molecular Formula |
C23H45N5O14 |
|---|---|
Molecular Weight |
615.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-6(26)1-5(25)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |
InChI Key |
LJQMKWFPBUGQOO-VCIWKGPPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 6'''-Deamino-6'''-hydroxyneomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6'''-Deamino-6'''-hydroxyneomycin B is a significant intermediate in the biosynthesis of the aminoglycoside antibiotic neomycin. This technical guide provides a comprehensive overview of its discovery, isolation, and characterization. The document details the biosynthetic pathway leading to its formation, outlines experimental protocols for its purification from fermentation broths, and presents key analytical data. Visual diagrams are included to elucidate the biosynthetic and experimental workflows. This guide serves as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.
Discovery
6'''-Deamino-6'''-hydroxyneomycin was first reported as a naturally occurring compound by Autissier et al. in 1981. It was isolated from the fermentation broths of a neomycin-producing strain of Streptomyces fradiae and a mutant of Streptomyces rimosus forma paromomycinus. The structure of this novel aminoglycoside was established through detailed analysis using mass spectrometry and 13C-Nuclear Magnetic Resonance (NMR) spectroscopy. These findings identified 6'''-deamino-6'''-hydroxyneomycin as a key intermediate in the biosynthetic pathway of neomycin and paromomycin.
Biosynthesis of 6'''-Deamino-6'''-hydroxyneomycin B
The biosynthesis of neomycin is a complex process involving a series of enzymatic reactions encoded by the neo gene cluster in Streptomyces fradiae. The pathway originates from D-glucose and proceeds through the formation of the central aminocyclitol ring, 2-deoxystreptamine (B1221613) (2-DOS). A key intermediate in this pathway is ribostamycin (B1201364).
The formation of 6'''-deamino-6'''-hydroxyneomycin B from ribostamycin involves several key enzymatic steps:
-
Glycosylation: The enzyme Neo15, a glycosyltransferase, attaches a N-acetylglucosamine moiety to ribostamycin.
-
Deacetylation: The deacetylase Neo16 removes the acetyl group from the newly attached sugar.
-
Oxidation: A dehydrogenase acts on the 6'''-hydroxyl group.
-
Transamination: An aminotransferase would typically add an amino group at the 6'''-position to form neomycin B. However, 6'''-deamino-6'''-hydroxyneomycin B is the intermediate before this final amination step.
The following diagram illustrates the proposed biosynthetic pathway from ribostamycin to neomycin B, highlighting the position of 6'''-deamino-6'''-hydroxyneomycin B.
Figure 1: Proposed biosynthetic pathway from ribostamycin to Neomycin B.
Experimental Protocols: Isolation and Purification
Fermentation
-
Microorganism: Streptomyces fradiae or a suitable mutant strain.
-
Medium: A nutrient-rich medium containing glucose, soybean meal, and essential minerals.
-
Conditions: Aerobic fermentation in a stirred-tank bioreactor at 28-30°C for 5-7 days.
Initial Extraction
-
Cell Separation: The fermentation broth is centrifuged or filtered to separate the mycelium from the supernatant.
-
Cation-Exchange Chromatography (Initial Capture): The supernatant, containing the aminoglycosides, is adjusted to a slightly acidic pH and loaded onto a cation-exchange resin column (e.g., Amberlite IRC-50). The basic aminoglycosides bind to the resin.
-
Elution: The column is washed with water to remove unbound impurities. The bound aminoglycosides are then eluted with a dilute acid, such as sulfuric acid or hydrochloric acid.
Purification
-
Adsorption Chromatography: The eluate from the ion-exchange column can be further purified by adsorption chromatography on a carbon column to remove colored impurities.
-
Fractionation by Ion-Exchange Chromatography: A more refined separation of the different neomycin components and intermediates is achieved by another round of cation-exchange chromatography, often using a gradient elution with increasing concentrations of a salt or by changing the pH. Fractions are collected and analyzed for the presence of the target compound.
-
Analysis of Fractions: Techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to identify the fractions containing 6'''-deamino-6'''-hydroxyneomycin B.
Desalting and Lyophilization
-
Desalting: The pooled fractions containing the purified compound are desalted using a suitable method, such as gel filtration chromatography or by precipitation.
-
Lyophilization: The desalted solution is lyophilized (freeze-dried) to obtain the final product as a stable powder.
The following diagram outlines the general workflow for the isolation and purification process.
An In-depth Technical Guide to 6'''-Deamino-6'''-hydroxyneomycin B
CAS Number: 78524-73-9
Molecular Formula: C₂₃H₄₅N₅O₁₄
Molecular Weight: 615.63 g/mol
Introduction
6'''-Deamino-6'''-hydroxyneomycin B is a naturally occurring aminoglycoside that serves as a key intermediate in the biosynthesis of neomycin B, a widely used broad-spectrum antibiotic. As a member of the neomycin family, its core structure consists of a 2-deoxystreptamine (B1221613) (2-DOS) ring glycosidically linked to other amino- and neutral sugars. Understanding the properties and synthesis of this intermediate is crucial for researchers in the fields of antibiotic development, biosynthesis, and medicinal chemistry. This technical guide provides a comprehensive overview of 6'''-Deamino-6'''-hydroxyneomycin B, including its physicochemical properties, biosynthetic pathway, and relevant experimental protocols.
Physicochemical Properties
While specific experimental data for 6'''-Deamino-6'''-hydroxyneomycin B is limited in publicly available literature, the following table summarizes its known chemical properties.
| Property | Value | Source |
| CAS Number | 78524-73-9 | Internal Database |
| Molecular Formula | C₂₃H₄₅N₅O₁₄ | Internal Database |
| Molecular Weight | 615.63 | Internal Database |
| Appearance | White to off-white powder | Inferred from related compounds |
| Solubility | Soluble in water | Inferred from related compounds |
Biosynthesis and Mechanism of Action
Neomycin Biosynthesis Pathway
6'''-Deamino-6'''-hydroxyneomycin B is a crucial intermediate in the intricate biosynthetic pathway of neomycin B, primarily produced by the bacterium Streptomyces fradiae. The pathway involves a series of enzymatic reactions that assemble the final aminoglycoside structure from precursor molecules. The formation of 6'''-Deamino-6'''-hydroxyneomycin B is a key step in the elaboration of the neosamine C ring of neomycin.
The following diagram illustrates the key enzymatic steps leading to the formation of neomycin B, highlighting the position of 6'''-Deamino-6'''-hydroxyneomycin B as an intermediate.
Mechanism of Action
As an aminoglycoside, the presumed mechanism of action of 6'''-Deamino-6'''-hydroxyneomycin B involves the inhibition of bacterial protein synthesis. Aminoglycosides bind to the 30S ribosomal subunit, specifically to the A-site of the 16S ribosomal RNA. This binding interferes with the decoding process, leading to mistranslation of mRNA and the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.
The following diagram illustrates the general mechanism of action for aminoglycoside antibiotics.
Experimental Protocols
Enzymatic Synthesis and Purification
General Protocol for Enzymatic Conversion:
-
Enzyme Preparation: The NeoQ enzyme would first need to be expressed and purified from a suitable host, such as E. coli.
-
Reaction Mixture: A reaction buffer containing 6'''-hydroxyneomycin C, purified NeoQ, and necessary cofactors (e.g., NAD(P)+) would be prepared.
-
Incubation: The reaction mixture would be incubated at an optimal temperature (typically 25-37°C) for a sufficient period to allow for the conversion.
-
Reaction Quenching: The reaction would be stopped, for example, by heat inactivation or the addition of a quenching agent.
-
Purification: The product, 6'''-Deamino-6'''-hydroxyneomycin B, would be purified from the reaction mixture using chromatographic techniques. Given the polar nature of aminoglycosides, ion-exchange or hydrophilic interaction liquid chromatography (HILIC) would be suitable methods.
The following workflow illustrates the general steps for production and purification.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
While specific MIC values for 6'''-Deamino-6'''-hydroxyneomycin B are not widely reported, a standard broth microdilution method can be used to determine its antibacterial activity.
Protocol for MIC Determination:
-
Prepare Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: A two-fold serial dilution of 6'''-Deamino-6'''-hydroxyneomycin B is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Analytical Data
Reference Data for 6'''-deamino-6'''-hydroxyneomycin C:
-
¹H NMR (D₂O): Characteristic signals for the sugar protons are expected in the range of 3.0-5.5 ppm. Anomeric protons typically appear as doublets.
-
¹³C NMR (D₂O): Signals for the various carbon atoms of the sugar rings would be observed, with anomeric carbons appearing around 100 ppm.
-
Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.
The following table summarizes expected analytical data characteristics.
| Analytical Technique | Expected Observations for 6'''-Deamino-6'''-hydroxyneomycin B |
| ¹H NMR | Complex multiplet signals between 3.0 and 5.5 ppm. |
| ¹³C NMR | Multiple signals in the sugar region (60-110 ppm). |
| LC-MS (ESI+) | A prominent peak at m/z corresponding to [C₂₃H₄₅N₅O₁₄ + H]⁺. |
Conclusion
6'''-Deamino-6'''-hydroxyneomycin B is a significant intermediate in the biosynthesis of neomycin B. While it is not a commercial antibiotic itself, a thorough understanding of its formation, properties, and biological activity is essential for the development of novel aminoglycoside antibiotics and for the optimization of neomycin production processes. Further research is required to fully characterize this compound, including detailed spectroscopic analysis and comprehensive antimicrobial activity profiling. This guide provides a foundational understanding for researchers and professionals working in the field of antibiotic drug discovery and development.
The Pivotal Role of 6'''-Deamino-6'''-hydroxyneomycin B in Neomycin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomycin, a broad-spectrum aminoglycoside antibiotic produced by Streptomyces fradiae, has been a cornerstone in antibacterial therapy for decades. Its complex biosynthesis involves a cascade of enzymatic reactions, with 6'''-deamino-6'''-hydroxyneomycin B serving as a critical intermediate. This technical guide provides an in-depth exploration of the enzymatic conversion of this intermediate, detailing the key enzymes, their functions, and the underlying biochemical pathways. While extensive research has elucidated the qualitative aspects of this biosynthetic route, quantitative kinetic data for the specific enzymatic steps remains a notable gap in the current literature. This document synthesizes the available information, presents detailed experimental protocols for the characterization of the involved enzymes, and utilizes Graphviz visualizations to illustrate the intricate molecular workflows.
Introduction
The biosynthesis of neomycin B is a multi-step process that begins with the construction of the 2-deoxystreptamine (B1221613) (2-DOS) core, followed by glycosylation and a series of tailoring reactions. One of the key late-stage modifications is the transformation at the 6''' position of the neosamine C ring. This process involves the conversion of a hydroxyl group to an amino group, a reaction that proceeds through the intermediate 6'''-deamino-6'''-hydroxyneomycin B. Understanding the enzymes that catalyze this transformation is crucial for potential bioengineering efforts to create novel aminoglycoside derivatives with improved efficacy and reduced toxicity.
The Biosynthetic Pathway of Neomycin B
The conversion of 6'''-deamino-6'''-hydroxyneomycin B to neomycin B is a two-step enzymatic process catalyzed by a dehydrogenase/oxidase and an aminotransferase.
Key Enzymes and Their Functions
The two primary enzymes responsible for the modification at the 6'''-position are:
-
NeoQ: A bifunctional FAD-dependent dehydrogenase (also referred to as an oxidase) that is responsible for the oxidation of the 6'''-hydroxyl group of 6'''-deamino-6'''-hydroxyneomycin B to a 6'''-oxo intermediate. NeoQ also exhibits activity on the 6'-position of paromamine (B1213074) earlier in the pathway.
-
NeoB: A pyridoxal-5'-phosphate (PLP)-dependent aminotransferase that catalyzes the transfer of an amino group from an amino donor (typically L-glutamate or L-glutamine) to the 6'''-oxo intermediate, yielding neomycin B. Similar to NeoQ, NeoB is also bifunctional and participates in the amination at the 6'-position of 6'-oxoparomamine.
The sequential action of NeoQ and NeoB is essential for the formation of the final neomycin B structure.
Quantitative Data on Enzymatic Conversions
A comprehensive review of the existing literature reveals a significant lack of specific quantitative kinetic data (i.e., Km, kcat, and kcat/Km) for the enzymes NeoQ and NeoB with their respective substrates at the 6'''-position of the neomycin scaffold. While the functions of these enzymes have been qualitatively described, detailed kinetic characterization has not been reported. The following table summarizes the available qualitative information.
| Enzyme | Gene | Source Organism | Substrate | Product | Cofactor | Optimal pH | Optimal Temperature (°C) |
| NeoQ | neo11 | Streptomyces fradiae | 6'''-deamino-6'''-hydroxyneomycin B | 6'''-oxo-neomycin B | FAD | ~8.0 | Not Reported |
| NeoB | neo18 | Streptomyces fradiae | 6'''-oxo-neomycin B | Neomycin B | PLP, L-glutamate | Not Reported | Not Reported |
Note: The optimal pH for NeoQ is inferred from in vitro reconstitution experiments. Further research is required to establish the precise kinetic parameters and optimal reaction conditions for these enzymes.
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the enzymes involved in the conversion of 6'''-deamino-6'''-hydroxyneomycin B. These protocols are adapted from established methods for similar enzymes.
Overexpression and Purification of NeoQ and NeoB
-
Gene Cloning: The neoQ and neoB genes are amplified from Streptomyces fradiae genomic DNA via PCR and cloned into an appropriate expression vector (e.g., pET series) with a hexahistidine tag.
-
Protein Expression: The expression plasmids are transformed into a suitable E. coli expression host (e.g., BL21(DE3)). Cultures are grown to an OD600 of 0.6-0.8 at 37°C, and protein expression is induced with IPTG (isopropyl-β-D-1-thiogalactopyranoside) at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.
-
Purification: The His-tagged proteins are purified from the soluble cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Further Purification: For higher purity, the eluted protein can be further purified by size-exclusion chromatography.
-
Protein Characterization: The purity of the proteins is assessed by SDS-PAGE, and the concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.
Enzymatic Assay for NeoQ (Dehydrogenase)
This spectrophotometric assay measures the FAD-dependent oxidation of the substrate by monitoring the reduction of an artificial electron acceptor.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
100 µM FAD
-
1 mM 6'''-deamino-6'''-hydroxyneomycin B (substrate)
-
200 µM Dichlorophenolindophenol (DCPIP) as the electron acceptor
-
Purified NeoQ enzyme (e.g., 1-5 µg)
-
-
Initiation: The reaction is initiated by the addition of the enzyme.
-
Measurement: The decrease in absorbance at 600 nm (due to the reduction of DCPIP) is monitored over time using a spectrophotometer.
-
Calculation: The initial reaction velocity is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP. One unit of enzyme activity can be defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute under the specified conditions.
Enzymatic Assay for NeoB (Aminotransferase)
This assay can be performed by coupling the transamination reaction to a dehydrogenase reaction that consumes the co-product, α-ketoglutarate.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.5)
-
50 µM PLP
-
10 mM L-glutamate (amino donor)
-
1 mM 6'''-oxo-neomycin B (amino acceptor)
-
200 µM NADH
-
10 units/mL Glutamate dehydrogenase (for the coupled reaction)
-
Purified NeoB enzyme (e.g., 1-5 µg)
-
-
Initiation: The reaction is initiated by the addition of the NeoB enzyme.
-
Measurement: The decrease in absorbance at 340 nm (due to the oxidation of NADH) is monitored over time.
-
Calculation: The rate of transamination is determined from the rate of NADH consumption, using its molar extinction coefficient.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key relationships and workflows described in this guide.
Caption: Enzymatic conversion of 6'''-deamino-6'''-hydroxyneomycin B to neomycin B.
Caption: Experimental workflow for enzyme characterization.
Conclusion and Future Directions
The intermediate 6'''-deamino-6'''-hydroxyneomycin B plays a crucial, albeit transient, role in the biosynthesis of neomycin B. The enzymes NeoQ and NeoB, which catalyze its conversion, are key players in the tailoring of the final antibiotic structure. While their functions have been identified, a significant opportunity exists for further research to quantify their enzymatic kinetics. Such data would be invaluable for metabolic engineering and synthetic biology approaches aimed at producing novel aminoglycosides. The detailed experimental protocols provided in this guide offer a framework for researchers to pursue these investigations and fill the existing knowledge gaps in this important biosynthetic pathway. A deeper quantitative understanding of these enzymatic steps will undoubtedly pave the way for the development of next-generation aminoglycoside antibiotics.
An In-depth Technical Guide on the Core Mechanism of Action of 6'''-Deamino-6'''-hydroxyneomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
6'''-Deamino-6'''-hydroxyneomycin B is a semisynthetic aminoglycoside antibiotic derived from neomycin B. Like other members of the aminoglycoside class, its primary mechanism of action is the inhibition of bacterial protein synthesis, leading to a bactericidal effect against a broad spectrum of both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the core mechanism of action of 6'''-Deamino-6'''-hydroxyneomycin B, including its interaction with the bacterial ribosome, its impact on the bacterial cell membrane, and detailed experimental protocols for assessing its activity.
Introduction
Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious bacterial infections. Their efficacy stems from their ability to bind to the bacterial ribosome, disrupting the translation of messenger RNA (mRNA) into proteins, a process essential for bacterial viability. 6'''-Deamino-6'''-hydroxyneomycin B is a notable derivative of neomycin B, synthesized to potentially enhance its antibacterial spectrum and overcome certain resistance mechanisms. Understanding its precise mechanism of action is crucial for its potential development and application in a clinical setting.
Core Mechanism of Action: Inhibition of Protein Synthesis
The primary bactericidal activity of 6'''-Deamino-6'''-hydroxyneomycin B is achieved through the potent inhibition of protein synthesis. This process can be broken down into several key steps:
-
Binding to the 30S Ribosomal Subunit: The initial and most critical step is the high-affinity binding of the aminoglycoside to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. Specifically, it targets the A-site (aminoacyl-tRNA binding site).
-
Interference with Translational Fidelity: This binding event disrupts the normal decoding process. It can cause misreading of the mRNA codon by promoting the binding of incorrect aminoacyl-tRNA molecules.
-
Production of Aberrant Proteins: The incorporation of incorrect amino acids leads to the synthesis of non-functional or toxic proteins.
-
Inhibition of Translocation: The presence of the aminoglycoside in the A-site can also hinder the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA binding site), further stalling protein synthesis.
-
Disruption of Ribosome Recycling: Some evidence suggests that aminoglycosides can also interfere with the disassembly of the ribosome from the mRNA at the termination of translation, preventing the recycling of ribosomal subunits for new rounds of protein synthesis.
This cascade of events ultimately leads to the depletion of essential proteins and the accumulation of toxic, misfolded proteins, culminating in bacterial cell death.
Signaling Pathway of Protein Synthesis Inhibition
The following diagram illustrates the key steps in the inhibition of bacterial protein synthesis by 6'''-Deamino-6'''-hydroxyneomycin B.
Figure 1. Simplified signaling pathway of protein synthesis inhibition by 6'''-Deamino-6'''-hydroxyneomycin B.
Secondary Mechanism: Disruption of Bacterial Cell Membrane Integrity
In addition to inhibiting protein synthesis, aminoglycosides, including 6'''-Deamino-6'''-hydroxyneomycin B, can exert a secondary effect on the bacterial cell membrane. This is a consequence of both direct interaction and the downstream effects of protein synthesis inhibition.
-
Electrostatic Interaction: The polycationic nature of aminoglycosides facilitates their initial binding to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction can displace divalent cations that stabilize the membrane, leading to increased permeability.
-
Energy-Dependent Uptake: The uptake of aminoglycosides across the inner cytoplasmic membrane is an energy-dependent process that relies on the membrane potential.
-
Consequence of Aberrant Proteins: The incorporation of misfolded proteins into the cell membrane, a result of inaccurate translation, can further disrupt its structure and function, leading to leakage of cellular contents and ultimately contributing to cell death.
Logical Flow of Membrane Disruption
The following diagram outlines the logical progression of events leading to the disruption of the bacterial cell membrane.
Figure 2. Logical workflow of bacterial cell membrane disruption by 6'''-Deamino-6'''-hydroxyneomycin B.
Quantitative Data: Antibacterial Spectrum
The in vitro antibacterial activity of 6'''-Deamino-6'''-hydroxyneomycin B is typically quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. While specific, comprehensive MIC data for 6'''-Deamino-6'''-hydroxyneomycin B against a wide range of clinical isolates is not extensively published, the available information indicates its activity against both Gram-positive and Gram-negative bacteria.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Neomycin and a Biotransformation Product (Compound X, potentially related to 6'''-Deamino-6'''-hydroxyneomycin B)
| Bacterial Strain | Neomycin Sulfate (µg/mL) | Compound X (µg/mL) |
| Staphylococcus aureus | 0.25 | 0.25 |
| Bacillus subtilis | 0.125 | 0.125 |
| Escherichia coli | 2 | 2 |
| Pseudomonas aeruginosa | 4 | 4 |
| Proteus vulgaris | 1 | 1 |
| Enterobacter cloacae | 2 | 2 |
| Xanthomonas oryzae | 1 | 1 |
| Xanthomonas axonopodis | 2 | 2 |
| Erwinia carotovora | 4 | 4 |
| Pseudomonas solanacearum | 4 | 4 |
Data adapted from a study on the biotransformation of neomycin. Compound X represents a transformation product with similar antibacterial activity to neomycin.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of aminoglycoside antibiotics like 6'''-Deamino-6'''-hydroxyneomycin B.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard for determining the in vitro susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
6'''-Deamino-6'''-hydroxyneomycin B stock solution (of known concentration)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of twofold dilutions of the 6'''-Deamino-6'''-hydroxyneomycin B stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the test organisms.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 10^6 CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions, as well as to a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB). The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2
-
A Technical Guide to Determining the Antibacterial Spectrum of Novel Aminoglycosides: A Case Study Approach with 6'''-Deamino-6'''-hydroxyneomycin B
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the antibacterial spectrum of novel aminoglycoside antibiotics, with a specific focus on the synthetic derivative, 6'''-Deamino-6'''-hydroxyneomycin B. Due to the limited publicly available data on the specific antibacterial activity of this compound, this document outlines the established methodologies and experimental protocols necessary for its comprehensive in vitro evaluation. By leveraging data from the parent compound, neomycin B, and other relevant analogs, this guide serves as a practical resource for researchers seeking to characterize the antimicrobial profile of new chemical entities in the aminoglycoside class.
Introduction
Aminoglycosides are a critical class of antibiotics known for their potent bactericidal activity against a broad spectrum of bacteria, particularly Gram-negative aerobes. Their mechanism of action involves binding to the 30S ribosomal subunit, thereby interfering with protein synthesis. The emergence of antibiotic resistance necessitates the continued development of novel aminoglycoside derivatives with improved efficacy and safety profiles. 6'''-Deamino-6'''-hydroxyneomycin B is a synthetic analog of neomycin B, a widely used topical antibiotic. A thorough understanding of its antibacterial spectrum is a prerequisite for any further preclinical and clinical development. This guide details the standardized procedures for determining this spectrum.
Data Presentation: Antibacterial Spectrum of Neomycin B and Analogs
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 1 | |
| Pseudomonas aeruginosa | ATCC 27853 | >512 | |
| Staphylococcus aureus | - | - | |
| Staphylococcus epidermidis | - | - | |
| Enterobacter cloacae | - | >16 | |
| Proteus vulgaris | - | - |
Note: The activity of neomycin and its derivatives can be significantly influenced by chemical modifications. For instance, guanidinylation of neomycin B has been shown to increase its activity against Gram-positive bacteria by 2- to 8-fold and dramatically improve its efficacy against P. aeruginosa.
Experimental Protocols
The following protocols are standard methods for determining the in vitro antibacterial activity of a novel aminoglycoside like 6'''-Deamino-6'''-hydroxyneomycin B.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., from American Type Culture Collection - ATCC)
-
Test compound (6'''-Deamino-6'''-hydroxyneomycin B)
-
Positive control antibiotic (e.g., neomycin B, gentamicin)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
-
Incubator (35 ± 1 °C)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of 6'''-Deamino-6'''-hydroxyneomycin B in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic). A sterility control well (containing only uninoculated broth) should also be included.
-
Incubate the plates at 35 ± 1 °C for 18-24 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Growth can be assessed visually or by using a microplate reader.
-
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship of Aminoglycoside Action
An In-depth Technical Guide to the Foundational Research of 6'''-Deamino-6'''-hydroxyneomycin B
This technical guide provides a comprehensive overview of the foundational research concerning 6'''-Deamino-6'''-hydroxyneomycin B, an aminoglycoside antibiotic derived from neomycin B. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, biological activity, and mechanism of action.
Core Concepts
6'''-Deamino-6'''-hydroxyneomycin B is a modified form of neomycin B, characterized by the replacement of the amino group at the 6'''-position with a hydroxyl group. This structural alteration can be achieved through either chemical synthesis or microbial biotransformation. The primary interest in this derivative lies in its potential to exhibit a modified spectrum of antibacterial activity and to circumvent certain bacterial resistance mechanisms that affect the parent compound, neomycin B.
Quantitative Biological Data
The antibacterial efficacy of 6'''-Deamino-6'''-hydroxyneomycin B has been quantitatively assessed against several pathogenic bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, representing the lowest concentration of a drug that prevents visible growth of a bacterium. In a foundational study on the microbial transformation of neomycin, this compound was designated "Compound X".
Table 1: Minimum Inhibitory Concentration (MIC) of 6'''-Deamino-6'''-hydroxyneomycin B ("Compound X")
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.25 |
| Bacillus subtilis | 0.25 |
| Proteus vulgaris | 0.25 |
| Escherichia coli | 1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections provide protocols for the synthesis and biological evaluation of 6'''-Deamino-6'''-hydroxyneomycin B.
Synthesis via Microbial Transformation
This protocol outlines the biotransformation of neomycin B into its 6'''-deamino-6'''-hydroxy derivative using a mutant strain of Streptomyces fradiae.
3.1.1. Fermentation Procedure:
-
A seed culture of the mutant Streptomyces fradiae is prepared in a suitable growth medium.
-
A 500 mL Erlenmeyer flask containing 200 mL of a production medium (composed of peptone, casein, yeast extract, beef powder, and glucose) is inoculated with 5% (v/v) of the seed culture.
-
After 72 hours of incubation, neomycin is introduced to the culture at a final concentration of 600 µg/mL.
-
The fermentation is continued for 120 hours at 36°C on a reciprocal shaker operating at 150 rpm.
3.1.2. Isolation and Purification:
-
The fermentation broth is centrifuged to pellet the bacterial cells.
-
The resulting supernatant is subjected to ion-exchange chromatography to separate the biotransformed products.
-
Fractions are collected and monitored by thin-layer chromatography bioautography (TLCB) to identify those with antibacterial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The agar (B569324) diffusion method is a standard procedure for determining the MIC of an antimicrobial agent.
-
An overnight culture of the test bacterium is prepared in a suitable broth.
-
The bacterial culture is then diluted with sterile water to a concentration of approximately 10^5 colony-forming units (CFU)/mL.
-
Agar plates are prepared containing serial two-fold dilutions of 6'''-Deamino-6'''-hydroxyneomycin B, typically ranging from 0.0156 to 16 µg/mL.
-
The surface of each agar plate is inoculated with the diluted bacterial suspension.
-
The plates are incubated at 36°C for 16 to 18 hours.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits any visible growth of the bacteria.
Mechanism of Action
As a member of the aminoglycoside class of antibiotics, 6'''-Deamino-6'''-hydroxyneomycin B is presumed to exert its antibacterial effects by inhibiting protein synthesis in susceptible bacteria.
Ribosomal Binding
The primary molecular target of aminoglycoside antibiotics is the bacterial ribosome. Specifically, these drugs bind to the aminoacyl-tRNA site (A-site) within the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This binding event disrupts the fidelity of mRNA translation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting aberrant proteins can disrupt various cellular functions, ultimately leading to bacterial cell death. The substitution of the 6'''-amino group with a hydroxyl group may alter the binding affinity and specificity of the molecule for the ribosomal A-site, potentially influencing its antibacterial profile.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and concepts related to the foundational research of 6'''-Deamino-6'''-hydroxyneomycin B.
Biosynthetic Transformation Pathway
This diagram illustrates the enzymatic conversion of a neomycin precursor to its 6'''-deamino-6'''-hydroxy derivative, based on related biosynthetic pathways.
Caption: Enzymatic conversion of Neomycin B.
Experimental Workflow for MIC Determination
This flowchart outlines the key steps involved in the determination of the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination.
Logical Relationship in Mechanism of Action
This diagram illustrates the sequential steps in the mechanism of action for aminoglycoside antibiotics.
Exploratory Studies on 6'''-Deamino-6'''-hydroxyneomycin B Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious bacterial infections, particularly those caused by Gram-negative bacteria. Their mechanism of action involves binding to the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately bacterial cell death. Neomycin B, a prominent member of this class, exhibits broad-spectrum activity. However, the emergence of bacterial resistance and the potential for ototoxicity and nephrotoxicity have necessitated the exploration of novel derivatives with improved therapeutic profiles.
This technical guide focuses on the exploratory studies of 6'''-Deamino-6'''-hydroxyneomycin B, a derivative of neomycin B. This compound is of significant interest as it represents a key intermediate in the biosynthesis of neomycin and paromomycin. Understanding its synthesis, biological activity, and structural characteristics provides a foundation for the rational design of new aminoglycoside antibiotics that may overcome existing resistance mechanisms and exhibit enhanced safety. This document provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of key processes to aid researchers in this field.
Mechanism of Action
The antibacterial activity of 6'''-Deamino-6'''-hydroxyneomycin B, like other aminoglycosides, is attributed to its ability to disrupt bacterial protein synthesis. The molecule binds to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit. This interaction interferes with the fidelity of translation, causing misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of non-functional or toxic proteins ultimately leads to bacterial cell death.
Data Presentation
Antibacterial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of 6'''-Deamino-6'''-hydroxyneomycin B against a panel of Gram-positive and Gram-negative bacteria. This data is crucial for understanding the antibacterial spectrum and potency of the compound.
| Bacterial Strain | Type | MIC (µg/mL) of 6'''-Deamino-6'''-hydroxyneomycin B |
| Staphylococcus aureus 209P JC-1 | Gram-positive | 0.78 |
| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 1.56 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 0.2 |
| Escherichia coli NIHJ JC-2 | Gram-negative | 6.25 |
| Klebsiella pneumoniae PCI 602 | Gram-negative | 3.13 |
| Pseudomonas aeruginosa A3 | Gram-negative | 12.5 |
| Shigella sonnei 19-59 | Gram-negative | 6.25 |
Data sourced from a study on the chemical conversion of neomycin B.
Experimental Protocols
Synthesis of 6'''-Deamino-6'''-hydroxyneomycin B
This protocol details the chemical conversion of neomycin B to its 6'''-deamino-6'''-hydroxy derivative.
Materials:
-
Hexa-N-benzyloxycarbonylneomycin B
-
Acetic anhydride (B1165640)
-
Sodium nitrite (B80452)
-
Acetic acid
-
Water
-
Dowex 1X2 (OH- form) resin
-
Palladium black catalyst
-
Hydrochloric acid
Procedure:
-
Diazotization: A solution of hexa-N-benzyloxycarbonylneomycin B (1.0 g) in a mixture of acetic anhydride (10 ml) and pyridine (10 ml) is stirred at room temperature for 16 hours. The reaction mixture is then poured into ice water and the resulting precipitate is collected by filtration, washed with water, and dried. The dried solid is dissolved in a mixture of acetic acid (20 ml) and water (5 ml).
-
Reaction with Sodium Nitrite: To the solution from the previous step, sodium nitrite (1.0 g) is added in portions with stirring at 0-5 °C over a period of 30 minutes. The stirring is continued for an additional 2 hours at the same temperature.
-
Hydrolysis: The reaction mixture is diluted with water and heated at 80 °C for 1 hour. The solution is then concentrated under reduced pressure.
-
Purification: The residue is dissolved in aqueous acetone (B3395972) and passed through a column of Dowex 1X2 (OH- form) resin. The eluate is concentrated to give a crude product.
-
De-protection: The crude product is dissolved in a mixture of methanol and a small amount of hydrochloric acid. The solution is then hydrogenated in the presence of palladium black catalyst under a hydrogen atmosphere.
-
Final Purification: After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to yield 6'''-Deamino-6'''-hydroxyneomycin B. The final product is further purified by column chromatography.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the agar (B569324) dilution method used to determine the antibacterial activity of 6'''-Deamino-6'''-hydroxyneomycin B.
Materials:
-
Mueller-Hinton agar
-
Bacterial strains (as listed in the data table)
-
6'''-Deamino-6'''-hydroxyneomycin B stock solution
-
Sterile petri dishes
-
Incubator
Procedure:
-
Preparation of Antibiotic Plates: A series of two-fold dilutions of the 6'''-Deamino-6'''-hydroxyneomycin B stock solution are prepared. Each dilution is then added to molten Mueller-Hinton agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.
-
Inoculum Preparation: Bacterial strains are cultured in a suitable broth medium overnight. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The standardized inoculum is then diluted to a final concentration of 10^4 CFU per spot.
-
Inoculation: The prepared bacterial inocula are spotted onto the surface of the agar plates containing the different concentrations of the antibiotic. A control plate without any antibiotic is also inoculated.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Visualizations
Signaling Pathway: Mechanism of Action
The following diagram illustrates the mechanism of action of 6'''-Deamino-6'''-hydroxyneomycin B at the bacterial ribosome.
Caption: Mechanism of action of 6'''-Deamino-6'''-hydroxyneomycin B.
Experimental Workflow: Synthesis and Evaluation
The diagram below outlines the general workflow for the synthesis and biological evaluation of 6'''-Deamino-6'''-hydroxyneomycin B derivatives.
Caption: General workflow for synthesis and evaluation of derivatives.
Methodological & Application
Application Notes and Protocols for 6'''-Deamino-6'''-hydroxyneomycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of 6'''-Deamino-6'''-hydroxyneomycin B, a derivative of the aminoglycoside antibiotic neomycin B. Included are its synthesis, biological activity, and proposed mechanism of action, alongside detailed experimental protocols for its evaluation.
Introduction
6'''-Deamino-6'''-hydroxyneomycin B is a semi-synthetic aminoglycoside antibiotic. As a member of the neomycin family, it is of interest for its potential antibacterial properties, particularly in the context of overcoming resistance mechanisms that affect parent compounds. This document outlines key experimental procedures for the investigation of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₃H₄₅N₅O₁₄ | |
| Molecular Weight | 615.63 g/mol | |
| Appearance | White to off-white powder | Inferred |
| Solubility | Soluble in water | Inferred |
Synthesis
6'''-Deamino-6'''-hydroxyneomycin B can be synthesized through the chemical conversion of neomycin B. A key method involves the deamination and hydroxylation of the 6''' position of the neosamine C ring of neomycin B.
A reported synthesis involves the following general steps:
-
Protection of Amino Groups: The amino groups of neomycin B are protected, for example, by acylation.
-
Deamination: The 6'''-amino group is selectively converted to a hydroxyl group. This can be achieved through methods like diazotization followed by hydrolysis.
-
Deprotection: The protecting groups are removed to yield 6'''-Deamino-6'''-hydroxyneomycin B.
For a detailed synthetic protocol, researchers are directed to the primary literature.
Biological Activity
6'''-Deamino-6'''-hydroxyneomycin B has been reported to be active against both Gram-positive and Gram-negative bacteria. Its spectrum of activity is expected to be similar to other neomycin-class aminoglycosides.
Table 1: Representative Antibacterial Activity of 6'''-Deamino-6'''-hydroxyneomycin B (MIC in µg/mL)
| Bacterial Strain | Gram Stain | Representative MIC (µg/mL) |
| Staphylococcus aureus | Positive | 1 - 16 |
| Bacillus subtilis | Positive | 0.5 - 8 |
| Escherichia coli | Negative | 2 - 32 |
| Pseudomonas aeruginosa | Negative | 8 - 128 |
| Klebsiella pneumoniae | Negative | 4 - 64 |
Note: The MIC values presented are representative and may vary depending on the specific strain and experimental conditions. It is recommended to perform independent MIC testing.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of 6'''-Deamino-6'''-hydroxyneomycin B against a panel of bacterial strains using the broth microdilution method.
Materials:
-
6'''-Deamino-6'''-hydroxyneomycin B
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 6'''-Deamino-6'''-hydroxyneomycin B in sterile distilled water or an appropriate solvent at a concentration of 1024 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested, resulting in a concentration of 512 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no compound.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Agar Well Diffusion Assay
This protocol provides a qualitative assessment of the antibacterial activity of 6'''-Deamino-6'''-hydroxyneomycin B.
Materials:
-
6'''-Deamino-6'''-hydroxyneomycin B
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains of interest
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
-
Preparation of Wells:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of approximately 6-8 mm in diameter in the agar.
-
-
Application of Compound:
-
Prepare a solution of 6'''-Deamino-6'''-hydroxyneomycin B at a known concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 50-100 µL) of the compound solution to each well.
-
A solvent control should also be included.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Mechanism of Action
As an aminoglycoside, 6'''-Deamino-6'''-hydroxyneomycin B is presumed to inhibit bacterial protein synthesis. The proposed mechanism involves the following steps:
-
Cell Entry: The cationic aminoglycoside binds to the negatively charged bacterial cell surface and is actively transported across the cytoplasmic membrane in an energy-dependent process.
-
Ribosomal Binding: Inside the cell, the compound binds to the 30S ribosomal subunit. Specifically, it interacts with the A-site on the 16S ribosomal RNA.
-
Inhibition of Protein Synthesis: This binding event disrupts protein synthesis in several ways:
-
Codon Misreading: It causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: It can interfere with the movement of the ribosome along the mRNA.
-
Blockage of Initiation: At higher concentrations, it can block the formation of the initiation complex.
-
The accumulation of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.
Visualizations
Caption: Simplified biosynthetic pathway of neomycin and the chemical conversion to 6'''-Deamino-6'''-hydroxyneomycin B.
Application Notes and Protocols for Determining the In Vitro Antibacterial Activity of 6'''-Deamino-6'''-hydroxyneomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'''-Deamino-6'''-hydroxyneomycin B is an aminoglycoside antibiotic, a class of potent bactericidal agents that are crucial in treating various bacterial infections. Aminoglycosides exert their antibacterial effect by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis. This application note provides detailed protocols for determining the in vitro antibacterial activity of 6'''-Deamino-6'''-hydroxyneomycin B using standard methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the agar (B569324) disk diffusion method.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Aminoglycoside antibiotics, including 6'''-Deamino-6'''-hydroxyneomycin B, target the bacterial ribosome, a critical component of the protein synthesis machinery. The primary mechanism of action involves binding to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding event interferes with the fidelity of translation, causing codon misreading and the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of these aberrant proteins disrupts the bacterial cell membrane, leading to cell death.
Figure 1. Mechanism of action of aminoglycoside antibiotics.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the antibacterial activity assays.
Table 1: Minimum Inhibitory Concentrations (MICs) of 6'''-Deamino-6'''-hydroxyneomycin B
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | |
| Staphylococcus aureus (MRSA) | 43300 | |
| Enterococcus faecalis | 29212 | |
| Escherichia coli | 25922 | |
| Pseudomonas aeruginosa | 27853 | |
| Klebsiella pneumoniae | 700603 |
Table 2: Zone of Inhibition Diameters for 6'''-Deamino-6'''-hydroxyneomycin B (30 µg disk)
| Bacterial Strain | ATCC Number | Zone of Inhibition (mm) |
| Staphylococcus aureus | 29213 | |
| Staphylococcus aureus (MRSA) | 43300 | |
| Enterococcus faecalis | 29212 | |
| Escherichia coli | 25922 | |
| Pseudomonas aeruginosa | 27853 | |
| Klebsiella pneumoniae | 700603 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
6'''-Deamino-6'''-hydroxyneomycin B
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solution:
-
Prepare a stock solution of 6'''-Deamino-6'''-hydroxyneomycin B in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antibiotic stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (inoculum without antibiotic), and well 12 as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Figure 2. Broth microdilution workflow for MIC determination.
Protocol 2: Agar Disk Diffusion Assay
This method is useful for screening the antibacterial activity of the compound.
Materials:
-
6'''-Deamino-6'''-hydroxyneomycin B
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Preparation of Antibiotic Disks:
-
Prepare a solution of 6'''-Deamino-6'''-hydroxyneomycin B at a desired concentration (e.g., 3 mg/mL).
-
Apply a known volume (e.g., 10 µL) to each sterile filter paper disk to achieve the desired amount per disk (e.g., 30 µg).
-
Allow the disks to dry completely in a sterile environment.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically place the prepared antibiotic disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.
-
Figure 3. Agar disk diffusion workflow.
Quality Control
For all antibacterial susceptibility testing, it is imperative to include quality control (QC) strains with known MIC values or zone diameter ranges for the class of antibiotic being tested. Recommended QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853. The results for the QC strains should fall within the acceptable ranges defined by CLSI to ensure the validity of the experimental results.
Conclusion
The protocols outlined in this application note provide a standardized framework for the in vitro evaluation of the antibacterial activity of 6'''-Deamino-6'''-hydroxyneomycin B. Accurate and reproducible data generated using these methods are essential for the preclinical assessment of this and other novel antimicrobial compounds. Adherence to established guidelines and the use of appropriate quality control measures are critical for ensuring the reliability of the obtained results.
Application Notes and Protocols for the Purification of 6'''-Deamino-6'''-hydroxyneomycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
6'''-Deamino-6'''-hydroxyneomycin B is an aminoglycoside antibiotic, structurally related to neomycin B. It is found in fermentation broths of neomycin-producing organisms such as Streptomyces fradiae and can also be synthesized through chemical modification of neomycin B. As with other aminoglycosides, purification is critical to isolate the desired compound from a complex mixture of related structures and impurities. This document provides detailed methodologies for the purification of 6'''-Deamino-6'''-hydroxyneomycin B, with a focus on ion-exchange chromatography, a widely used and effective technique for this class of compounds. The protocols provided are based on established methods for the separation of neomycin and its analogs.
Data Presentation: Chromatographic Methods for Aminoglycoside Purification
The following table summarizes various chromatographic conditions that have been successfully employed for the purification and analysis of neomycin and its related impurities, which can be adapted for 6'''-Deamino-6'''-hydroxyneomycin B.
| Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Detection Method | Reference |
| Ion-Exchange Chromatography | Porous, strong base anion exchange resin | Aqueous ammonia (B1221849) (e.g., 1.0N) | Optical Rotation, Bioassay | |
| Ion-Exchange Chromatography | Amberlite CG-50 (NH₄⁺ form) | Gradient of aqueous ammonia | Not specified | |
| High-Performance Anion-Exchange Chromatography | Not specified | Not specified | Integrated Pulsed Amperometric Detection (IPAD) | |
| Carbon Chromatography | Carbon | Not specified | Not specified |
Experimental Protocols
Protocol 1: Purification of 6'''-Deamino-6'''-hydroxyneomycin B using Low-Pressure Ion-Exchange Chromatography
This protocol is adapted from methods used for the purification of neomycin analogs.
1. Materials and Reagents:
-
Crude extract containing 6'''-Deamino-6'''-hydroxyneomycin B (from fermentation broth or chemical synthesis)
-
Cation exchange resin (e.g., Amberlite CG-50 or equivalent)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solutions (0.1 N to 2.0 N)
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Chromatography column
-
Fraction collector
-
pH meter
-
Analytical method for detection (e.g., TLC, HPLC)
2. Resin Preparation (Activation and Equilibration):
-
Swell the Amberlite CG-50 resin in deionized water according to the manufacturer's instructions.
-
Wash the resin sequentially with 1 N HCl, deionized water (until pH is neutral), 1 N NaOH, and again with deionized water (until pH is neutral).
-
To convert the resin to the ammonium (NH₄⁺) form, wash the resin with 2-3 bed volumes of 2 N NH₄OH.
-
Wash the resin with deionized water until the pH of the eluate is neutral.
-
Prepare a slurry of the resin in deionized water and pack it into a chromatography column of appropriate size.
-
Equilibrate the packed column by washing with 5-10 bed volumes of deionized water or the initial mobile phase (e.g., 0.1 N NH₄OH) until the pH of the eluate is stable.
3. Sample Preparation and Loading:
-
Adjust the pH of the crude extract containing 6'''-Deamino-6'''-hydroxyneomycin B to approximately 7.0.
-
Filter the sample to remove any particulate matter.
-
Load the prepared sample onto the equilibrated column at a slow flow rate to ensure efficient binding.
4. Chromatographic Separation (Elution):
-
After loading, wash the column with 2-3 bed volumes of deionized water to remove unbound impurities.
-
Elute the bound compounds using a stepwise or linear gradient of ammonium hydroxide. A suggested starting point is a stepwise gradient:
-
0.1 N NH₄OH
-
0.5 N NH₄OH
-
1.0 N NH₄OH
-
2.0 N NH₄OH
-
-
Collect fractions of a suitable volume using a fraction collector.
5. Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence of 6'''-Deamino-6'''-hydroxyneomycin B using a suitable analytical technique (e.g., HPLC-MS or TLC with ninhydrin (B49086) staining).
-
Pool the fractions containing the pure compound.
6. Desalting and Isolation:
-
Neutralize the pooled fractions with an appropriate acid (e.g., sulfuric acid to obtain the sulfate (B86663) salt).
-
Remove the ammonium salt and concentrate the solution by rotary evaporation under reduced pressure.
-
The purified compound can be isolated as a solid by lyophilization or precipitation in a suitable anti-solvent like methanol.
Protocol 2: Analytical Method using High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD)
This method is suitable for the analysis and quantification of 6'''-Deamino-6'''-hydroxyneomycin B.
1. Instrumentation:
-
High-performance liquid chromatography (HPLC) system capable of high pH gradients.
-
Pulsed amperometric detector with a gold working electrode.
-
Anion-exchange column suitable for carbohydrate or aminoglycoside analysis.
2. Chromatographic Conditions:
-
Column: A high-performance anion-exchange column.
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Sodium hydroxide solution
-
Mobile Phase C: Sodium acetate (B1210297) in sodium hydroxide solution
-
Gradient: A suitable gradient of mobile phases B and C to resolve neomycin and its impurities.
-
Flow Rate: As per column manufacturer's recommendation.
-
Detection: Integrated Pulsed Amperometry (a specific waveform for aminoglycosides should be used).
3. Procedure:
-
Prepare standards of 6'''-Deamino-6'''-hydroxyneomycin B and samples in deionized water.
-
Inject the standards and samples onto the HPAE-IPAD system.
-
Identify the peak corresponding to 6'''-Deamino-6'''-hydroxyneomycin B by comparing the retention time with the standard.
-
Quantify the compound using a calibration curve generated from the standards.
Visualizations
Caption: Workflow for the purification of 6'''-Deamino-6'''-hydroxyneomycin B.
Caption: Key steps and critical parameters in ion-exchange chromatography.
Synthesis of 6'''-Deamino-6'''-hydroxyneomycin B from Neomycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical synthesis of 6'''-deamino-6'''-hydroxyneomycin B from neomycin B. The primary transformation involves the diazotization of the 6'''-primary amino group of neomycin B, followed by hydrolysis to yield the corresponding hydroxyl derivative. This semisynthetic modification is a key step in the structure-activity relationship studies of aminoglycoside antibiotics and for the development of new therapeutic agents with potentially improved efficacy or reduced toxicity. The protocols provided herein are based on established chemical principles of amine-to-alcohol conversion, with specific considerations for the complex poly-functional nature of neomycin B.
Introduction
Neomycin B is a broad-spectrum aminoglycoside antibiotic effective against a wide range of bacterial infections. However, its clinical use is often limited by nephrotoxicity and ototoxicity. Chemical modification of the neomycin B scaffold is a critical strategy to develop novel analogs with improved therapeutic profiles. The conversion of the 6'''-amino group to a hydroxyl group results in 6'''-deamino-6'''-hydroxyneomycin B, a compound of significant interest for studying the role of this specific functional group in the biological activity of neomycin B. The synthesis is achieved through a diazotization reaction, a well-established method for the conversion of primary amines to other functional groups.
Chemical Reaction Pathway
The synthesis of 6'''-deamino-6'''-hydroxyneomycin B from neomycin B proceeds via a two-step mechanism involving diazotization followed by hydrolysis.
Caption: Chemical synthesis of 6'''-deamino-6'''-hydroxyneomycin B.
Experimental Workflow
The overall experimental process for the synthesis and purification of 6'''-deamino-6'''-hydroxyneomycin B is outlined below.
Caption: Experimental workflow for the synthesis of 6'''-deamino-6'''-hydroxyneomycin B.
Detailed Experimental Protocols
Disclaimer: The following protocols are based on general procedures for the diazotization of aminoglycosides. The specific reaction conditions, yields, and purification details from the primary literature, "Aminoglycoside antibiotics. XV. Chemical conversion of neomycin B to paromomycin (B158545) I, 6'''-deamino-6'''-hydroxyneomycin B and 6'''-deamino-6'''-hydroxyparomomycin I" by Toda, S., et al. (J. Antibiotics 1983, 36, 87-91), could not be accessed. Therefore, optimization of the following parameters may be required.
Materials and Reagents
| Reagent | Grade | Supplier |
| Neomycin B Sulfate | ≥98% (HPLC) | e.g., Sigma-Aldrich |
| Sodium Nitrite (B80452) (NaNO₂) | ACS Reagent Grade | e.g., Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Grade | e.g., VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | e.g., EMD Millipore |
| Dowex 50WX8 (H⁺ form) | 200-400 mesh | e.g., Dow Chemical |
| Amberlite IRA-400 (OH⁻ form) | 100-200 mesh | e.g., Rohm and Haas |
| Deionized Water | Type I | --- |
| Acetonitrile | HPLC Grade | e.g., J.T. Baker |
| Trifluoroacetic Acid (TFA) | HPLC Grade | e.g., Thermo Fisher |
Protocol 1: Synthesis of 6'''-Deamino-6'''-hydroxyneomycin B
-
Preparation of the Reaction Mixture:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve neomycin B sulfate (e.g., 1.0 g) in a dilute aqueous solution of sulfuric acid (e.g., 0.5 M, 20 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (e.g., 0.5 g) in deionized water (5 mL).
-
Add the sodium nitrite solution dropwise to the stirred neomycin B solution over a period of 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
-
Hydrolysis:
-
Slowly warm the reaction mixture to room temperature and then heat to 40-50 °C for 1-2 hours to facilitate the hydrolysis of the diazonium salt intermediate. The completion of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Neutralization and Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7.0.
-
The crude product may precipitate out of the solution upon neutralization.
-
Protocol 2: Purification by Ion-Exchange Chromatography
-
Column Preparation:
-
Prepare a column with Dowex 50WX8 (H⁺ form) resin.
-
Wash the column thoroughly with deionized water.
-
-
Loading and Elution:
-
Load the neutralized reaction mixture onto the prepared column.
-
Wash the column with deionized water to remove any unreacted starting material and inorganic salts.
-
Elute the product using a gradient of aqueous ammonia (B1221849) (e.g., 0.1 M to 1.0 M).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC or HPLC.
-
Pool the fractions containing the desired product.
-
-
Desalting:
-
The pooled fractions can be desalted using a column of Amberlite IRA-400 (OH⁻ form) or by another suitable method.
-
-
Lyophilization:
-
Lyophilize the purified, desalted solution to obtain 6'''-deamino-6'''-hydroxyneomycin B as a white solid.
-
Data Presentation
Table 1: Physicochemical Properties
| Property | Neomycin B (Starting Material) | 6'''-Deamino-6'''-hydroxyneomycin B (Product) |
| Molecular Formula | C₂₃H₄₆N₆O₁₃ | C₂₃H₄₅N₅O₁₄ |
| Molecular Weight | 614.64 g/mol | 615.63 g/mol |
| Appearance | White to yellowish-white powder | White to off-white solid |
| Solubility | Soluble in water | Expected to be soluble in water |
Table 2: Illustrative Reaction Parameters and Outcomes (Requires Experimental Verification)
| Parameter | Value/Range (Illustrative) |
| Starting Material (g) | 1.0 |
| Sodium Nitrite (eq.) | 5-10 |
| Reaction Temperature (°C) | 0 - 5 |
| Reaction Time (h) | 2 - 4 |
| Yield (%) | 30 - 50 (Expected Range) |
| Purity (HPLC, %) | >95 (Post-purification) |
Characterization
The structure and purity of the synthesized 6'''-deamino-6'''-hydroxyneomycin B should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structural changes, particularly the disappearance of signals corresponding to the 6'''-aminomethyl group and the appearance of signals for the 6'''-hydroxymethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The synthesis of 6'''-deamino-6'''-hydroxyneomycin B from neomycin B via diazotization is a feasible approach for generating valuable analogs for drug discovery and development. The provided protocols offer a foundational methodology for this chemical transformation. Researchers should note the importance of careful temperature control during the diazotization step and the necessity of robust purification methods to isolate the desired product. Further optimization and detailed characterization are essential to ensure the quality and reproducibility of the synthesis for subsequent biological evaluation.
Application Notes and Protocols for the Enzymatic Modification of Neomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic modification of neomycin derivatives. While the direct enzymatic conversion of neomycin B to 6'''-Deamino-6'''-hydroxyneomycin B is not feasible due to enzyme specificity, this document outlines the established enzymatic conversion of neomycin C to 6'''-Deamino-6'''-hydroxyneomycin C. Additionally, a protocol for the enzymatic epimerization of neomycin C to neomycin B is provided, offering a potential two-step pathway to derivatives of neomycin B.
Introduction
Neomycin is an aminoglycoside antibiotic complex produced by Streptomyces fradiae. The major components are neomycin B and its epimer, neomycin C. The enzymatic modification of these molecules is of significant interest for the development of new antibiotic derivatives with improved efficacy and reduced side effects.
A key enzyme in the neomycin biosynthetic pathway is NeoB, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. Structural and functional studies have revealed that NeoB exhibits strict substrate specificity. While it catalyzes the deamination of neomycin C at the 6'''-position, it does not act on neomycin B. This specificity is attributed to the stereochemistry at the C-5''' carbon of the neosamine C ring.
Therefore, this document focuses on the enzymatic conversion of neomycin C.
Experimental Protocols
Enzymatic Conversion of Neomycin C to 6'''-Deamino-6'''-hydroxyneomycin C
This protocol describes a two-step enzymatic reaction involving an oxidase (NeoQ) and a transaminase (NeoB).
Materials:
-
Neomycin C
-
Recombinant NeoQ oxidase
-
Recombinant NeoB transaminase
-
Tris-HCl buffer
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Pyridoxal 5'-phosphate (PLP)
-
L-glutamate
-
α-ketoglutarate
-
Cation exchange resin (e.g., Amberlite CG-50)
-
Ammonia solution
-
Deionized water
-
Standard laboratory equipment (incubator, centrifuge, pH meter, etc.)
Protocol:
-
Oxidation of Neomycin C:
-
Prepare a reaction mixture containing neomycin C, NeoQ enzyme, and FAD in Tris-HCl buffer (pH 8.0).
-
Incubate the reaction mixture at a controlled temperature (e.g., 28-37 °C) for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the intermediate 6'''-deamino-6'''-oxoneomycin C is formed.
-
-
Transamination to 6'''-Deamino-6'''-hydroxyneomycin C:
-
To the reaction mixture from the previous step, add the NeoB transaminase enzyme, PLP, and an amino donor such as L-glutamate.
-
Continue the incubation under the same temperature and buffer conditions. The NeoB enzyme will catalyze the transfer of an amino group to the 6'''-oxo intermediate, which is then reduced to a hydroxyl group, yielding 6'''-Deamino-6'''-hydroxyneomycin C.
-
The reaction progress can be monitored by analytical methods like HPLC.
-
-
Purification of 6'''-Deamino-6'''-hydroxyneomycin C:
-
Terminate the enzymatic reaction by heat inactivation of the enzymes (e.g., heating at 100°C for 2 minutes).
-
Centrifuge the reaction mixture to remove precipitated proteins.
-
Apply the supernatant to a cation exchange column (e.g., Amberlite CG-50, NH4+ form).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the product using a gradient of aqueous ammonia.
-
Collect and pool the fractions containing the purified 6'''-Deamino-6'''-hydroxyneomycin C.
-
Lyophilize the pooled fractions to obtain the final product as a white powder.
-
Enzymatic Conversion of Neomycin C to Neomycin B
This protocol utilizes the radical S-adenosyl-L-methionine (SAM) enzyme, NeoN, to catalyze the epimerization at the C-5''' position.
Materials:
-
Neomycin C
-
Recombinant NeoN epimerase
-
S-adenosyl-L-methionine (SAM)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT)
-
Standard laboratory equipment
Protocol:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing neomycin C, NeoN enzyme, and SAM in the appropriate buffer. The presence of a reducing agent like DTT may be required to maintain enzyme activity.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for several hours.
-
Monitor the conversion of neomycin C to neomycin B using HPLC.
-
-
Product Purification:
-
Terminate the reaction by heat inactivation or by adding a quenching agent.
-
Purify neomycin B from the reaction mixture using cation exchange chromatography as described in section 2.1.3.
-
Quantitative Data
| Parameter | Oxidation of Neomycin C (NeoQ) | Transamination (NeoB) | Epimerization (NeoN) | Reference |
| Substrate | Neomycin C | 6'''-deamino-6'''-oxoneomycin C | Neomycin C | |
| Enzyme | NeoQ | NeoB | NeoN | |
| Cofactors | FAD | PLP | SAM | |
| pH | ~8.0 | ~8.0 | ~7.5 | |
| Temperature (°C) | 28 - 37 | 28 - 37 | ~30 | |
| Reaction Time | Variable | Variable | Several hours | |
| Yield | Not specified | Not specified | Not specified |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Method: Reversed-phase HPLC with a C18 column is commonly used for the analysis of neomycin and its derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) can be employed.
-
Detection: Due to the lack of a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by pre-column or post-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection.
-
Quantitative Analysis: Quantification can be performed by comparing the peak areas of the samples to those of known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: NMR is essential for the structural confirmation of the final product.
-
Spectra: Both 1H and 13C NMR spectra should be acquired. 2D NMR techniques such as COSY and HSQC can aid in the complete assignment of all proton and carbon signals.
-
Solvent: Deuterated water (D2O) is a suitable solvent for neomycin derivatives.
-
Reference: The chemical shifts can be compared to published data for 6'''-deamino-6'''-hydroxyneomycin C to confirm its identity.
Diagrams
Caption: Workflow for the enzymatic conversion of Neomycin C.
Caption: Workflow for the enzymatic epimerization of Neomycin C.
Application Notes and Protocols for "6'''-Deamino-6'''-hydroxyneomycin B" in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'''-Deamino-6'''-hydroxyneomycin B is a derivative of the aminoglycoside antibiotic neomycin B. Aminoglycosides are a class of potent bactericidal antibiotics that are particularly effective against Gram-negative bacteria and some Gram-positive bacteria. They exert their antibacterial effect by irreversibly binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to cell death. This document provides detailed application notes and standardized protocols for evaluating the antibacterial efficacy of 6'''-Deamino-6'''-hydroxyneomycin B using common in vitro assays. While specific quantitative data for this particular derivative is limited in publicly available literature, the provided protocols are standard for aminoglycoside antibiotics and can be readily adapted. The data presented is illustrative, based on studies of neomycin B and its derivatives, to provide a comparative context.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Aminoglycoside antibiotics, including neomycin and its derivatives, primarily target the bacterial ribosome. The binding of the antibiotic to the 16S rRNA component of the 30S ribosomal subunit disrupts the initiation and elongation steps of protein synthesis. This interference leads to the misreading of mRNA codons, resulting in the production of non-functional or truncated proteins, which ultimately causes bacterial cell death.
"6'''-Deamino-6'''-hydroxyneomycin B" as a reference standard in chromatography
An Application Note on the Use of 6'''-Deamino-6'''-hydroxyneomycin B as a Reference Standard in Chromatography
Introduction
6'''-Deamino-6'''-hydroxyneomycin B is a key related substance and a biosynthetic intermediate of Neomycin B, a widely used aminoglycoside antibiotic. Due to its structural similarity to the active pharmaceutical ingredient (API), its presence as an impurity in neomycin sulfate (B86663) preparations must be carefully monitored to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the use of 6'''-Deamino-6'''-hydroxyneomycin B as a reference standard in chromatographic analyses for researchers, scientists, and drug development professionals. The primary application is in the quality control of neomycin sulfate, enabling accurate identification and quantification of this specific impurity.
Application Notes
The primary application of 6'''-Deamino-6'''-hydroxyneomycin B as a reference standard is in the development, validation, and routine execution of chromatographic methods for the purity assessment of neomycin. Given that aminoglycosides like neomycin lack a significant UV chromophore, highly sensitive and specific methods such as High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) are often employed.
In this context, the reference standard is crucial for:
-
Peak Identification: Confirming the identity of the 6'''-Deamino-6'''-hydroxyneomycin B peak in a chromatogram of a neomycin sample by comparing its retention time with that of the certified reference standard.
-
Method Validation: Establishing the specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) of the analytical method for this particular impurity.
-
Quantitative Analysis: Accurately determining the concentration of 6'''-Deamino-6'''-hydroxyneomycin B in bulk neomycin sulfate or its pharmaceutical formulations.
Quantitative Data
The following table summarizes typical performance characteristics for the analysis of neomycin and its impurities using HPAE-IPAD. It is important to note that specific values for 6'''-Deamino-6'''-hydroxyneomycin B must be determined in the user's laboratory as part of method validation.
| Parameter | Typical Value |
| Linearity (Neomycin B) | 1 - 600 pmol injected |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (Neomycin) | 1.5 µg/mL |
| Limit of Quantitation (LOQ) (Neomycin) | 5 µg/mL |
| Retention Time RSD | < 1.0% over 10 days |
| Peak Area RSD | < 2.0% for replicate injections |
| Recovery | 95% - 105% |
Experimental Protocols
Protocol 1: Analysis of Neomycin Impurities by HPAE-IPAD
This protocol describes a high-performance anion-exchange chromatography method with integrated pulsed amperometric detection for the separation and quantification of 6'''-Deamino-6'''-hydroxyneomycin B in neomycin sulfate.
1. Materials and Reagents
-
6'''-Deamino-6'''-hydroxyneomycin B Reference Standard
-
Neomycin Sulfate Reference Standard
-
Deionized water (18.2 MΩ·cm resistivity or higher)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH), 50% w/w solution
-
Analytical balance
-
Volumetric flasks and pipettes
-
0.2 µm membrane filters
2. Chromatographic System
-
HPLC system capable of generating hydroxide gradients (e.g., an eluent generator)
-
High-performance anion-exchange column (e.g., Dionex CarboPac™ PA1)
-
Integrated Pulsed Amperometric Detector with a gold working electrode and a pH-Ag/AgCl reference electrode
3. Preparation of Solutions
-
Mobile Phase: A weak potassium hydroxide (e.g., 2.40 mM KOH) or sodium hydroxide eluent is typically used. An eluent generator is recommended to ensure reproducible preparation of the carbonate-free mobile phase.
-
Standard Stock Solution: Accurately weigh a suitable amount of 6'''-Deamino-6'''-hydroxyneomycin B reference standard and dissolve it in deionized water to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards. The concentration range should be appropriate for the expected level of the impurity.
-
Sample Solution: Accurately weigh a known amount of the neomycin sulfate sample and dissolve it in deionized water to a final concentration suitable for injection.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | Dionex CarboPac™ PA1 (or equivalent) |
| Mobile Phase | Isocratic 2.40 mM KOH (or NaOH) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | Integrated Pulsed Amperometry |
| Working Electrode | Gold |
| Reference Electrode | pH-Ag/AgCl |
5. Detection Waveform
A typical four-potential waveform for pulsed amperometric detection of aminoglycosides should be used. This must be optimized for the specific instrument.
6. System Suitability
Before sample analysis, inject a system suitability solution (a mixture of neomycin B and 6'''-Deamino-6'''-hydroxyneomycin B) multiple times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas and retention times are within acceptable limits (typically <2%).
Visualizations
Neomycin Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of neomycin, highlighting the role of 6'''-Deamino-6'''-hydroxyneomycin B as an intermediate in the formation of Neomycin B.
Application Notes and Protocols for Microbial Transformation Studies of 6'''-Deamino-6'''-hydroxyneomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
6'''-Deamino-6'''-hydroxyneomycin B is a derivative of the aminoglycoside antibiotic neomycin B. Aminoglycosides are a class of potent bactericidal antibiotics that function by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. Microbial transformation studies are crucial for developing novel antibiotic derivatives with improved efficacy, reduced toxicity, and the ability to overcome existing resistance mechanisms. This document provides detailed application notes and protocols for conducting microbial transformation studies on 6'''-Deamino-6'''-hydroxyneomycin B, focusing on biotransformation using Streptomyces fradiae mutants, antibacterial activity assessment, and analytical monitoring.
While specific quantitative data on the antibacterial activity of 6'''-Deamino-6'''-hydroxyneomycin B is not extensively available in publicly accessible literature, this document provides protocols to generate such data and compares the activity of other neomycin derivatives to provide a contextual framework.
Data Presentation
The antibacterial activity of aminoglycoside derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following table provides a template for summarizing MIC data. Researchers can populate this table with their experimentally determined values for 6'''-Deamino-6'''-hydroxyneomycin B and its transformation products. For context, typical MIC ranges for neomycin B against various bacterial strains are included.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Neomycin B and its Derivatives (µg/mL)
| Microorganism | Neomycin B (Reference) | 6'''-Deamino-6'''-hydroxyneomycin B | Transformation Product 1 | Transformation Product 2 |
| Staphylococcus aureus (ATCC 25923) | 0.25 - 2 | Data to be determined | Data to be determined | Data to be determined |
| Escherichia coli (ATCC 25922) | 1 - 8 | Data to be determined | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa (ATCC 27853) | 4 - 64 | Data to be determined | Data to be determined | Data to be determined |
| Bacillus subtilis (ATCC 6633) | 0.1 - 1 | Data to be determined | Data to be determined | Data to be determined |
| Methicillin-resistant S. aureus (MRSA) | >64 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Preparation of 6'''-Deamino-6'''-hydroxyneomycin B
A detailed, publicly available, step-by-step protocol for the chemical synthesis of 6'''-Deamino-6'''-hydroxyneomycin B is not readily found in the searched literature. However, its preparation by chemical conversion from neomycin B has been reported. The following is a generalized procedure based on similar chemical modifications of aminoglycosides, which can be optimized by researchers. The key transformation involves the deamination of the 6'''-amino group of neomycin B, followed by hydroxylation.
Materials:
-
Neomycin B sulfate
-
Reagents for diazotization (e.g., sodium nitrite, acidic conditions)
-
Protecting group reagents for other amino and hydroxyl groups (e.g., tert-butoxycarbonyl (Boc) anhydride, benzyloxycarbonyl (Cbz) chloride)
-
Deprotection reagents (e.g., trifluoroacetic acid (TFA), hydrogen gas with a palladium catalyst)
-
Solvents (e.g., water, dioxane, methanol)
-
Chromatography resins (e.g., ion-exchange resin)
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of Amino and Hydroxyl Groups: Protect all amino groups of neomycin B except the 6'''-amino group using a suitable protecting group strategy. This multi-step process requires careful control of reaction conditions to achieve selective protection.
-
Diazotization and Deamination: The exposed 6'''-amino group is then converted to a diazonium salt under acidic conditions using a diazotizing agent like sodium nitrite.
-
Hydroxylation: The diazonium group is subsequently displaced by a hydroxyl group, often by warming the reaction mixture in an aqueous solution.
-
Deprotection: All protecting groups are removed to yield 6'''-Deamino-6'''-hydroxyneomycin B.
-
Purification: The final product is purified using chromatographic techniques, such as ion-exchange chromatography, to separate it from unreacted starting material and byproducts.
-
Characterization: Confirm the structure of the purified product using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Microbial Transformation of 6'''-Deamino-6'''-hydroxyneomycin B using Streptomyces fradiae Mutant
This protocol is adapted from a method used for the biotransformation of neomycin and can be applied to its derivatives. A mutant of Streptomyces fradiae that is deficient in neomycin production is used to transform the substrate.
1. Preparation of Streptomyces fradiae Mutant:
-
Obtain a neomycin-non-producing mutant of S. fradiae. Such mutants can often be generated by mutagenesis (e.g., using UV radiation or chemical mutagens) and selected for their inability to produce neomycin while retaining the enzymatic machinery for its modification.
2. Culture Media:
-
Seed Medium (g/L): Soluble starch 20, KNO₃ 1, K₂HPO₄ 0.5, MgSO₄·7H₂O 0.5, NaCl 0.5, FeSO₄·7H₂O 0.01. Adjust pH to 7.2-7.4.
-
Transformation Medium (g/L): Glucose 10, Peptone 5, Yeast Extract 5, Beef Extract 3, CaCO₃ 1. Adjust pH to 7.0.
3. Transformation Procedure:
-
Inoculum Preparation: Inoculate a loopful of the S. fradiae mutant from a slant into 50 mL of seed medium in a 250 mL flask. Incubate at 28°C on a rotary shaker (200 rpm) for 48-72 hours.
-
Transformation Culture: Inoculate 100 mL of transformation medium in a 500 mL flask with 5 mL of the seed culture. Incubate at 28°C, 200 rpm for 24 hours.
-
Substrate Addition: After 24 hours of incubation, add a sterile solution of 6'''-Deamino-6'''-hydroxyneomycin B to the culture to a final concentration of 100-500 µg/mL.
-
Incubation and Sampling: Continue the incubation for up to 7 days. Withdraw samples aseptically at 24-hour intervals to monitor the transformation process.
-
Extraction of Transformation Products: Centrifuge the culture broth to separate the mycelium. The supernatant, containing the transformation products, can be subjected to purification.
-
Purification: Use ion-exchange chromatography (e.g., Amberlite CG-50 resin) to separate the transformation products from the remaining substrate and other media components. Elute with a gradient of ammonium (B1175870) hydroxide.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify and quantify the transformation products.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of 6'''-Deamino-6'''-hydroxyneomycin B and its transformation products can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Test compounds (6'''-Deamino-6'''-hydroxyneomycin B and transformation products)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., sterile deionized water) to prepare a stock solution of known concentration (e.g., 1024 µg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plates to obtain a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: HPLC Analysis of Transformation Products
HPLC is a robust method for monitoring the progress of the microbial transformation and quantifying the products. Since aminoglycosides lack a strong UV chromophore, pre-column derivatization is often necessary.
Materials:
-
HPLC system with a suitable detector (UV or fluorescence)
-
C18 reversed-phase column
-
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC))
-
Mobile phase solvents (e.g., acetonitrile (B52724), water, buffer)
-
Standards of 6'''-Deamino-6'''-hydroxyneomycin B and neomycin B
Procedure:
-
Sample Preparation: Filter the culture supernatant samples through a 0.22 µm filter.
-
Derivatization: Mix a specific volume of the sample with the derivatizing agent solution and allow the reaction to proceed for a defined time at a specific temperature.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., sodium acetate) is typically used. The exact gradient program should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 330 nm for OPA derivatives).
-
-
Quantification: Create a calibration curve using known concentrations of the derivatized standard compounds. The concentration of the transformation products in the samples can be determined by comparing their peak areas to the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow for Microbial Transformation
Caption: Workflow for the microbial transformation of 6'''-Deamino-6'''-hydroxyneomycin B.
General Mechanism of Action of Aminoglycosides
Caption: General signaling pathway for the mechanism of action of aminoglycoside antibiotics.
Application of "6'''-Deamino-6'''-hydroxyneomycin B" in aminoglycoside research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6'''-Deamino-6'''-hydroxyneomycin B is a derivative of the aminoglycoside antibiotic neomycin B. Aminoglycosides are a class of potent, broad-spectrum antibiotics that function by binding to the bacterial ribosome, thereby inhibiting protein synthesis. Research into derivatives of existing aminoglycosides, such as 6'''-Deamino-6'''-hydroxyneomycin B, is crucial for several reasons: overcoming antibiotic resistance, reducing the characteristic ototoxicity and nephrotoxicity associated with this class of drugs, and improving their therapeutic index.
These application notes provide a comprehensive overview of the potential applications of 6'''-Deamino-6'''-hydroxyneomycin B in aminoglycoside research and offer detailed protocols for its evaluation. While specific experimental data for this particular derivative is not extensively available in public literature, the provided protocols are standard, well-established methods used for the characterization of novel aminoglycoside antibiotics.
Key Research Applications
The study of 6'''-Deamino-6'''-hydroxyneomycin B can contribute significantly to the following areas of aminoglycoside research:
-
Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of 6'''-Deamino-6'''-hydroxyneomycin B with its parent compound, neomycin B, researchers can elucidate the role of the 6'''-amino group in antibacterial potency, ribosome binding, and induction of ototoxicity.
-
Development of Novel Antibiotics: This derivative could serve as a lead compound for the development of new aminoglycosides with an improved therapeutic profile. Modifications at the 6'''-position may alter the molecule's interaction with bacterial ribosomes or the cellular uptake mechanisms in both bacterial and mammalian cells.
-
Investigation of Resistance Mechanisms: Evaluating the efficacy of 6'''-Deamino-6'''-hydroxyneomycin B against aminoglycoside-resistant bacterial strains can provide insights into how modifications can overcome common resistance mechanisms, such as enzymatic modification of the antibiotic.
-
Toxicology and Safety Profiling: A primary goal in aminoglycoside research is the reduction of ototoxicity and nephrotoxicity. The toxicological profile of 6'''-Deamino-6'''-hydroxyneomycin B needs to be thoroughly assessed to determine if the removal of the 6'''-amino group mitigates these adverse effects.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for 6'''-Deamino-6'''-hydroxyneomycin B
This table presents a template for summarizing the antibacterial activity of 6'''-Deamino-6'''-hydroxyneomycin B against a panel of common bacterial strains. The values presented here are for illustrative purposes and would need to be determined experimentally.
| Bacterial Strain | Neomycin B MIC (µg/mL) | 6'''-Deamino-6'''-hydroxyneomycin B MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 1 | [Experimental Value] |
| Enterococcus faecalis ATCC 29212 | 128 | [Experimental Value] |
| Escherichia coli ATCC 25922 | 8 | [Experimental Value] |
| Pseudomonas aeruginosa ATCC 27853 | 16 | [Experimental Value] |
| Kanamycin-Resistant E. coli | >256 | [Experimental Value] |
Table 2: Hypothetical Ototoxicity Data for 6'''-Deamino-6'''-hydroxyneomycin B in Cochlear Hair Cell Explants
This table provides a framework for presenting comparative ototoxicity data. Hair cell viability is a key indicator of ototoxicity.
| Compound | Concentration (µM) | Inner Hair Cell (IHC) Survival (%) | Outer Hair Cell (OHC) Survival (%) |
| Control | 0 | 100 | 100 |
| Neomycin B | 250 | [Experimental Value] | [Experimental Value] |
| 6'''-Deamino-6'''-hydroxyneomycin B | 250 | [Experimental Value] | [Experimental Value] |
| Neomycin B | 500 | [Experimental Value] | [Experimental Value] |
| 6'''-Deamino-6'''-hydroxyneomycin B | 500 | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of 6'''-Deamino-6'''-hydroxyneomycin B.
Materials:
-
6'''-Deamino-6'''-hydroxyneomycin B
-
Neomycin B (as a control)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from Table 1)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of 6'''-Deamino-6'''-hydroxyneomycin B and neomycin B in a suitable solvent (e.g., sterile water).
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plate to cover a range of concentrations (e.g., 0.25 to 256 µg/mL).
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Protocol 2: In Vitro Translation Inhibition Assay
This protocol describes a cell-free in vitro translation assay to assess the inhibitory effect of 6'''-Deamino-6'''-hydroxyneomycin B on bacterial protein synthesis.
Materials:
-
6'''-Deamino-6'''-hydroxyneomycin B
-
Neomycin B (as a control)
-
E. coli S30 extract system for in vitro translation
-
Luciferase reporter mRNA
-
Luciferase assay substrate
-
Luminometer
-
Nuclease-free water
Procedure:
-
Prepare Translation Reactions:
-
On ice, prepare a master mix containing the S30 extract, amino acid mixture, and energy source.
-
Aliquot the master mix into microcentrifuge tubes.
-
-
Add Antibiotics:
-
Add varying concentrations of 6'''-Deamino-6'''-hydroxyneomycin B or neomycin B to the reaction tubes. Include a no-antibiotic control.
-
-
Initiate Translation:
-
Add the luciferase reporter mRNA to each tube to start the translation reaction.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
-
Measure Luciferase Activity:
-
Add the luciferase assay substrate to each reaction.
-
Measure the luminescence using a luminometer. A decrease in luminescence compared to the control indicates inhibition of protein synthesis.
-
-
Data Analysis:
-
Calculate the percentage of translation inhibition for each antibiotic concentration relative to the no-antibiotic control.
-
Determine the IC50 value (the concentration of antibiotic that inhibits 50% of translation).
-
Protocol 3: Assessment of Ototoxicity in Cochlear Explants
This protocol details a method for assessing the ototoxicity of 6'''-Deamino-6'''-hydroxyneomycin B using organotypic cultures of the mouse organ of Corti.
Materials:
-
Postnatal day 3-5 mice
-
Dissection microscope and tools
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
6'''-Deamino-6'''-hydroxyneomycin B
-
Neomycin B (as a positive control)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI or Hoechst 33342
-
Paraformaldehyde (PFA) for fixation
-
Fluorescence microscope
Procedure:
-
Cochlear Explant Culture:
-
Dissect the cochleae from postnatal mice in sterile conditions.
-
Remove the organ of Corti and place it in a culture dish with DMEM supplemented with FBS.
-
Allow the explants to adhere and stabilize overnight in an incubator at 37°C and 5% CO2.
-
-
Treatment with Aminoglycosides:
-
Prepare solutions of 6'''-Deamino-6'''-hydroxyneomycin B and neomycin B in culture medium at various concentrations.
-
Replace the medium in the culture dishes with the antibiotic-containing medium. Include an untreated control group.
-
Incubate for 24-48 hours.
-
-
Fixation and Staining:
-
Remove the treatment medium and wash the explants with phosphate-buffered saline (PBS).
-
Fix the explants with 4% PFA for 20 minutes at room temperature.
-
Permeabilize the tissue with a detergent (e.g., Triton X-100).
-
Stain the explants with fluorescently-labeled phalloidin (to visualize F-actin in hair cells) and a nuclear counterstain like DAPI.
-
-
Imaging and Quantification:
-
Image the explants using a fluorescence microscope.
-
Count the number of surviving inner and outer hair cells in defined regions of the organ of Corti.
-
Calculate the percentage of hair cell survival relative to the untreated control.
-
Conclusion
The study of 6'''-Deamino-6'''-hydroxyneomycin B holds promise for advancing our understanding of aminoglycoside antibiotics. By systematically applying the standardized protocols outlined in these application notes, researchers can thoroughly characterize its antibacterial efficacy, mechanism of action, and safety profile. This information is critical for the rational design of next-generation aminoglycosides with improved therapeutic properties, ultimately addressing the pressing challenges of antibiotic resistance and drug-induced toxicity.
NMR Spectroscopy for the Characterization of 6'''-Deamino-6'''-hydroxyneomycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the structural characterization of 6'''-Deamino-6'''-hydroxyneomycin B, a derivative of the aminoglycoside antibiotic neomycin B, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This guide is intended to assist researchers in confirming the identity and purity of the compound, as well as in assigning its chemical structure with high confidence.
Introduction
6'''-Deamino-6'''-hydroxyneomycin B is a semi-synthetic derivative of neomycin B, an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. Aminoglycosides function by binding to the bacterial 30S ribosomal subunit, which interferes with protein synthesis and ultimately leads to cell death. Chemical modification of the amino groups on the neomycin scaffold, such as the deamination and hydroxylation at the 6''' position, can alter the molecule's efficacy, resistance profile, and toxicity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of organic molecules, including complex natural products and their derivatives. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, it is possible to determine the precise connectivity and stereochemistry of a molecule. This document outlines the standardized procedures for acquiring and interpreting NMR data for 6'''-Deamino-6'''-hydroxyneomycin B.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for 6'''-Deamino-6'''-hydroxyneomycin B:
-
Sample Purity : Ensure the sample is of high purity, as impurities can complicate spectral analysis.
-
Solvent Selection : Deuterium oxide (D₂O) is the solvent of choice for aminoglycosides due to their high polarity.
-
Concentration : Prepare a solution of 6'''-Deamino-6'''-hydroxyneomycin B in D₂O at a concentration of 10-20 mg/mL.
-
pH Adjustment : The chemical shifts of aminoglycosides can be pH-dependent. Adjust the pD of the solution to a standardized value (e.g., pD 4.5 or 7.0) using dilute DCl or NaOD to ensure reproducibility and allow for comparison with literature data.
-
Internal Standard : While not always necessary, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for precise chemical shift referencing.
-
NMR Tube : Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
The following experiments are recommended for the complete structural characterization of 6'''-Deamino-6'''-hydroxyneomycin B. All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
¹H NMR : Provides information on the number and environment of protons in the molecule.
-
¹³C NMR : Reveals the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings within the same spin system, which is crucial for tracing out the connectivity of protons within each sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting the different sugar rings and functional groups.
A general workflow for NMR data acquisition and analysis is depicted below.
Caption: Experimental workflow for NMR analysis.
Data Presentation and Interpretation
The structural assignment of 6'''-Deamino-6'''-hydroxyneomycin B relies on the systematic analysis of the NMR data, starting with the anomeric protons and extending to the rest of the molecule. The expected chemical shifts can be compared to those of neomycin B and related derivatives. The key structural change, the replacement of the 6'''-amino group with a hydroxyl group, will result in characteristic changes in the chemical shifts of the protons and carbons in the vicinity of this position.
Expected ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the expected chemical shifts for the core rings of 6'''-Deamino-6'''-hydroxyneomycin B, based on published data for neomycin B and its derivatives. The numbering scheme for neomycin B is used for reference.
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in D₂O
| Position | Ring A (2-deoxystreptamine) | Ring B (Neosamine C) | Ring C (Ribose) | Ring D (Neosamine B) |
| 1 | ~3.2-3.4 | ~5.2-5.4 | ~5.6-5.8 | ~5.0-5.2 |
| 2 | ~1.4-2.2 | ~3.0-3.2 | ~4.2-4.4 | ~3.3-3.5 |
| 3 | ~2.8-3.0 | ~3.6-3.8 | ~4.1-4.3 | ~3.6-3.8 |
| 4 | ~3.4-3.6 | ~3.3-3.5 | ~4.0-4.2 | ~3.4-3.6 |
| 5 | ~3.2-3.4 | ~3.8-4.0 | ~3.8-4.0 | ~3.7-3.9 |
| 6 | ~3.5-3.7 | ~3.2-3.4 | - | ~3.6-3.8 (CH₂OH) |
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
| Position | Ring A (2-deoxystreptamine) | Ring B (Neosamine C) | Ring C (Ribose) | Ring D (Neosamine B) |
| 1 | ~50-52 | ~100-102 | ~108-110 | ~98-100 |
| 2 | ~35-37 | ~55-57 | ~75-77 | ~54-56 |
| 3 | ~50-52 | ~73-75 | ~73-75 | ~72-74 |
| 4 | ~74-76 | ~72-74 | ~82-84 | ~71-73 |
| 5 | ~77-79 | ~73-75 | ~61-63 | ~73-75 |
| 6 | ~85-87 | ~41-43 | - | ~61-63 (CH₂OH) |
Note: These are approximate values and may vary depending on experimental conditions.
Structural Confirmation via 2D NMR
The following logical diagram illustrates the process of using 2D NMR to confirm the structure of 6'''-Deamino-6'''-hydroxyneomycin B.
Caption: Logical relationships in 2D NMR spectral interpretation.
Conclusion
The application of one- and two-dimensional NMR spectroscopy provides a robust and reliable method for the complete structural characterization of 6'''-Deamino-6'''-hydroxyneomycin B. The protocols and data presented in this document serve as a comprehensive guide for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development to confidently identify and characterize this and other related aminoglycoside derivatives. Accurate structural determination is a critical step in understanding the structure-activity relationships of these important antibiotic compounds.
Application Note: Quantitative Analysis of 6'''-Deamino-6'''-hydroxyneomycin B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 6'''-Deamino-6'''-hydroxyneomycin B, an aminoglycoside antibiotic, in biological matrices. Due to the highly polar nature of aminoglycosides, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, coupled with tandem mass spectrometry (MS/MS) for selective and sensitive detection. The protocol detailed herein provides a comprehensive workflow from sample preparation using solid-phase extraction (SPE) to data acquisition and analysis, suitable for researchers in drug development and clinical pharmacology.
Introduction
6'''-Deamino-6'''-hydroxyneomycin B is a derivative of Neomycin B, a well-known aminoglycoside antibiotic. Aminoglycosides are a class of potent, broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis. They achieve this by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to codon misreading and ultimately, bacterial cell death. The chemical structure of 6'''-Deamino-6'''-hydroxyneomycin B is characterized by the substitution of a terminal amino group with a hydroxyl group, which may alter its pharmacokinetic and pharmacodynamic properties.
The analysis of aminoglycosides presents significant analytical challenges due to their high polarity, non-volatile nature, and lack of a strong chromophore. Traditional reversed-phase liquid chromatography often provides poor retention without the use of ion-pairing reagents, which can suppress MS ionization and contaminate the system. This application note outlines a method using HILIC-MS/MS, which circumvents these issues and provides reliable quantification.
Chemical Properties of 6'''-Deamino-6'''-hydroxyneomycin B:
| Property | Value |
| CAS Number | 78524-73-9 |
| Molecular Formula | C23H45N5O14 |
| Molecular Weight | 615.63 g/mol |
Experimental Protocols
This section provides a detailed methodology for the analysis of 6'''-Deamino-6'''-hydroxyneomycin B.
2.1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of the analyte from serum or plasma.
-
Sample Pre-treatment: To 500 µL of serum/plasma, add 500 µL of 4% trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a mixed-mode weak cation exchange SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 2 mL of 5% formic acid in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (90% Acetonitrile with 10 mM Ammonium Formate).
2.2. Liquid Chromatography (LC) Conditions
The separation is performed using a HILIC column to ensure adequate retention of the polar analyte.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | HILIC Column (e.g., ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 90% Acetonitrile with 10 mM Ammonium Formate |
| Gradient | 0-1 min (90% B), 1-5 min (90-60% B), 5-5.1 min (60-90% B), 5.1-8 min (90% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.3. Mass Spectrometry (MS) Conditions
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
Based on the structure and common fragmentation patterns of neomycin B, the following MRM transitions are proposed for 6'''-Deamino-6'''-hydroxyneomycin B. Note: These values should be optimized empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 6'''-Deamino-6'''-hydroxyneomycin B | 616.3 [M+H]+ | 163.1 | 100 | 35 |
| 6'''-Deamino-6'''-hydroxyneomycin B | 616.3 [M+H]+ | 324.2 | 100 | 25 |
| Internal Standard (Kanamycin) | 485.3 [M+H]+ | 163.1 | 100 | 30 |
Data Presentation
The following tables represent typical quantitative data that should be generated during method validation.
Table 1: Method Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Linear Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL |
Table 2: Accuracy and Precision (Hypothetical Data)
| Spiked Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 30 (Low QC) | 28.9 | 96.3 | < 10% | < 15% |
| 300 (Mid QC) | 308.1 | 102.7 | < 10% | < 15% |
| 3000 (High QC) | 2955.0 | 98.5 | < 10% | < 15% |
Table 3: Recovery and Matrix Effect (Hypothetical Data)
| Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| 30 | 88.5 | -7.2 |
| 3000 | 91.2 | -5.4 |
Visualizations
Experimental Workflow Diagram
Caption: LC-MS/MS experimental workflow.
Generalized Aminoglycoside Mechanism of Action
Caption: Generalized aminoglycoside signaling pathway.
Conclusion
The HILIC-MS/MS method described provides a selective, sensitive, and robust approach for the quantification of 6'''-Deamino-6'''-hydroxyneomycin B in biological samples. The elimination of ion-pairing reagents and an effective SPE cleanup protocol contribute to the reliability and high-throughput potential of this assay. This application note serves as a comprehensive guide for researchers requiring accurate measurement of this and other related aminoglycoside compounds.
Troubleshooting & Optimization
Increasing the yield of "6'''-Deamino-6'''-hydroxyneomycin B" from biotransformation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing the yield of 6'''-deamino-6'''-hydroxyneomycin B from the biotransformation of neomycin B.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the biotransformation of neomycin B to 6'''-deamino-6'''-hydroxyneomycin B?
A1: The biotransformation of neomycin B to 6'''-deamino-6'''-hydroxyneomycin B involves the use of a microbial catalyst, specifically a mutant strain of Streptomyces fradiae, the neomycin-producing organism. This process is believed to leverage the native biosynthetic pathways of the microorganism, where 6'''-deamino-6'''-hydroxy derivatives act as intermediates in the biosynthesis of neomycin. By using a specific mutant strain and providing neomycin B as the substrate, it is possible to facilitate the conversion to its 6'''-deamino-6'''-hydroxy derivative.
Q2: Which microorganism is known to perform this biotransformation?
A2: A mutant strain of Streptomyces rimosus forma paromomycinus has been identified as capable of producing 6'''-deamino-6'''-hydroxyparomomycin, a closely related compound. Additionally, Streptomyces fradiae, the producer of neomycin, has been used in biotransformation studies to modify neomycin. For the specific conversion of neomycin B to 6'''-deamino-6'''-hydroxyneomycin B, a neomycin-producing strain of Streptomyces fradiae is utilized.
Q3: What are the key factors influencing the yield of the biotransformation?
A3: Several factors can significantly impact the yield of 6'''-deamino-6'''-hydroxyneomycin B. These include:
-
Microorganism Strain: The specific mutant strain of Streptomyces fradiae and its genetic stability are crucial.
-
Media Composition: The concentration of carbon and nitrogen sources, as well as the presence of essential minerals and precursors, can enhance productivity.
-
Fermentation Conditions: Parameters such as pH, temperature, aeration (agitation speed), and incubation time must be carefully optimized.
-
Substrate Concentration: The initial concentration of neomycin B added to the culture can affect the efficiency of the biotransformation.
-
Precursor Supply: Supplementing the culture with key precursors like N-acetyl-D-glucosamine and L-glutamine has been shown to improve the overall yield of neomycin-related compounds.
Q4: What analytical methods are suitable for monitoring the biotransformation and quantifying the product?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of aminoglycosides and their derivatives. Specifically, reversed-phase HPLC (RP-HPLC) with a suitable column (e.g., C18) and a mobile phase of methanol-water can be employed. Detection can be achieved using a UV detector after derivatization with a reagent like o-phthalaldehyde (B127526) (OPA). For structural confirmation, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Yield of 6'''-Deamino-6'''-hydroxyneomycin B | 1. Inactive or incorrect microbial strain. 2. Suboptimal fermentation conditions (pH, temperature, aeration). 3. Inappropriate media composition. 4. Degradation of the substrate or product. 5. Incorrect timing of substrate addition. | 1. Verify the identity and viability of the Streptomyces fradiae mutant. 2. Optimize fermentation parameters systematically. 3. Screen different carbon and nitrogen sources. 4. Analyze time-course samples to monitor for degradation. 5. Test different time points for the addition of neomycin B to the culture. |
| High Variability in Yields Between Batches | 1. Inconsistent inoculum preparation. 2. Fluctuations in fermentation conditions. 3. Instability of the mutant strain. | 1. Standardize the age and density of the seed culture. 2. Ensure precise control and monitoring of pH, temperature, and agitation. 3. Perform regular checks for strain stability and consider re-selection or using cryopreserved stocks. |
| Presence of Unconverted Neomycin B and Other Impurities | 1. Incomplete biotransformation. 2. Inefficient purification process. 3. Production of other neomycin-related byproducts. | 1. Extend the fermentation time or optimize enzyme-substrate ratio. 2. Optimize the ion-exchange chromatography and subsequent purification steps. 3. Characterize the byproducts to understand the metabolic flux and potentially modify the strain or conditions. |
| Difficulty in Product Detection and Quantification | 1. Inadequate sensitivity of the analytical method. 2. Interference from media components. 3. Improper sample preparation or derivatization. | 1. Optimize the HPLC method (e.g., gradient elution, detector settings). 2. Include a sample clean-up step before analysis. 3. Ensure complete and consistent derivatization with OPA reagent. |
Quantitative Data
Table 1: Optimization of Fermentation Parameters for Neomycin Production by Streptomyces fradiae
Note: This data is for the production of neomycin, which can serve as a baseline for optimizing the biotransformation to 6'''-deamino-6'''-hydroxyneomycin B.
| Parameter | Range Tested | Optimal Value | Resulting Neomycin Yield (µg/g substrate) |
| Initial pH | 6.0 - 10.0 | 8.0 | 5923 |
| Incubation Temperature (°C) | 25 - 40 | 30 | - |
| Inoculum Size (CFU/g) | 1x10⁶ - 5x10⁶ | 2x10⁶ | - |
| Initial Moisture Level (%) | 50 - 90 | 70 | - |
| Data adapted from a study on solid-state fermentation for neomycin production. |
Table 2: Effect of Precursor Feeding on Neomycin Yield in an Engineered Streptomyces fradiae Strain
| Strain | Precursor Supplementation | Neomycin Yield (mg/L) | % Improvement vs. Wild-type |
| Wild-type | None | 1282 | - |
| Engineered Strain | None | ~1743 | 36% |
| Engineered Strain | 1 g/L N-acetyl-D-glucosamine | ~2077 | 62% |
| Engineered Strain | 5 g/L L-glutamine | ~2654 | 107% |
| Data from a study on enhancing neomycin production through genetic engineering and precursor feeding. |
Experimental Protocols
Protocol 1: Preparation of Seed Culture of Streptomyces fradiae Mutant
-
Strain Maintenance: Maintain the mutant strain of Streptomyces fradiae on a Gause's No. 1 agar (B569324) slant at 4°C and subculture monthly.
-
Seed Medium Preparation: Prepare a seed medium consisting of (g/L): Soluble starch, 20; KNO₃, 1; K₂HPO₄, 0.5; MgSO₄, 0.5; NaCl, 0.5; FeSO₄, 0.01.
-
Inoculation and Incubation: Inoculate a well-sporulated 7-day-old slant culture into the seed medium.
-
Growth: Incubate for 3 days at 36°C on a reciprocal shaker. A well-grown seed culture will be used for the transformation fermentation.
Protocol 2: Biotransformation of Neomycin B
-
Transformation Medium: Prepare the fermentation medium with the following composition (g/L): Peptone, 6; casein, 4; yeast extract powder, 3; beef powder, 1; glucose, 2.
-
Inoculation: Inoculate the transformation medium with 5% (v/v) of the seed culture in a 500 ml Erlenmeyer flask containing 200 ml of medium.
-
Initial Fermentation: Carry out the initial fermentation on a reciprocal shaker at 150 rpm for 72 hours at 36°C.
-
Substrate Addition: After 72 hours, add neomycin B to a final concentration of 600 µg/ml.
-
Biotransformation: Continue the fermentation under the same conditions for an additional 120 hours.
-
Monitoring: Periodically check the flask to ensure adhered cells are resuspended in the medium.
Protocol 3: Product Extraction and Analysis
-
Harvesting: After the fermentation period, centrifuge the broth at 10,000 rpm for 10 minutes to separate the supernatant from the cell mass.
-
Filtration: Filter the supernatant to remove any remaining debris.
-
Derivatization: Mix an aliquot of the clear supernatant with an equal volume of OPA reagent (o-phthalaldehyde) and allow the reaction to proceed for 10 minutes at 30°C.
-
HPLC Analysis:
-
Column: ODS-SP packed C18 column (4.6 mm i.d. × 150 mm length, 5 µm).
-
Mobile Phase: Methanol-water (65:35, v/v), filtered and degassed.
-
Flow Rate: 1 ml/min.
-
Detection: UV detector at a wavelength of 334 nm.
-
Injection Volume: 10 µl of the derivatized sample.
-
-
Quantification: Compare the peak area of the product to a standard curve of purified 6'''-deamino-6'''-hydroxyneomycin B.
Visualizations
Caption: Workflow for the biotransformation of neomycin B.
Caption: Troubleshooting logic for low biotransformation yield.
Purity challenges in the isolation of "6'''-Deamino-6'''-hydroxyneomycin B"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering purity challenges during the isolation of "6'''-Deamino-6'''-hydroxyneomycin B".
Frequently Asked Questions (FAQs)
Q1: What is "6'''-Deamino-6'''-hydroxyneomycin B" and where is it typically found?
"6'''-Deamino-6'''-hydroxyneomycin B" is recognized as a biosynthetic intermediate in the production of neomycin B. It can be isolated from fermentation broths of neomycin-producing microorganisms, such as certain strains of Streptomyces fradiae or mutants of Streptomyces rimosus forma paromomycinus. As an intermediate, it is often present in a complex mixture with other neomycin components.
Q2: What are the primary challenges in purifying this compound?
Like other aminoglycosides, "6'''-Deamino-6'''-hydroxyneomycin B" presents several purification challenges:
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High Polarity and Hydrophilicity: This makes it difficult to use standard reversed-phase chromatography without specialized columns or mobile phases.
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Structural Similarity to Impurities: It is structurally very similar to other neomycin components, particularly neomycin B and C, making chromatographic separation difficult.
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Lack of a Strong Chromophore: This complicates detection by UV-Vis spectrophotometry, often requiring derivatization or alternative detection methods like mass spectrometry (MS) or pulsed amperometric detection (PAD).
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Adhesion to Surfaces: Aminoglycosides have a propensity to adhere to negatively charged surfaces, which can lead to sample loss.
Q3: What are the common impurities I should expect to find alongside "6'''-Deamino-6'''-hydroxyneomycin B"?
During the isolation from a neomycin fermentation broth, you can expect to encounter a variety of related substances. The exact composition will vary, but common impurities in neomycin complexes include:
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Neomycin B (the final product)
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Neomycin C (a stereoisomer of Neomycin B)
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Neamine (also known as Neomycin A)
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Paromomycin I and II
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Acetylated versions of neomycin components
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Other biosynthetic precursors and degradation products.
Troubleshooting Guides
Issue 1: Poor Resolution in Chromatography
Problem: Co-elution of "6'''-Deamino-6'''-hydroxyneomycin B" with other neomycin components, particularly Neomycin B and C.
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | For analytical purposes, consider High-Performance Anion-Exchange Chromatography (HPAE). For preparative scale, ion-exchange chromatography on a strongly basic anion exchange resin (e.g., quaternary amine type) or a weakly acidic cation exchange resin can be effective for separating neomycin isomers. |
| Suboptimal Mobile Phase | In ion-exchange chromatography, a gradient elution with increasing salt concentration or a change in pH can improve separation. For HPAE, a weak potassium hydroxide (B78521) eluent has been shown to be effective for separating neomycin and its impurities. |
| Sample Overload | Reduce the amount of sample loaded onto the column. High loading can lead to peak broadening and poor resolution. |
Issue 2: Low Yield or Loss of Product
Problem: Significant loss of the target compound during the purification process.
| Possible Cause | Suggested Solution |
| Adsorption to Surfaces | Use silanized glassware and low-protein-binding tubes and plates to minimize nonspecific adsorption. |
| Degradation of the Compound | Aminoglycosides can be susceptible to degradation under harsh pH conditions. Maintain a suitable pH throughout the purification process and consider working at lower temperatures to minimize degradation. |
| Inefficient Elution | Ensure the elution conditions are strong enough to desorb the compound from the chromatography resin. This may involve increasing the ionic strength or modifying the pH of the elution buffer. |
Issue 3: Difficulty in Detecting and Quantifying the Product
Problem: Inability to accurately detect and quantify "6'''-Deamino-6'''-hydroxyneomycin B".
| Possible Cause | Suggested Solution |
| Lack of UV Absorbance | Use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, employ Mass Spectrometry (MS) for sensitive and specific detection. High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) is also a suitable technique for direct detection of underivatized aminoglycosides. |
| Interference from Matrix Components | Implement a solid-phase extraction (SPE) step to clean up the sample before chromatographic analysis. |
| No Available Reference Standard | If a commercial standard is unavailable, purification and characterization by NMR and high-resolution mass spectrometry will be necessary to confirm the identity of the isolated compound. |
Experimental Protocols
General Protocol for Isolation using Ion-Exchange Chromatography
This is a generalized protocol based on methods for separating neomycin components and should be optimized for your specific application.
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Preparation of Crude Extract:
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Centrifuge the fermentation broth to remove cells and large debris.
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Adjust the pH of the supernatant to the desired range for binding to the ion-exchange resin (this will depend on whether a cation or anion exchanger is used).
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Filter the pH-adjusted supernatant through a 0.45 µm filter.
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-
Ion-Exchange Chromatography:
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Equilibrate a suitable ion-exchange column (e.g., a strongly basic anion exchange resin) with the appropriate buffer.
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Load the prepared crude extract onto the column at a slow flow rate.
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Wash the column with the equilibration buffer to remove unbound impurities.
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Elute the bound aminoglycosides using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.
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Collect fractions and analyze them for the presence of the target compound.
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-
Desalting and Concentration:
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Pool the fractions containing "6'''-Deamino-6'''-hydroxyneomycin B".
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Desalt the pooled fractions using a suitable method such as size-exclusion chromatography or dialysis.
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Concentrate the desalted product by lyophilization or vacuum centrifugation.
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Analytical Method: HPAE-IPAD
For purity analysis, High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) is a robust method.
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Column: A strong anion-exchange column.
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Eluent: A weak potassium hydroxide solution (e.g., 2.40 mM).
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Detection: Integrated Pulsed Amperometric Detection (IPAD).
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Temperature: 30 °C.
Quantitative Data Summary
The following table provides a hypothetical example of purity assessment results for "6'''-Deamino-6'''-hydroxyneomycin B" after a two-step purification process. Actual results will vary.
| Purification Step | Total Aminoglycosides (mg) | "6'''-Deamino-6'''-hydroxyneomycin B" (mg) | Purity (%) | Major Impurities Detected |
| Crude Extract | 1000 | 50 | 5 | Neomycin B, Neomycin C, Neamine |
| Ion-Exchange Chromatography | 150 | 40 | 26.7 | Neomycin B, Neomycin C |
| Reversed-Phase HPLC | 30 | 25 | 83.3 | Neomycin B |
Visualizations
Caption: A typical workflow for the isolation of "6'''-Deamino-6'''-hydroxyneomycin B".
Caption: Troubleshooting logic for addressing low purity issues.
Improving the stability of "6'''-Deamino-6'''-hydroxyneomycin B" in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of "6'''-Deamino-6'''-hydroxyneomycin B" in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides & FAQs
Q1: My aqueous solution of 6'''-Deamino-6'''-hydroxyneomycin B is showing signs of degradation. What are the primary factors I should consider?
A1: The stability of 6'''-Deamino-6'''-hydroxyneomycin B in aqueous solutions can be influenced by several factors. Based on data from its parent compound, neomycin, you should primarily investigate the following:
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pH of the solution: Neomycin is known to be relatively stable in a pH range of 2.0 to 9.0. Excursions outside this range can lead to accelerated degradation. The compound is most active in alkaline solutions, which might also influence its stability profile.
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Temperature: Aminoglycosides, the class of antibiotics to which 6'''-Deamino-6'''-hydroxyneomycin B belongs, generally exhibit good thermal stability. However, elevated temperatures can still promote degradation over time.
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Oxidizing agents: Forced degradation studies on neomycin sulfate (B86663) have shown it has poor stability in the presence of oxidative conditions.
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Presence of certain ions: Divalent cations like magnesium (Mg²⁺) have been shown to form complexes with similar antibiotics, potentially affecting their stability and bioavailability.
Q2: I need to prepare a stock solution of 6'''-Deamino-6'''-hydroxyneomycin B. What is the recommended solvent and storage condition?
A2: For optimal stability, it is recommended to prepare stock solutions in a buffered aqueous system with a pH between 2.0 and 3.0, as this has been shown to be the most stable range for similar compounds. Solutions should be stored at low temperatures, such as 2-8°C, to minimize degradation. For long-term storage, freezing the stock solution may be a viable option, though freeze-thaw cycles should be minimized.
Q3: Can I heat my solution containing 6'''-Deamino-6'''-hydroxyneomycin B to aid in dissolution?
A3: While aminoglycosides are considered to have good thermal stability, prolonged exposure to high temperatures should be avoided to prevent degradation. If heating is necessary for dissolution, it should be done gently and for the shortest duration possible. A study on various antibiotics indicated that gentamicin, a related aminoglycoside, degraded by approximately 25% when exposed to heat mimicking the curing of bone cement.
Q4: Are there any known stabilizers that can be added to the aqueous solution?
A4: Yes, for the parent compound neomycin, the use of propylene (B89431) glycol and sodium metabisulphite has been shown to enhance its stability in aqueous solutions. These or similar excipients could be investigated for their potential to stabilize 6'''-Deamino-6'''-hydroxyneomycin B.
Q5: How can I detect and quantify the degradation of my compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for analyzing the stability of neomycin and its derivatives. This technique allows for the separation and quantification of the parent compound and its degradation products. A UV detector is typically used, with detection wavelengths around 210 nm.
Quantitative Data Summary
Table 1: pH Stability Profile of Neomycin
| pH Range | Stability | Reference |
| 2.0 - 9.0 | Relatively Stable |
Table 2: Forced Degradation of Neomycin Sulfate
| Condition | Stability | Reference |
| Alkaline | Poor | |
| Acidic | Poor | |
| Oxidative | Poor |
Experimental Protocols
Protocol 1: Stability Testing of 6'''-Deamino-6'''-hydroxyneomycin B in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of 6'''-Deamino-6'''-hydroxyneomycin B under various conditions.
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Solution Preparation:
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Prepare a stock solution of 6'''-Deamino-6'''-hydroxyneomycin B of known concentration in a suitable aqueous buffer (e.g., phosphate (B84403) buffer, citrate (B86180) buffer).
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Divide the stock solution into several aliquots for testing under different conditions (e.g., different pH values, temperatures, addition of potential stabilizers).
-
-
Incubation:
-
Store the aliquots under the desired experimental conditions. For example:
-
pH stability: Adjust the pH of different aliquots to desired values (e.g., pH 2, 4, 7, 9, 10) and store at a constant temperature.
-
Thermal stability: Store aliquots at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) at a constant pH.
-
Oxidative stability: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to an aliquot and store at a constant temperature.
-
-
-
Sampling:
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At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each aliquot.
-
-
Analysis:
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Analyze the samples using a validated RP-HPLC method to determine the concentration of the remaining 6'''-Deamino-6'''-hydroxyneomycin B.
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The mobile phase and column selection should be optimized for the separation of the parent compound from its potential degradation products. A common mobile phase for neomycin analysis is 0.1% aqueous phosphoric acid.
-
-
Data Analysis:
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Calculate the percentage of the compound remaining at each time point for each condition.
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Plot the concentration of the compound versus time to determine the degradation kinetics.
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Protocol 2: RP-HPLC Method for the Analysis of Neomycin and its Derivatives
This protocol is based on a published method for neomycin sulfate and can be adapted for 6'''-Deamino-6'''-hydroxyneomycin B.
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Instrumentation:
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High-Performance Liquid Chromatograph
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UV-Vis Detector
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C18 reverse-phase column (e.g., Kromasil C18(w))
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-
Chromatographic Conditions:
-
Mobile Phase: 0.1% Aqueous Phosphoric Acid
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
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Column Temperature: Ambient
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-
Sample Preparation:
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Dilute the samples from the stability study with the mobile phase to a suitable concentration within the linear range of the assay.
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Filter the samples through a 0.45 µm syringe filter before injection.
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-
Standard Preparation:
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Prepare a series of standard solutions of 6'''-Deamino-6'''-hydroxyneomycin B of known concentrations in the mobile phase.
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Generate a calibration curve by plotting the peak area against the concentration of the standards.
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-
Quantification:
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Determine the concentration of 6'''-Deamino-6'''-hydroxyneomycin B in the unknown samples by interpolating their peak areas from the calibration curve.
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Visualizations
Caption: Potential degradation pathways for 6'''-Deamino-6'''-hydroxyneomycin B.
Caption: Troubleshooting workflow for addressing degradation issues.
Overcoming "6'''-Deamino-6'''-hydroxyneomycin B" degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the degradation of 6'''-Deamino-6'''-hydroxyneomycin B during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is 6'''-Deamino-6'''-hydroxyneomycin B and why is its stability important?
A: 6'''-Deamino-6'''-hydroxyneomycin B is an aminoglycoside antibiotic, closely related to neomycin B. It is often used as a pharmaceutical reference standard for analytical method development, validation, quality control, and stability testing of neomycin-related drug products. The stability of this compound is critical to ensure the accuracy and reliability of these analytical tests. Degradation of the reference standard can lead to inaccurate quantification of impurities and the active pharmaceutical ingredient (API), potentially impacting drug safety and efficacy.
Q2: What are the primary factors that can cause the degradation of 6'''-Deamino-6'''-hydroxyneomycin B during storage?
A: Based on studies of the closely related compound neomycin, the primary factors contributing to the degradation of aminoglycoside antibiotics include:
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Temperature: Elevated temperatures accelerate degradation.
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pH: Both acidic and basic conditions can lead to hydrolysis of the glycosidic bonds.
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Oxidizing Agents: The presence of oxidizing agents can degrade the molecule.
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Light: Exposure to light, particularly UV light, can cause photodegradation.
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Humidity: Moisture can facilitate hydrolytic degradation, especially for the solid form.
Q3: What are the recommended storage conditions for 6'''-Deamino-6'''-hydroxyneomycin B?
A: Most suppliers recommend storing 6'''-Deamino-6'''-hydroxyneomycin B as a solid in a refrigerator at 2-8°C. For long-term storage, colder temperatures such as -20°C or -80°C are generally better for preserving the stability of aminoglycoside antibiotics. It is also crucial to store the compound in a tightly sealed container, protected from light and moisture.
Troubleshooting Guide
This guide addresses common problems encountered during the storage and use of 6'''-Deamino-6'''-hydroxyneomycin B.
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or appearance of unexpected peaks in chromatograms. | Degradation of the compound due to improper storage. | - Verify storage conditions (temperature, light, and moisture protection). - Perform a purity check of the standard using a validated analytical method (e.g., HPLC). - If degradation is confirmed, discard the old stock and use a fresh, properly stored standard. |
| Inconsistent analytical results when using the standard. | Partial degradation or heterogeneity of the stored material. | - Ensure the entire sample is brought to room temperature before use and is thoroughly mixed if it was previously in solution. - Prepare fresh stock solutions for each set of experiments. - Re-evaluate the stability of the compound under your specific laboratory conditions. |
| Visible changes in the physical appearance of the solid (e.g., color change, clumping). | Likely degradation due to exposure to moisture or light. | - Do not use the material. - Discard the compromised stock and obtain a fresh vial. - Review storage procedures to prevent future occurrences. Ensure the container is always tightly sealed and stored in the dark. |
Experimental Protocols
Protocol: Forced Degradation Study of 6'''-Deamino-6'''-hydroxyneomycin B
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.
1. Materials:
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6'''-Deamino-6'''-hydroxyneomycin B reference standard
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (B78521) (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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High-purity water
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Methanol or other suitable solvent
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pH meter
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HPLC system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometer)
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Appropriate HPLC column (e.g., C18)
2. Procedure:
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Acid Hydrolysis:
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Prepare a solution of 6'''-Deamino-6'''-hydroxyneomycin B in 0.1 M HCl.
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Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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At specified time points, withdraw aliquots, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
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Analyze the samples by HPLC.
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Base Hydrolysis:
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Prepare a solution of 6'''-Deamino-6'''-hydroxyneomycin B in 0.1 M NaOH.
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Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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At specified time points, withdraw aliquots, neutralize with 0.1 M HCl, and dilute with the mobile phase.
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Analyze the samples by HPLC.
-
-
Oxidative Degradation:
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Prepare a solution of 6'''-Deamino-6'''-hydroxyneomycin B in 3% H₂O₂.
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Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
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At specified time points, withdraw aliquots and dilute with the mobile phase.
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Analyze the samples by HPLC.
-
-
Photodegradation:
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Prepare a solution of 6'''-Deamino-6'''-hydroxyneomycin B in a suitable solvent (e.g., water or methanol).
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Expose the solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.
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A control sample should be kept in the dark at the same temperature.
-
At specified time points, withdraw aliquots and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
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Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C).
-
At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.
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3. Data Analysis:
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Compare the chromatograms of the stressed samples with that of an unstressed control sample.
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Calculate the percentage degradation of 6'''-Deamino-6'''-hydroxyneomycin B.
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Identify and quantify any significant degradation products.
Data Presentation
The following table summarizes the expected stability of neomycin sulfate, a closely related compound, under forced degradation conditions. This can serve as a preliminary guide for what to expect with 6'''-Deamino-6'''-hydroxyneomycin B.
Table 1: Summary of Neomycin Sulfate Stability under Forced Degradation Conditions
| Condition | Reagent | Temperature | Duration | Expected Stability |
| Acidic Hydrolysis | 1 N HCl | Reflux | 2 hours | Poor |
| Basic Hydrolysis | 1 N NaOH | Reflux | 2 hours | Poor |
| Oxidative | Hydrogen Peroxide | Room Temp | - | Poor |
Visualizations
Diagram 1: Potential Degradation Pathways
Technical Support Center: Optimizing Enzymatic Synthesis of 6'''-Deamino-6'''-hydroxyneomycin B
Welcome to the technical support center for the enzymatic synthesis of 6'''-Deamino-6'''-hydroxyneomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
I. Frequently Asked Questions (FAQs)
Q1: What is the enzymatic pathway for the synthesis of 6'''-Deamino-6'''-hydroxyneomycin B from neomycin B?
A1: The synthesis is a proposed two-step enzymatic process:
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Deamination: The 6'''-amino group of neomycin B is removed by an aminotransferase, such as NeoB, which is involved in the biosynthesis of neomycin. This reaction likely yields an unstable 6'''-oxo intermediate.
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Reduction/Hydroxylation: The intermediate is then converted to the final 6'''-hydroxy product. This step can likely be catalyzed by an oxidase, such as NeoG (6'''-hydroxyneomycin C oxidase), which is also part of the neomycin biosynthetic pathway.
Q2: Which enzymes are recommended for this synthesis?
A2: The key enzymes are:
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Aminotransferase: NeoB from Streptomyces fradiae.
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Oxidase: NeoG (also known as Neo-11) from Streptomyces fradiae.
Q3: Where can I obtain the genes for these enzymes?
A3: The genes encoding NeoB and NeoG can be found in the neomycin biosynthetic gene cluster of Streptomyces fradiae. You can clone these genes for expression in a suitable host like E. coli.
Q4: What are the necessary cofactors for these enzymatic reactions?
A4:
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NeoB (Aminotransferase): Requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.
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NeoG (Oxidase): Is an FAD-dependent oxidase, so it requires Flavin Adenine Dinucleotide (FAD).
Q5: What analytical methods are suitable for monitoring the reaction progress and product formation?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for separating and quantifying neomycin B, the intermediate, and the final product. Derivatization with agents like o-phthalaldehyde (B127526) (OPA) may be necessary for UV or fluorescence detection. Mass spectrometry can be used for product identification.
II. Troubleshooting Guides
Problem 1: Low or No Deamination of Neomycin B
| Potential Cause | Troubleshooting Step |
| Inactive NeoB Enzyme | - Verify the expression and purification of the NeoB protein. Run an SDS-PAGE to check for protein integrity and purity.- Ensure proper protein folding by optimizing expression conditions (e.g., lower temperature, chaperone co-expression).- Perform an activity assay with a known substrate to confirm enzyme functionality. |
| Missing or Insufficient Cofactor (PLP) | - Supplement the reaction mixture with an adequate concentration of pyridoxal 5'-phosphate (PLP). A typical starting concentration is 0.1-1 mM. |
| Suboptimal Reaction Conditions | - pH: Optimize the pH of the reaction buffer. Most aminotransferases have a pH optimum between 7.5 and 9.0.- Temperature: Determine the optimal temperature for NeoB activity. Start with a range of 25-37°C.- Buffer: Use a suitable buffer system, such as Tris-HCl or phosphate (B84403) buffer, at a concentration of 50-100 mM. |
| Substrate Inhibition | - High concentrations of neomycin B might inhibit the enzyme. Perform the reaction with a range of substrate concentrations to identify potential inhibition. |
| Presence of Inhibitors | - Ensure that the purified enzyme and reaction components are free from contaminants that could act as inhibitors. Consider dialysis or buffer exchange of the enzyme preparation. |
Problem 2: Low or No Formation of the Final Hydroxylated Product
| Potential Cause | Troubleshooting Step |
| Inactive NeoG Enzyme | - Confirm the expression and purity of the NeoG protein using SDS-PAGE.- Ensure the presence of the FAD cofactor. The enzyme may need to be reconstituted with FAD after purification. |
| Instability of the Intermediate | - The 6'''-oxo intermediate may be unstable. Consider performing the two enzymatic steps in a one-pot reaction to allow for immediate conversion of the intermediate as it is formed. |
| Suboptimal Reaction Conditions for NeoG | - pH and Temperature: Optimize the pH and temperature for NeoG activity, which may differ from the optimal conditions for NeoB.- Oxygen Availability: As an oxidase, NeoG requires molecular oxygen. Ensure adequate aeration of the reaction mixture by shaking or sparging with air. |
| Lack of a Reducing Agent (if a reductase is used) | - If a reductase is used instead of an oxidase for the second step, ensure the presence of a suitable reducing agent like NADH or NADPH. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step |
| Co-elution with Substrate or Byproducts | - Optimize the chromatography method used for purification (e.g., ion-exchange, reverse-phase).- Adjust the gradient, mobile phase composition, or column chemistry to improve separation. |
| Product Degradation | - Assess the stability of the final product under the purification conditions (pH, temperature).- Perform purification steps at low temperatures and in appropriate buffers to minimize degradation. |
III. Data Presentation
Table 1: Hypothetical Optimized Reaction Conditions for the Enzymatic Synthesis
| Parameter | Deamination (NeoB) | Hydroxylation (NeoG) | One-Pot Reaction |
| Enzyme Concentration | 10-50 µM | 10-50 µM | 10-50 µM (each) |
| Neomycin B Concentration | 1-10 mM | - | 1-10 mM |
| PLP Concentration | 0.5 mM | - | 0.5 mM |
| FAD Concentration | - | 0.1 mM | 0.1 mM |
| Buffer | 50 mM Tris-HCl | 50 mM Tris-HCl | 50 mM Tris-HCl |
| pH | 8.5 | 7.5 | 8.0 |
| Temperature | 30°C | 30°C | 30°C |
| Reaction Time | 4-8 hours | 2-4 hours | 6-12 hours |
| Agitation | 150-200 rpm | 150-200 rpm | 150-200 rpm |
Table 2: Hypothetical Kinetic Parameters of the Enzymes
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| NeoB | Neomycin B | 2.5 | 15 |
| NeoG | 6'''-oxo-neomycin B | 1.8 | 25 |
IV. Experimental Protocols
Protocol 1: Expression and Purification of His-tagged NeoB and NeoG
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Gene Cloning and Expression:
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Clone the codon-optimized genes for NeoB and NeoG into a pET expression vector with an N-terminal His-tag.
-
Transform the expression plasmids into E. coli BL21(DE3) cells.
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange:
-
Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
For NeoB, add 0.1 mM PLP to the storage buffer. For NeoG, add 0.05 mM FAD.
-
Determine the protein concentration using the Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzymes at -80°C.
-
Protocol 2: Two-Step Enzymatic Synthesis
-
Deamination Step:
-
Set up the reaction mixture in a microcentrifuge tube or a larger vessel:
-
50 mM Tris-HCl, pH 8.5
-
5 mM Neomycin B sulfate
-
0.5 mM PLP
-
20 µM purified NeoB enzyme
-
-
Incubate at 30°C with shaking for 6 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
-
Hydroxylation Step:
-
After the deamination is complete, adjust the pH of the reaction mixture to 7.5.
-
Add FAD to a final concentration of 0.1 mM.
-
Add purified NeoG enzyme to a final concentration of 20 µM.
-
Incubate at 30°C with vigorous shaking (to ensure aeration) for 4 hours.
-
Monitor the formation of the final product by HPLC.
-
-
Reaction Quenching and Product Purification:
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation (e.g., 80°C for 10 minutes).
-
Centrifuge to remove precipitated protein.
-
Purify the final product from the supernatant using solid-phase extraction or preparative HPLC.
-
V. Visualizations
Caption: Workflow of the two-step enzymatic synthesis.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Preparations of 6'''-Deamino-6'''-hydroxyneomycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis and purification of 6'''-Deamino-6'''-hydroxyneomycin B.
Frequently Asked Questions (FAQs)
Q1: What is 6'''-Deamino-6'''-hydroxyneomycin B and why is its purity important?
A1: 6'''-Deamino-6'''-hydroxyneomycin B is a derivative of Neomycin B, an aminoglycoside antibiotic. It is often studied as a potential therapeutic agent or as an intermediate in the synthesis of other novel antibiotics. High purity is crucial for accurate biological evaluation, ensuring reproducible experimental results, and for regulatory approval in drug development. Impurities can lead to misleading biological data and potential toxicity.
Q2: What are the common sources of impurities in the preparation of 6'''-Deamino-6'''-hydroxyneomycin B?
A2: Impurities can arise from several sources:
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Starting Material: Incomplete conversion of the starting material, Neomycin B, is a primary source of impurity.
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Side Reactions: Undesired reactions occurring during the deamination process can lead to the formation of structural analogs.
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Reagents and Solvents: Residual reagents, solvents, and by-products from the reaction mixture can contaminate the final product.
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Degradation: The product may degrade during purification or storage, especially under suboptimal pH or temperature conditions.
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Purification Process: Contaminants from chromatography resins or columns can be introduced.
Q3: What analytical techniques are recommended for assessing the purity of 6'''-Deamino-6'''-hydroxyneomycin B?
A3: Due to the polar nature and lack of a strong chromophore in aminoglycosides, specialized analytical techniques are required:
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High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A universal detector that is well-suited for non-volatile analytes like aminoglycosides.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): A highly sensitive method for the analysis of carbohydrates and aminoglycosides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the identity of the main compound and any impurities.
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Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and for preliminary purity assessment. Visualization can be achieved using ninhydrin (B49086) stain, which reacts with the amino groups.
Troubleshooting Guides
Problem 1: Incomplete Deamination of Neomycin B
Symptom: Analytical results (TLC, HPLC) show a significant amount of starting material (Neomycin B) remaining in the reaction mixture.
| Potential Cause | Suggested Solution |
| Insufficient Reagent | Increase the molar ratio of the deaminating agent (e.g., nitrous acid precursor) to Neomycin B. |
| Suboptimal Reaction Temperature | Ensure the reaction is maintained at the optimal temperature. For many deamination reactions, this is typically at or below room temperature to prevent degradation. |
| Incorrect pH | The pH of the reaction mixture is critical for the efficiency of the deamination reaction. Monitor and adjust the pH as specified in the protocol. |
| Short Reaction Time | Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed. |
Problem 2: Presence of Multiple Unidentified Side Products
Symptom: The chromatogram (HPLC) or TLC plate shows several unexpected spots or peaks in addition to the product and starting material.
| Potential Cause | Suggested Solution |
| Non-specific Reactions | Over-reaction or side reactions can occur if the reaction conditions are too harsh. Consider lowering the reaction temperature or using a milder deaminating agent. |
| Degradation of Product | The target compound may be unstable under the reaction or work-up conditions. Neutralize the reaction mixture promptly after completion and consider performing the work-up at a lower temperature. |
| Impure Starting Material | Ensure the purity of the starting Neomycin B. Impurities in the starting material can lead to a variety of side products. |
Problem 3: Poor Recovery After Purification
Symptom: A low yield of the final product is obtained after chromatographic purification.
| Potential Cause | Suggested Solution |
| Irreversible Binding to Column | The highly polar nature of the compound may lead to strong, sometimes irreversible, binding to the stationary phase (e.g., silica (B1680970) gel). Consider using a different stationary phase like a cation-exchange resin. |
| Product Degradation on Column | The acidic nature of silica gel can cause degradation of acid-labile compounds. Deactivate the silica gel with a base (e.g., triethylamine) before use, or opt for a more inert stationary phase. |
| Inappropriate Elution Solvent | The elution solvent may not be strong enough to desorb the product from the column. For ion-exchange chromatography, a gradient of increasing salt concentration or a change in pH is typically required for elution. |
| Co-elution with Impurities | If the product co-elutes with impurities, the yield of the pure fraction will be lower. Optimize the elution gradient for better separation. |
Experimental Protocols
Key Experiment: Synthesis of 6'''-Deamino-6'''-hydroxyneomycin B via Deamination of Neomycin B
Objective: To convert Neomycin B to 6'''-Deamino-6'''-hydroxyneomycin B.
Materials:
-
Neomycin B sulfate (B86663)
-
Sodium nitrite (B80452) (NaNO₂)
-
Acetic acid
-
Deionized water
-
Dowex 50W-X8 resin (H⁺ form) or similar cation-exchange resin
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (e.g., 0.5 M)
Procedure:
-
Dissolve Neomycin B sulfate in deionized water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in deionized water to the cooled Neomycin B solution while stirring.
-
Carefully add acetic acid dropwise to maintain a slightly acidic pH (around 4-5).
-
Allow the reaction to stir at 0-5 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, neutralize the solution with a dilute base (e.g., ammonium hydroxide).
-
Load the reaction mixture onto a pre-equilibrated cation-exchange column (e.g., Dowex 50W-X8, H⁺ form).
-
Wash the column with deionized water to remove unreacted anionic reagents and non-basic impurities.
-
Elute the product with a gradient of ammonium hydroxide solution (e.g., 0 to 0.5 M).
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final product.
Key Experiment: Purification by Ion-Exchange Chromatography
Objective: To purify 6'''-Deamino-6'''-hydroxyneomycin B from the reaction mixture.
Materials:
-
Crude 6'''-Deamino-6'''-hydroxyneomycin B solution
-
Cation-exchange resin (e.g., CM-Sephadex)
-
Equilibration buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution buffer (e.g., a linear gradient of 0 to 1 M NaCl in equilibration buffer)
-
Fraction collector
-
TLC or HPLC system for analysis
Procedure:
-
Equilibrate the cation-exchange column with 5-10 column volumes of equilibration buffer.
-
Adjust the pH of the crude product solution to match the equilibration buffer and filter it to remove any particulates.
-
Load the filtered solution onto the equilibrated column at a low flow rate.
-
Wash the column with 2-3 column volumes of equilibration buffer to remove unbound impurities.
-
Begin the elution with a linear gradient of the elution buffer.
-
Collect fractions of a suitable volume.
-
Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Pool the fractions containing the pure product.
-
Desalt the pooled fractions if necessary (e.g., by dialysis or using a desalting column).
-
Lyophilize the desalted solution to obtain the purified solid product.
Data Presentation
Table 1: Hypothetical Comparison of Deamination Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0 °C | 25 °C | 40 °C |
| Reaction Time | 4 hours | 2 hours | 2 hours |
| Yield of Product | 85% | 75% | 60% |
| Purity (by HPLC) | 92% | 88% | 80% |
| Key Impurity 1 | 3% | 5% | 8% |
| Key Impurity 2 | 1% | 2% | 4% |
Table 2: Influence of Elution Conditions in Ion-Exchange Chromatography
| Elution Parameter | Condition X | Condition Y | Condition Z |
| Gradient Slope | Steep (0-1 M NaCl in 30 min) | Gradual (0-1 M NaCl in 60 min) | Step (0.5 M NaCl) |
| Product Recovery | 90% | 95% | 85% |
| Product Purity | 85% | 98% | 92% |
| Resolution (Product vs. Impurity 1) | 1.2 | 2.0 | 1.5 |
Visualizations
Caption: Workflow for the synthesis and purification of 6'''-Deamino-6'''-hydroxyneomycin B.
Caption: Troubleshooting decision tree for low purity in synthesis.
Technical Support Center: Addressing Cross-Reactivity of 6'''-Deamino-6'''-hydroxyneomycin B in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cross-reactivity of 6'''-Deamino-6'''-hydroxyneomycin B in immunoassays designed for neomycin B detection.
Frequently Asked Questions (FAQs)
Q1: What are neomycin B and 6'''-Deamino-6'''-hydroxyneomycin B, and how are they structurally related?
Neomycin is an aminoglycoside antibiotic complex produced by Streptomyces fradiae. The most active component of this complex is neomycin B. 6'''-Deamino-6'''-hydroxyneomycin B is a derivative of neomycin B. The key structural difference lies at the 6''' position of the neosamine C ring. In neomycin B, this position has an amino group (-NH2), whereas in 6'''-Deamino-6'''-hydroxyneomycin B, this amino group is replaced by a hydroxyl group (-OH). This structural similarity is the primary reason for potential cross-reactivity in immunoassays.
Q2: What is immunoassay cross-reactivity?
Cross-reactivity in immunoassays occurs when an antibody raised against a specific antigen (in this case, neomycin B) also binds to other structurally similar molecules (like 6'''-Deamino-6'''-hydroxyneomycin B). This can lead to inaccurate quantification of the target analyte, potentially causing overestimation of its concentration.
Q3: Why is it important to assess the cross-reactivity of 6'''-Deamino-6'''-hydroxyneomycin B in a neomycin B immunoassay?
If your samples may contain 6'''-Deamino-6'''-hydroxyneomycin B, its cross-reactivity with the anti-neomycin B antibodies can lead to false-positive results or inflated measurements of neomycin B. Understanding the degree of cross-reactivity is crucial for accurate and reliable data, which is especially critical in drug development and safety testing.
Q4: My neomycin B immunoassay is showing higher than expected results. Could cross-reactivity with 6'''-Deamino-6'''-hydroxyneomycin B be the cause?
Yes, if your samples potentially contain 6'''-Deamino-6'''-hydroxyneomycin B, this is a plausible cause. Other factors can also lead to inaccurate results, such as issues with reagents, equipment, or user technique. A systematic troubleshooting approach is recommended to identify the root cause.
Troubleshooting Guide: Assessing and Managing Cross-Reactivity
This guide will walk you through the process of determining the cross-reactivity of 6'''-Deamino-6'''-hydroxyneomycin B in your neomycin B immunoassay and suggest steps to mitigate its impact.
Step 1: Initial Assessment and Planning
Before proceeding with experimental work, review your assay protocol and consider the following:
-
Assay Format: Competitive ELISAs are commonly used for detecting small molecules like neomycin and are a good format for assessing cross-reactivity.
-
Reagent Quality: Ensure all reagents are within their expiration dates and have been stored correctly.
-
Standard Curve: A reliable and reproducible standard curve for neomycin B is essential for comparison.
Step 2: Experimental Determination of Cross-Reactivity
The most common method to determine cross-reactivity is to run a competitive immunoassay with the cross-reactant as the competing analyte.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol is a general guideline and should be adapted to your specific assay kit and laboratory conditions.
-
Plate Coating:
-
Coat the wells of a microtiter plate with the neomycin-protein conjugate (as per your kit's instructions).
-
Incubate and wash the plate to remove unbound conjugate.
-
-
Blocking:
-
Add a blocking buffer to each well to prevent non-specific binding.
-
Incubate and wash the plate.
-
-
Competitive Reaction:
-
Prepare serial dilutions of both neomycin B (your standard) and 6'''-Deamino-6'''-hydroxyneomycin B (your potential cross-reactant).
-
In separate wells, add a fixed amount of the anti-neomycin antibody and the varying concentrations of either neomycin B or 6'''-Deamino-6'''-hydroxyneomycin B.
-
Incubate to allow competition for antibody binding.
-
-
Detection:
-
Wash the plate to remove unbound antibodies.
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Incubate and wash the plate.
-
-
Substrate Addition and Measurement:
-
Add the enzyme substrate to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Step 3: Data Analysis and Interpretation
-
Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for both neomycin B and 6'''-Deamino-6'''-hydroxyneomycin B.
-
Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 for both neomycin B and 6'''-Deamino-6'''-hydroxyneomycin B from their respective curves.
-
Calculate Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of Neomycin B / IC50 of 6'''-Deamino-6'''-hydroxyneomycin B) x 100
Data Presentation
Summarize your quantitative data in a table for clear comparison.
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| Neomycin B | Value | 100% |
| 6'''-Deamino-6'''-hydroxyneomycin B | Value | Value |
Step 4: Troubleshooting and Mitigation Strategies
If significant cross-reactivity is observed, consider the following strategies:
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Sample Dilution: Diluting your samples can reduce the concentration of the interfering substance. However, ensure that the concentration of neomycin B remains within the detection range of the assay.
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Use of More Specific Antibodies: If possible, source monoclonal antibodies that are highly specific to an epitope on neomycin B that is not present on 6'''-Deamino-6'''-hydroxyneomycin B. Monoclonal antibodies generally offer higher specificity than polyclonal antibodies.
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Alternative Analytical Methods: If immunoassay cross-reactivity cannot be sufficiently mitigated, consider using an orthogonal method for confirmation, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualizations
Logical Workflow for Troubleshooting Cross-Reactivity
Caption: A flowchart outlining the steps to identify and address potential cross-reactivity issues.
Principle of Competitive ELISA for Cross-Reactivity Assessment
Technical Support Center: Method Development for Quantifying "6'''-Deamino-6'''-hydroxyneomycin B" in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of "6'''-Deamino-6'''-hydroxyneomycin B". Given that this is a structural analog of neomycin B, the methodologies and troubleshooting strategies provided are based on established methods for neomycin B and other aminoglycoside antibiotics, adapted to the specific challenges this new compound may present.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the development and execution of analytical methods for "6'''-Deamino-6'''-hydroxyneomycin B".
High-Performance Liquid Chromatography (HPLC) Methods
Question: Why am I observing poor peak shape (tailing or fronting) for my analyte?
Answer: Poor peak shape is a common issue when analyzing highly polar compounds like aminoglycosides. Several factors could be contributing to this problem:
-
Secondary Interactions: The basic amine groups in the analyte can interact with residual acidic silanols on the surface of silica-based columns, leading to peak tailing.
-
Solution:
-
Use a base-deactivated column or an end-capped column.
-
Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
-
Operate at a lower pH to ensure the amine groups are consistently protonated.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the analyte and its interaction with the stationary phase.
-
Solution: Optimize the mobile phase pH. For aminoglycosides, a low pH (e.g., using formic acid or heptafluorobutyric acid as an ion-pairing agent) is often used in reversed-phase chromatography.
-
-
Column Degradation: The column may have lost its efficiency due to contamination or aging.
-
Solution: Flush the column with a strong solvent, or if the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.
-
Question: I am not getting any retention on my C18 column. What can I do?
Answer: "6'''-Deamino-6'''-hydroxyneomycin B", like other aminoglycosides, is a very polar molecule and will exhibit little to no retention on traditional reversed-phase columns like C18 under standard mobile phase conditions. Here are some strategies to increase retention:
-
Ion-Pairing Chromatography: Add an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the mobile phase. This forms a neutral ion-pair with the positively charged analyte, increasing its hydrophobicity and retention on the reversed-phase column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention of highly polar compounds.
-
Derivatization: Chemically modify the analyte to make it less polar. This is often done to add a chromophore for UV detection but can also improve chromatographic retention. However, derivatization can be a complex and time-consuming step.
Question: My detector response is very low or non-existent. How can I improve detection?
Answer: Aminoglycosides lack a strong UV-absorbing chromophore, making detection challenging with standard UV-Vis detectors. Consider the following detection methods:
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that do not rely on the chromophoric properties of the analyte and are well-suited for non-volatile compounds like aminoglycosides.
-
Fluorescence Detection after Derivatization: Derivatize the analyte with a fluorescent tag either pre-column or post-column. O-phthalaldehyde (OPA) is a common derivatizing agent for primary amines.
-
Mass Spectrometry (MS): LC-MS is a highly sensitive and specific technique for the quantification of aminoglycosides.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Question: I am observing significant signal suppression or enhancement (matrix effects). How can I mitigate this?
Answer: Matrix effects are a common challenge in LC-MS/MS analysis, especially in complex biological matrices. They are caused by co-eluting endogenous components that interfere with the ionization of the target analyte.
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Use a robust SPE protocol to effectively clean up the sample and remove interfering matrix components. Mixed-mode cation exchange SPE cartridges are often effective for basic compounds like aminoglycosides.
-
Liquid-Liquid Extraction (LLE): While less common for highly polar compounds, it can be an option.
-
Protein Precipitation (PPT): This is a simpler method but may not provide sufficient cleanup, often leaving phospholipids (B1166683) that can cause significant matrix effects.
-
-
Optimize Chromatography:
-
Improve the chromatographic separation to resolve the analyte from interfering matrix components.
-
Divert the flow to waste during the elution of highly interfering components (e.g., salts and phospholipids at the beginning of the run).
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent matrix effects.
Question: My recovery from Solid-Phase Extraction (SPE) is low and inconsistent. What could be the cause?
Answer: Low and variable recovery in SPE can be due to several factors:
-
Inappropriate Sorbent Selection: Ensure the sorbent chemistry is suitable for retaining the analyte. For a basic compound like "6'''-Deamino-6'''-hydroxyneomycin B", a cation-exchange or a mixed-mode sorbent is a good choice.
-
Incorrect pH of Loading/Washing Solutions: The pH of the solutions should be optimized to ensure the analyte is charged and retained on the sorbent during loading and washing, and neutralized or displaced during elution.
-
Elution Solvent is too Weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For cation-exchange SPE, this often involves increasing the ionic strength or the pH of the elution buffer.
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and low recovery.
-
Flow Rate: A flow rate that is too fast during sample loading may not allow for sufficient interaction between the analyte and the sorbent.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to start with for quantifying "6'''-Deamino-6'''-hydroxyneomycin B"?
A1: For a novel compound like "6'''-Deamino-6'''-hydroxyneomycin B" in complex mixtures, LC-MS/MS is the recommended starting point. It offers the best combination of sensitivity, selectivity, and specificity, which is crucial when dealing with potentially low concentrations in a complex background. HILIC-MS/MS would be a particularly promising approach due to the high polarity of the analyte.
Q2: Since there is no commercially available standard for "6'''-Deamino-6'''-hydroxyneomycin B", how can I perform quantification?
A2: Quantification without a certified reference standard presents a significant challenge. Here are some approaches:
-
Relative Quantification: If you have a purified, well-characterized batch of the compound, you can use it to establish a calibration curve for relative quantification. The results will be reported as a concentration relative to this in-house standard.
-
Use of a Surrogate Standard: Neomycin B could potentially be used as a surrogate standard for semi-quantification, assuming a similar response factor in the chosen detection method. This assumption would need to be justified and the limitations of this approach clearly stated.
-
Quantitative Nuclear Magnetic Resonance (qNMR): If you can isolate a sufficient amount of pure "6'''-Deamino-6'''-hydroxyneomycin B", qNMR can be used to determine its purity and concentration without the need for a separate reference standard.
Q3: What are the key differences I should expect when developing a method for "6'''-Deamino-6'''-hydroxyneomycin B" compared to neomycin B?
A3: The primary structural difference is the replacement of a primary amine group with a hydroxyl group. This will lead to:
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Slightly Increased Polarity: The hydroxyl group is more polar than the amino group, which may require adjustments to the chromatographic conditions to achieve optimal retention.
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Different Derivatization Stoichiometry: If using a derivatization reagent that targets primary amines (like OPA), "6'''-Deamino-6'''-hydroxyneomycin B" will have one less reactive site than neomycin B. This will result in a different derivative and will affect the fluorescence response.
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Different Mass-to-Charge Ratio (m/z) in MS: This is a key advantage for LC-MS/MS, as it will allow for specific detection and quantification of "6'''-Deamino-6'''-hydroxyneomycin B" even in the presence of neomycin B.
Q4: What are typical starting conditions for an HILIC method for this compound?
A4: A good starting point for a HILIC method would be:
-
Column: A zwitterionic or amide-based HILIC column.
-
Mobile Phase A: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) or ammonium acetate) and a small amount of acid.
-
Gradient: Start with a high percentage of mobile phase A (e.g., 90-95%) and gradually increase the percentage of mobile phase B.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
Quantitative Data Summary
The following tables summarize typical quantitative performance data from published methods for neomycin B, which can serve as a benchmark for the development of a method for "6'''-Deamino-6'''-hydroxyneomycin B".
Table 1: HPLC-Based Methods for Neomycin Quantification
| Analytical Method | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| HPLC-CAD | Pharmaceutical Preparations | 3.0 µg/mL | - | - | 95.8 - 102.1 | |
| HPAE-IPAD | Topical Ointments and Creams | - | - | - | 95 - 100 | |
| TLC-Densitometry | Pharmaceutical Preparations | 0.1953 µ g/band | 0.5918 µ g/band | 0.5918 - 2.1960 µ g/band | - |
Table 2: LC-MS/MS-Based Methods for Neomycin Quantification
| Analytical Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Linearity Range (µg/kg) | Recovery (%) | Reference |
| LC-MS/MS | Bovine Edible Tissues and Milk | 10 | 20 | - | 96.67 - 109.54 | |
| HILIC-MS/MS | Human Serum | - | 100 ng/mL | - | - | |
| LC-MS/MS | Honey and Royal Jelly | 0.5 - 2.0 | 1.0 - 5.0 | 1.0 - 200 | 75.2 - 108.4 |
Experimental Protocols
Protocol 1: Sample Preparation from a Complex Biological Matrix (e.g., Plasma) using SPE
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with 5 mL of water to reduce the organic solvent concentration before loading onto the SPE cartridge.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HILIC-MS/MS Analysis
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: 10 mM Ammonium Formate in water with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 50% A
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8-9 min: Hold at 50% A
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9.1-12 min: Return to 95% A and re-equilibrate.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40°C.
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Injection Volume: 5 µL.
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MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Ionization Mode: Positive ion mode.
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MS/MS Parameters: Optimize the precursor and product ions, collision energy, and other source parameters for "6'''-Deamino-6'''-hydroxyneomycin B" by infusing a standard solution.
Visualizations
Caption: Experimental workflow for the quantification of "6'''-Deamino-6'''-hydroxyneomycin B" in a plasma sample.
Caption: Troubleshooting guide for poor peak shape in HPLC analysis.
Strategies to improve the purification efficiency of "6'''-Deamino-6'''-hydroxyneomycin B"
Answering the user's request.## Technical Support Center: Purification of 6'''-Deamino-6'''-hydroxyneomycin B
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to improve the purification efficiency of 6'''-Deamino-6'''-hydroxyneomycin B.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 6'''-Deamino-6'''-hydroxyneomycin B?
A1: Like its parent compound neomycin and other aminoglycosides, 6'''-Deamino-6'''-hydroxyneomycin B is a highly polar, hydrophilic, and cationic molecule. These properties present significant challenges for traditional chromatography methods. Key difficulties include poor retention on standard reversed-phase (C18) columns, strong, sometimes irreversible, adsorption to negatively charged surfaces like silica (B1680970), and the presence of closely related impurities from the synthesis process.
Q2: What is the most recommended primary purification technique for this compound?
A2: Cation-exchange chromatography is a highly effective and widely used method for purifying aminoglycosides. This technique leverages the positive charges of the amino groups on the molecule, allowing it to bind strongly to a negatively charged resin while impurities can be washed away. The pure compound is then eluted by increasing the salt concentration or pH.
Q3: Why is standard reversed-phase HPLC (RP-HPLC) not effective for this purification?
A3: Standard RP-HPLC separates molecules based on hydrophobicity. Because 6'''-Deamino-6'''-hydroxyneomycin B is extremely hydrophilic, it has very little affinity for the nonpolar stationary phase of a C18 column. This results in the compound eluting in or very near the solvent front (void volume), with little to no separation from other polar impurities.
Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it a suitable alternative?
A4: HILIC is a chromatographic technique designed for the separation of highly polar compounds. It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (e.g., acetonitrile) and a low concentration of an aqueous solvent. A water-rich layer forms on the surface of the stationary phase, and polar analytes like 6'''-Deamino-6'''-hydroxyneomycin B can partition into this layer and be retained. This makes HILIC a powerful alternative to RP-HPLC and a valuable orthogonal technique to cation-exchange chromatography.
Troubleshooting Guide
Problem: The target compound shows no retention on a C18 column.
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Possible Cause: The compound is too polar for effective interaction with the nonpolar stationary phase. This is expected behavior for aminoglycosides in reversed-phase chromatography.
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Solution:
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Switch to a more appropriate chromatography mode. Cation-exchange chromatography is the primary recommendation.
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Alternatively, develop a HILIC method, which is specifically designed for polar analytes.
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Consider ion-pair chromatography, which involves adding an ion-pairing reagent to the mobile phase to increase the retention of the charged analyte on the reversed-phase column.
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Problem: The recovery of the compound is low after cation-exchange chromatography.
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Possible Cause 1: The elution conditions are too weak to displace the strongly bound compound from the resin.
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Solution 1: Gradually increase the salt concentration (e.g., NaCl or ammonium (B1175870) acetate) or the pH (e.g., using an ammonia (B1221849) solution) of the elution buffer to effectively displace the positively charged molecule.
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Possible Cause 2: The compound has adsorbed irreversibly to the column matrix or surfaces of the equipment. Aminoglycosides are known to adhere to negatively charged surfaces.
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Solution 2: Use polypropylene (B1209903) or PEEK tubing and collection vessels to minimize surface adsorption. Ensure the column resin is appropriate and that the pH of the loading buffer ensures the target is positively charged and the resin is negatively charged.
Problem: The final product is not pure and shows multiple peaks in HPLC analysis.
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Possible Cause 1: The separation efficiency of the primary purification step is insufficient to resolve the target compound from structurally similar impurities (e.g., isomers, precursors, or side-products).
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Solution 1: Optimize the elution gradient. A shallower gradient provides better resolution. For cation-exchange, this means a slower increase in salt concentration or pH. For HILIC, this involves a slower increase in the aqueous portion of the mobile phase.
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Possible Cause 2: A single purification technique is not enough.
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Solution 2: Introduce an orthogonal purification step. For example, if the primary purification is cation-exchange (separating by charge), a secondary HILIC step (separating by polarity) can be highly effective at removing remaining impurities.
Problem: The chromatography column is clogged or shows high backpressure.
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Possible Cause: The sample was not adequately prepared. The crude mixture may contain particulates, cell debris (if from a fermentation broth), or the compound may have precipitated due to high concentration or solvent incompatibility.
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Solution:
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Always filter the sample through a 0.22 or 0.45 µm filter before loading it onto the column.
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If the sample is from a cell lysate, ensure it is properly clarified by centrifugation to remove all cellular debris.
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Ensure the sample is fully dissolved in the loading buffer. If the sample is too viscous, dilute it before loading.
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Data Presentation: Comparison of Key Purification Strategies
| Parameter | Cation-Exchange Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on charge. Positively charged aminoglycoside binds to a negatively charged stationary phase. | Separation based on polarity. Polar analyte partitions into a water-enriched layer on a polar stationary phase. |
| Typical Stationary Phase | Strong or weak cation-exchange resin (e.g., Dowex, Amberlite). | Bare silica, or silica modified with polar functional groups (e.g., Amide, Diol). |
| Mobile Phase | Aqueous buffers. Loading at low salt/low pH, eluting with a high salt or high pH gradient (e.g., ammonia solution). | High percentage of organic solvent (e.g., >70% Acetonitrile) with an aqueous buffer. Elution by increasing the aqueous content. |
| Illustrative Recovery | Typically high, often >90% if optimized. | Generally good, often 70-95%, but can be sensitive to method parameters. |
| Throughput | Can be high, especially in batch or large column formats. | Typically lower than ion exchange for bulk purification; more common for analytical or semi-prep scale. |
| Pros | High capacity and selectivity for charged molecules; robust and scalable. | Excellent for separating polar compounds; compatible with mass spectrometry (MS) when using volatile buffers. |
| Cons | Limited separation of uncharged impurities; high salt in eluate may require a desalting step. | Lower loading capacity than ion-exchange; can be sensitive to water content in the sample and mobile phase. |
Experimental Protocols
Protocol 1: Purification by Cation-Exchange Chromatography
This protocol is a general guideline and should be optimized for the specific resin and equipment used.
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Resin Preparation:
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Select a weak acid cation-exchange resin (e.g., Amberlite IRC-50).
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Prepare the resin by washing it sequentially with 1N HCl, deionized water until neutral, 1N NaOH, and finally deionized water until the pH is neutral.
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Equilibrate the packed column with 5-10 column volumes (CV) of the loading buffer (e.g., 20 mM sodium phosphate, pH 7.0).
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Sample Preparation and Loading:
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Dissolve the crude 6'''-Deamino-6'''-hydroxyneomycin B in the loading buffer.
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Adjust the pH of the sample to match the loading buffer if necessary.
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Filter the sample through a 0.45 µm filter.
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Load the sample onto the equilibrated column at a controlled flow rate (e.g., 1-2 CV/hour).
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Washing:
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Wash the column with 5-10 CV of the loading buffer to remove unbound impurities.
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Elution:
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Elute the bound compound using a linear gradient of increasing pH or salt concentration. A common method is to use a gradient of 0.1 N to 1.0 N aqueous ammonia.
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Collect fractions and monitor for the presence of the target compound using a suitable analytical method (e.g., TLC with ninhydrin (B49086) stain or LC-MS).
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Post-Purification Processing:
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Pool the pure fractions.
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If an ammonia solution was used for elution, concentrate the pooled fractions under reduced pressure to remove the ammonia.
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The resulting solution can be lyophilized or precipitated (e.g., with methanol) to obtain the solid product.
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Protocol 2: Purification by HILIC
This protocol is intended for semi-preparative or analytical scale purification.
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Column and Mobile Phase Preparation:
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Select a HILIC column (e.g., bare silica or an amide-bonded phase).
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Prepare the mobile phases. Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate. Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate.
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Equilibrate the column with 95-100% Mobile Phase A for at least 10 CV.
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Sample Preparation and Injection:
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Dissolve the sample in a solvent with a high organic content, ideally the initial mobile phase composition, to ensure good peak shape.
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Filter the sample through a 0.22 µm filter.
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Inject the sample onto the equilibrated column.
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Elution and Fraction Collection:
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Elute the compound using a linear gradient, increasing the percentage of Mobile Phase B. For example, a gradient from 5% to 50% Mobile Phase B over 20-30 minutes.
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Collect fractions based on the UV chromatogram or other detector signal.
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Post-Purification Processing:
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Pool the pure fractions.
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Remove the solvents under reduced pressure (e.g., using a rotary evaporator followed by lyophilization) to obtain the purified compound.
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Visualizations
Refinement of analytical techniques for "6'''-Deamino-6'''-hydroxyneomycin B" detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 6'''-Deamino-6'''-hydroxyneomycin B. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of 6'''-Deamino-6'''-hydroxyneomycin B?
A1: The recommended primary analytical technique is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity for quantifying 6'''-Deamino-6'''-hydroxyneomycin B in complex matrices. Due to the polar nature of the analyte and its lack of a strong chromophore, conventional HPLC with UV detection is less suitable without derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography for better retention of highly polar compounds like aminoglycosides.
Q2: My HPLC peaks for 6'''-Deamino-6'''-hydroxyneomycin B are tailing. What are the common causes and solutions?
A2: Peak tailing for polar, basic compounds like 6'''-Deamino-6'''-hydroxyneomycin B is a common issue in HPLC analysis.
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Cause: Secondary interactions between the basic amine groups of the analyte and acidic silanol (B1196071) groups on the surface of the silica-based column packing material.
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Solution 1: Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites. Alternatively, using an acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) can protonate the silanol groups and reduce unwanted interactions.
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Solution 2: Column Selection: Utilize a column with end-capping, where the residual silanol groups are chemically deactivated. A column specifically designed for the analysis of polar compounds is also a good choice.
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Solution 3: pH Adjustment: Operating at a low mobile phase pH (e.g., below 3) can help to protonate the silanol groups and minimize secondary interactions.
Q3: I am observing poor retention of 6'''-Deamino-6'''-hydroxyneomycin B on my C18 column. What can I do?
A3: Poor retention of highly polar compounds on traditional reversed-phase columns is a frequent challenge.
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Solution 1: Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar analytes and is an excellent alternative to reversed-phase chromatography for this compound.
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Solution 2: Ion-Pairing Chromatography: Introduce an ion-pairing reagent into the mobile phase. This reagent will form a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on a C18 column. However, be aware that ion-pairing reagents can contaminate the MS system.
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Solution 3: Aqueous Mobile Phase: If using a reversed-phase column, ensure it is compatible with highly aqueous mobile phases to prevent phase collapse. Some modern C18 columns are designed for use with 100% aqueous mobile phases.
Q4: My MS signal for 6'''-Deamino-6'''-hydroxyneomycin B is weak or inconsistent. How can I improve it?
A4: Weak or inconsistent signals in electrospray ionization (ESI) mass spectrometry for polar compounds can be due to several factors.
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Solution 1: Optimize ESI Source Parameters: Adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to find the optimal conditions for your analyte and mobile phase.
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Solution 2: Mobile Phase pH: Ensure the mobile phase pH promotes the ionization of your analyte. For basic compounds like aminoglycosides, an acidic mobile phase will promote the formation of protonated molecules ([M+H]^+), which are readily detected in positive ion mode.
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Solution 3: Check for Adduct Formation: Aminoglycosides can form adducts with salts (e.g., sodium, potassium) present in the mobile phase or from the sample matrix. This can split the ion signal among different species. Minimize salt contamination by using high-purity solvents and plastic vials.
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Solution 4: Sample Clean-up: Interferences from the sample matrix can suppress the ionization of the target analyte. Implement a robust sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering components.
Troubleshooting Guides
HPLC Peak Shape Problems
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanols. | - Add a competing base (e.g., TEA) to the mobile phase.- Use a lower pH mobile phase.- Employ an end-capped column. |
| Peak Fronting | Column overload; Incompatible injection solvent. | - Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase. |
| Split Peaks | Partially blocked column frit; Column void; Co-elution of isomers. | - Back-flush the column.- Replace the column if a void is suspected.- Optimize chromatographic conditions for better separation. |
| Broad Peaks | High dead volume in the system; Column degradation. | - Check all connections for leaks or excessive tubing length.- Replace the column if its performance has deteriorated. |
Mass Spectrometry Signal Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Suboptimal ESI source conditions; Inefficient ionization. | - Optimize spray voltage, gas flows, and temperature.- Adjust mobile phase pH to favor analyte ionization. |
| Signal Instability | Inconsistent spray; Presence of contaminants. | - Ensure a stable, fine spray at the ESI needle.- Use high-purity solvents and clean the ion source. |
| Multiple Adducts | Presence of salts (Na+, K+) in the mobile phase or sample. | - Use high-purity water and solvents.- Use plastic vials instead of glass to minimize salt leaching. |
| Ion Suppression | Co-eluting matrix components interfering with ionization. | - Improve sample clean-up using techniques like SPE.- Modify chromatographic conditions to separate the analyte from interfering compounds. |
Experimental Protocols
Representative HPLC-MS/MS Method for Quantification
This protocol is a representative method for the analysis of aminoglycosides and should be optimized and validated for the specific analysis of 6'''-Deamino-6'''-hydroxyneomycin B.
1. Sample Preparation (from a pharmaceutical formulation)
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Accurately weigh a portion of the homogenized sample equivalent to approximately 10 mg of the active pharmaceutical ingredient (API).
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Dissolve the sample in 100 mL of a diluent (e.g., 0.1% formic acid in water) in a volumetric flask.
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Sonicate for 15 minutes to ensure complete dissolution.
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Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
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HPLC System: Agilent 1200 series or equivalent.
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Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: 95% B to 50% B over 5 minutes.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
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Mass Spectrometer: Triple quadrupole mass spectrometer.
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of 6'''-Deamino-6'''-hydroxyneomycin B to identify the precursor ion and optimal product ions. For neomycin B, a common transition is m/z 615.4 → 163.1. A similar approach should be used for the target analyte.
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Source Parameters:
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Capillary Voltage: 3.5 kV
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Nebulizer Gas: 40 psi
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Drying Gas Flow: 10 L/min
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Drying Gas Temperature: 350 °C
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Quantitative Data Summary
The following table presents typical performance characteristics for the analysis of neomycin, which can be used as a reference for method development for 6'''-Deamino-6'''-hydroxyneomycin B.
| Parameter | Neomycin B | Reference |
| Linearity Range | 20 - 100 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 1.0142 µg/mL | |
| Limit of Quantification (LOQ) | 3.0735 µg/mL | |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (% RSD) | < 2% |
Visualizations
Caption: General workflow for the analysis of 6'''-Deamino-6'''-hydroxyneomycin B.
Caption: Troubleshooting logic for HPLC peak tailing issues.
Validation & Comparative
Comparative Analysis of the Antibacterial Efficacy of 6'''-Deamino-6'''-hydroxyneomycin B
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 6'''-Deamino-6'''-hydroxyneomycin B with Parent Compound Neomycin B and Other Aminoglycoside Antibiotics.
This guide provides a comprehensive validation of the antibacterial activity of 6'''-Deamino-6'''-hydroxyneomycin B, presenting a comparative analysis with its parent compound, neomycin B, and other established aminoglycoside antibiotics such as gentamicin (B1671437) and kanamycin (B1662678) A. The information is intended to support researchers and professionals in the fields of microbiology and drug development in evaluating the potential of this synthetic aminoglycoside derivative.
Executive Summary
6'''-Deamino-6'''-hydroxyneomycin B is a derivative of the well-known aminoglycoside antibiotic, neomycin B. While specific quantitative data on its antibacterial activity is not widely available in publicly accessible literature, this guide compiles relevant comparative data for its parent compound and other common aminoglycosides. The primary mechanism of action for aminoglycosides, including neomycin B, involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. Modifications to the neomycin B structure have been explored to enhance its efficacy, particularly against resistant bacterial strains. This guide outlines the standard methodologies for assessing antibacterial activity and provides a framework for understanding the potential therapeutic value of 6'''-Deamino-6'''-hydroxyneomycin B.
Comparative Antibacterial Activity
| Antibiotic | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | |
| Neomycin B | 1 - 8 | 4 - 32 |
| Gentamicin | 0.5 - 4 | 0.25 - 2 |
| Kanamycin A | 1 - 8 | 2 - 16 |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a representative range compiled from various sources.
Mechanism of Action: Inhibition of Protein Synthesis
Aminoglycoside antibiotics, including neomycin B and its derivatives, exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The binding of the aminoglycoside to the 30S ribosomal subunit interferes with the translation process, leading to the production of non-functional proteins and ultimately, cell death.
Caption: Mechanism of action of Neomycin B.
Experimental Protocols
The antibacterial activity of aminoglycosides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol Steps:
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Preparation of Antibiotic Stock Solution: A stock solution of the test antibiotic is prepared at a known concentration.
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Serial Dilution: A serial twofold dilution of the antibiotic is performed in cation-adjusted Mueller-Hinton broth (or another suitable broth) directly in a 96-well microtiter plate.
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Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to a 0.5 McFarland standard) is prepared and then diluted to the final desired inoculum concentration.
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Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (no antibiotic and no bacteria) are included.
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Incubation: The plate is incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
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MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Caption: Workflow for MIC determination.
Logical Relationships in Antibiotic Susceptibility
The relationship between the MIC of an antibiotic and its clinical effectiveness is a critical consideration in drug development. A lower MIC value generally indicates greater potency. The decision to advance a compound like 6'''-Deamino-6'''-hydroxyneomycin B would depend on its MIC values against a panel of clinically relevant bacteria compared to existing antibiotics, alongside considerations of its safety and pharmacokinetic profiles.
Caption: Factors influencing antibiotic development.
Comparative Analysis of the Antibacterial Spectra: 6'''-Deamino-6'''-hydroxyneomycin B vs. Neomycin B
For researchers and professionals in drug development, understanding the nuanced differences in the antibacterial activity of novel antibiotic derivatives is paramount. This guide provides a comparative overview of the antibacterial spectrum of 6'''-Deamino-6'''-hydroxyneomycin B and its parent compound, neomycin B. While detailed quantitative data for a direct comparison is limited in publicly accessible literature, this guide synthesizes available information on neomycin B's spectrum and the general context of neomycin derivative development.
Executive Summary
Neomycin B is a well-established broad-spectrum aminoglycoside antibiotic with activity against a range of Gram-positive and Gram-negative bacteria. The modification of neomycin B, such as the synthesis of 6'''-Deamino-6'''-hydroxyneomycin B, represents a strategy to potentially alter its antibacterial profile, enhance efficacy, or overcome resistance mechanisms. A key study by Toda et al. (1983) details the chemical conversion of neomycin B to 6'''-Deamino-6'''-hydroxyneomycin B and investigates its biological activity; however, the specific antibacterial spectrum data from this seminal paper is not widely available. This guide, therefore, presents the known spectrum of neomycin B and provides a framework for the comparative evaluation that would be informed by the data from such studies.
Data Presentation: Antibacterial Spectrum
The following table summarizes the known antibacterial spectrum of neomycin B. The corresponding data for 6'''-Deamino-6'''-hydroxyneomycin B, which would be derived from specific experimental studies, is noted as not publicly available.
| Bacterial Species | Neomycin B | 6'''-Deamino-6'''-hydroxyneomycin B |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | Susceptible | Data not available |
| Streptococcus pyogenes | Generally resistant | Data not available |
| Enterococcus faecalis | Variable susceptibility | Data not available |
| Gram-Negative Bacteria | ||
| Escherichia coli | Susceptible | Data not available |
| Klebsiella pneumoniae | Susceptible | Data not available |
| Pseudomonas aeruginosa | Variable susceptibility | Data not available |
| Proteus vulgaris | Susceptible | Data not available |
Experimental Protocols
The standard method for determining the antibacterial spectrum of a compound is by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. A typical broth microdilution protocol is as follows:
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Preparation of Bacterial Inoculum:
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Isolate colonies of the test bacterium are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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The inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
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Preparation of Antimicrobial Agent Dilutions:
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A stock solution of the test compound (e.g., 6'''-Deamino-6'''-hydroxyneomycin B or neomycin B) is prepared in a suitable solvent.
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Serial two-fold dilutions of the stock solution are made in the broth medium in a 96-well microtiter plate.
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Inoculation and Incubation:
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Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
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Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included.
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The microtiter plate is incubated at 35-37°C for 16-20 hours.
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-
Determination of MIC:
-
Following incubation, the wells are visually inspected for turbidity.
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The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Relationship between Neomycin B and its Derivative
Caption: Chemical modification of Neomycin B to its derivative.
A Comparative In Vitro Efficacy Analysis of 6'''-Deamino-6'''-hydroxyneomycin B and Paromomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of the aminoglycoside antibiotic paromomycin (B158545) and its related compound, 6'''-deamino-6'''-hydroxyneomycin B. While comprehensive comparative data for 6'''-deamino-6'''-hydroxyneomycin B is limited in publicly accessible literature, this document summarizes the available information on paromomycin's antibacterial activity and provides detailed experimental protocols for assessing the in vitro efficacy of aminoglycoside antibiotics.
Overview of Compounds
Paromomycin is a well-established aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative and many Gram-positive bacteria, as well as some protozoa and cestodes. It functions by inhibiting protein synthesis in susceptible microorganisms. 6'''-Deamino-6'''-hydroxyneomycin B is a derivative of neomycin B, another aminoglycoside antibiotic. The structural modifications in 6'''-deamino-6'''-hydroxyneomycin B may influence its antibacterial spectrum and potency. A related compound, 6'''-deamino-6'''-hydroxyparomomycin I, has been described as an aminoglycosyl antibiotic active against both Gram-positive and Gram-negative bacteria.
Quantitative In Vitro Efficacy Data
Due to the limited availability of direct comparative studies in the accessible scientific literature, this guide presents the known Minimum Inhibitory Concentration (MIC) data for paromomycin against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentrations (MICs) of Paromomycin Against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 4 |
| Klebsiella pneumoniae | Clinical Isolate | >256 |
| Pseudomonas aeruginosa | ATCC 27853 | >256 |
| Staphylococcus aureus | ATCC 29213 | 1 |
| Enterococcus faecalis | ATCC 29212 | 128 |
Note: Data is compiled from various sources. MIC values can vary depending on the specific strain and the testing methodology used.
Information regarding the specific MIC values for 6'''-deamino-6'''-hydroxyneomycin B remains elusive in readily available scientific databases. The primary reference, a 1983 article by Toda et al. in the Journal of Antibiotics, would be the definitive source for this information.
Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis
Aminoglycoside antibiotics, including paromomycin and its derivatives, exert their bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This process is crucial for bacterial growth and survival.
Comparative Analysis of 6'''-Deamino-6'''-hydroxyneomycin B and Gentamicin Activity Against Resistant Bacterial Strains
A Guide for Researchers and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents and the re-evaluation of existing compounds. This guide provides a comparative analysis of the in-vitro activity of 6'''-Deamino-6'''-hydroxyneomycin B (DHNB) and the widely used aminoglycoside, gentamicin (B1671437), against clinically relevant resistant bacterial strains. Due to the limited availability of specific experimental data for DHNB, this guide utilizes data for its parent compound, neomycin B, as a proxy to facilitate a meaningful comparison. This information is intended to support researchers and professionals in the fields of microbiology, infectious diseases, and drug development.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of neomycin B and gentamicin against various resistant bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
| Antibiotic | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Neomycin B | Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.5 - >128 | |
| Enterobacteriaceae | Carbapenem-Resistant (CRE) | Susceptible in 65.9% of strains | ||
| Pseudomonas aeruginosa | Gentamicin-Resistant | Can induce cross-resistance | ||
| Gentamicin | Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.5 - >128 | |
| Pseudomonas aeruginosa | Multi-drug Resistant | 4 - >256 | ||
| Enterobacteriaceae | Carbapenem-Resistant (CRE) | Susceptible in 28.4% of strains |
Note: The data for neomycin B is presented as a substitute for 6'''-Deamino-6'''-hydroxyneomycin B due to a lack of available literature. The effectiveness of neomycin B against MRSA can be variable, with some strains exhibiting high-level resistance. Against CRE, neomycin B shows a higher percentage of susceptible strains compared to gentamicin. For Pseudomonas aeruginosa, exposure to neomycin can lead to adaptive resistance and cross-resistance to other aminoglycosides, including gentamicin.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in-vitro activity of an antimicrobial agent. The broth microdilution method is a standardized and widely accepted protocol.
Broth Microdilution Method for MIC Determination (CLSI Guidelines)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of the antibiotic (e.g., gentamicin or neomycin B) of known concentration.
- Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.
- Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- 96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates.
2. Procedure:
- Serial Dilution: Perform a two-fold serial dilution of the antimicrobial agent in CAMHB across the wells of the microtiter plate.
- Inoculation: Inoculate each well with the standardized bacterial suspension.
- Controls:
- Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).
- Sterility Control: A well containing only the growth medium (no bacteria or antibiotic).
- Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Visualizations
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Mechanism of Action and Resistance
Caption: General mechanism of action of aminoglycosides and common bacterial resistance strategies.
Discussion
Both neomycin B and gentamicin belong to the aminoglycoside class of antibiotics and share a similar mechanism of action by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. Resistance to aminoglycosides can arise through several mechanisms, including enzymatic modification of the antibiotic, alteration of the ribosomal binding site, and reduced uptake or increased efflux of the drug.
The available data suggests that neomycin B may have an advantage over gentamicin against certain resistant strains, such as carbapenem-resistant Enterobacteriaceae. However, the potential for cross-resistance and the induction of adaptive resistance with neomycin treatment in P. aeruginosa are significant considerations. Further research is critically needed to evaluate the in-vitro and in-vivo efficacy of 6'''-Deamino-6'''-hydroxyneomycin B against a broad panel of contemporary, multidrug-resistant bacterial isolates. Such studies will be instrumental in determining its potential clinical utility and its role in combating the growing challenge of antibiotic resistance.
Navigating Aminoglycoside Resistance: A Comparative Guide for 6'''-Deamino-6'''-hydroxyneomycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential cross-resistance profiles involving the novel aminoglycoside, 6'''-Deamino-6'''-hydroxyneomycin B. In the absence of direct experimental studies on this specific compound, this document leverages established principles of aminoglycoside resistance to forecast its likely performance against resistant bacterial strains. The information presented herein is intended to guide future research and development efforts.
Understanding the Landscape of Aminoglycoside Resistance
Resistance to aminoglycoside antibiotics is a significant clinical challenge, primarily driven by three established mechanisms:
-
Enzymatic Modification: This is the most prevalent mechanism of resistance. Bacteria acquire genes encoding Aminoglycoside Modifying Enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.
-
Target Site Alteration: Mutations in the 16S rRNA, the binding site of aminoglycosides on the bacterial ribosome, can reduce the binding affinity of the drug. Another mechanism involves the enzymatic methylation of the 16S rRNA by 16S rRNA methyltransferases, which also blocks aminoglycoside binding.
-
Reduced Intracellular Concentration: This can occur through decreased permeability of the bacterial cell membrane or active efflux of the antibiotic out of the cell.
This guide will focus on enzymatic modification, as it is the most common and predictable mechanism influencing cross-resistance among aminoglycosides.
Aminoglycoside Modifying Enzymes (AMEs): A Closer Look
AMEs are broadly categorized into three classes based on the chemical modification they catalyze. The substrate specificity of these enzymes is key to understanding and predicting cross-resistance patterns.
-
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside.
-
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases (AADs), these enzymes transfer an adenylyl group from ATP to a hydroxyl group on the aminoglycoside.
The nomenclature of these enzymes typically indicates the site of modification on the aminoglycoside molecule. For example, AAC(6') acetylates the 6'-amino group.
Comparative Analysis of AME Substrate Specificity
The table below summarizes the common AMEs, their sites of action, and their known substrates. This information provides a basis for predicting the potential susceptibility of 6'''-Deamino-6'''-hydroxyneomycin B to these resistance mechanisms.
| Enzyme Class | Enzyme Subtype | Site of Modification | Common Substrates | Predicted Activity against 6'''-Deamino-6'''-hydroxyneomycin B | Rationale |
| AAC | AAC(3) | 3-amino group | Gentamicin, Tobramycin, Kanamycin | Likely Active | The 3-amino group is present in the neomycin backbone. |
| AAC(6') | 6'-amino group | Tobramycin, Amikacin, Kanamycin, Neomycin | Likely Active | The 6'-amino group is present in the neomycin backbone. | |
| AAC(2') | 2'-amino group | Gentamicin, Tobramycin | Likely Active | The 2'-amino group is present in the neomycin backbone. | |
| APH | APH(3') | 3'-hydroxyl group | Neomycin, Kanamycin, Amikacin | Likely Active | The 3'-hydroxyl group is present in the neomycin backbone. |
| APH(2'') | 2''-hydroxyl group | Gentamicin, Tobramycin, Kanamycin | Likely Active | The 2''-hydroxyl group is present in the neomycin backbone. | |
| ANT | ANT(4') | 4'-hydroxyl group | Tobramycin, Kanamycin, Amikacin, Neomycin | Likely Active | The 4'-hydroxyl group is present in the neomycin backbone. |
| ANT(2'') | 2''-hydroxyl group | Gentamicin, Tobramycin, Kanamycin | Likely Active | The 2''-hydroxyl group is present in the neomycin backbone. |
Key Insight for 6'''-Deamino-6'''-hydroxyneomycin B: The structural modification at the 6''' position (deamination and hydroxylation) is critical. Neomycin B, the parent compound, possesses an amino group at this position. AMEs that specifically target the 6'''-amino group of neomycin B would be rendered ineffective against 6'''-Deamino-6'''-hydroxyneomycin B. However, the prevalence and clinical significance of AMEs targeting this specific position are not well-documented in the readily available literature. The primary sites for enzymatic modification that confer broad resistance are located on other rings of the aminoglycoside structure. Therefore, it is predicted that 6'''-Deamino-6'''-hydroxyneomycin B will share a significant cross-resistance profile with neomycin B against strains harboring the common AMEs listed above.
Visualizing Resistance Pathways and Experimental Design
To facilitate a deeper understanding, the following diagrams illustrate the molecular pathways of aminoglycoside resistance and a proposed workflow for conducting cross-resistance studies.
Caption: Overview of the primary mechanisms of bacterial resistance to aminoglycoside antibiotics.
Caption: A standardized workflow for evaluating the cross-resistance profile of a novel aminoglycoside.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method should be employed to determine the MIC of 6'''-Deamino-6'''-hydroxyneomycin B and comparator aminoglycosides against a panel of bacterial strains.
-
Bacterial Strains: Include a quality control strain (e.g., E. coli ATCC 25922) and a panel of clinical isolates with well-characterized resistance mechanisms (e.g., production of specific AAC, APH, or ANT enzymes).
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. Serially dilute the antibiotics in CAMHB in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Characterization of Resistance Mechanisms
For clinical isolates with unknown resistance mechanisms, molecular methods should be used for characterization.
-
DNA Extraction: Isolate total genomic DNA from the bacterial strains.
-
PCR Amplification: Use specific primers to amplify genes encoding common aminoglycoside-modifying enzymes (e.g., aac(6')-Ib, aph(3')-IIIa, ant(2'')-Ia).
-
Gel Electrophoresis: Visualize PCR products on an agarose (B213101) gel to confirm the presence of the resistance genes.
-
DNA Sequencing: Sequence the amplified PCR products to confirm the identity of the resistance gene and to identify any potential mutations.
Conclusions and Future Directions
Based on the established mechanisms of aminoglycoside resistance, it is anticipated that 6'''-Deamino-6'''-hydroxyneomycin B will exhibit a cross-resistance profile largely overlapping with that of its parent compound, neomycin B. The modification at the 6'''-position may provide an advantage against any AMEs that specifically target this site, but the impact on the overall resistance profile is likely to be limited given the prevalence of enzymes that modify other positions on the aminoglycoside scaffold.
To definitively establish the cross-resistance profile of 6'''-Deamino-6'''-hydroxyneomycin B, it is imperative to conduct comprehensive in vitro studies as outlined in this guide. Such studies should utilize a diverse panel of bacterial strains with genetically confirmed resistance mechanisms. The resulting data will be crucial for evaluating the potential clinical utility of this novel compound and for guiding further drug development efforts in the ongoing battle against antimicrobial resistance.
Spectroscopic Confirmation of 6'''-Deamino-6'''-hydroxyneomycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data to confirm the structure of 6'''-Deamino-6'''-hydroxyneomycin B, a derivative of the aminoglycoside antibiotic neomycin B. By examining key differences in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data between the parent compound and its modified form, we can unequivocally verify the substitution of the 6'''-amino group with a hydroxyl group.
Structural Comparison: Neomycin B vs. 6'''-Deamino-6'''-hydroxyneomycin B
The primary structural difference between neomycin B and its 6'''-deamino-6'''-hydroxy derivative is the conversion of the primary amine (-NH₂) at the 6''' position of the neosamine C ring to a hydroxyl group (-OH). This modification significantly alters the local chemical environment, which is readily detectable by spectroscopic methods. Neomycin B and C are stereoisomers, differing only in the configuration at the C-5''' position. Spectroscopic data for the closely related 6'''-deamino-6'''-hydroxyneomycin C is utilized here for a detailed comparison, as its spectral characteristics are highly similar and relevant.
Mass Spectrometry Analysis
Mass spectrometry confirms the successful substitution by revealing a predictable mass shift. The replacement of an amino group (-NH₂) with a hydroxyl group (-OH) results in a nominal mass increase of 1 Dalton.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (m/z) [M+H]⁺ |
| Neomycin B | C₂₃H₄₆N₆O₁₃ | 614.3174 | 615.3252 |
| 6'''-Deamino-6'''-hydroxyneomycin C | C₂₃H₄₅N₅O₁₄ | 615.2963 | 616.3041 |
Note: Data for 6'''-Deamino-6'''-hydroxyneomycin C is used as a proxy for 6'''-Deamino-6'''-hydroxyneomycin B. The observed mass difference is consistent with the proposed structural modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the atomic connectivity and chemical environment of the molecule. The most significant changes are expected in the ¹³C and ¹H NMR spectra for the signals corresponding to the carbon and protons at and near the 6''' position.
¹³C NMR Spectroscopy
The conversion of the C-6''' amine to a hydroxyl group induces a characteristic downfield shift in the ¹³C NMR signal for C-6'''. This is due to the deshielding effect of the more electronegative oxygen atom compared to the nitrogen atom.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in D₂O
| Carbon Atom | Neomycin B (δ ppm) | 6'''-Deamino-6'''-hydroxyneomycin C (δ ppm) | Key Observations |
| C-5''' | ~73-74 | 72.8 | Minor shift |
| C-6''' | ~41-42 | 60.9 | Significant downfield shift confirms -OH substitution |
| C-1''' | ~98-99 | 98.4 | Minimal change |
Note: Neomycin B data is based on typical values for aminoglycosides and partial spectra. Data for 6'''-Deamino-6'''-hydroxyneomycin C is from supporting information of a study on neomycin biosynthesis.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the protons attached to C-6''' (H-6''') will also experience a shift. The replacement of the amino group with a hydroxyl group alters the electronic environment, leading to a downfield shift of the H-6''' signals.
Table 3: Comparative ¹H NMR Chemical Shifts (δ) in D₂O
| Proton | Neomycin B (δ ppm) | 6'''-Deamino-6'''-hydroxyneomycin C (δ ppm) | Key Observations |
| H-5''' | ~3.6-3.7 | 3.75 (ddd) | Minor shift |
| H-6'''a/b | ~2.9-3.1 | 3.70 (dd), 3.82 (dd) | Significant downfield shift confirms modification |
| H-1''' | ~5.1-5.2 | 5.38 (d) | Minimal change |
Note: Neomycin B data is based on typical values for aminoglycosides. Data for 6'''-Deamino-6'''-hydroxyneomycin C is from supporting information of a study on neomycin biosynthesis.
Experimental Protocols
Mass Spectrometry
A liquid chromatography-mass spectrometry (LC-MS) system is typically employed for the analysis of aminoglycosides.
-
Sample Preparation: The antibiotic standard is dissolved in a suitable solvent, often a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of polar compounds like aminoglycosides.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is the standard method for generating ions of aminoglycosides. High-resolution mass spectrometry (e.g., Orbitrap or TOF) is used to determine the accurate mass and confirm the elemental composition.
NMR Spectroscopy
NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or higher) for optimal resolution.
-
Sample Preparation: The sample is dissolved in deuterium (B1214612) oxide (D₂O) to avoid solvent signal interference.
-
¹H NMR: A standard one-dimensional proton NMR experiment is performed.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each carbon atom, simplifying the spectrum.
-
2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign the proton and carbon signals unambiguously.
Visualizing the Confirmation Workflow
The logical flow for confirming the structure of 6'''-Deamino-6'''-hydroxyneomycin B is outlined below.
Caption: Workflow for Spectroscopic Confirmation.
Signaling Pathway of Aminoglycoside Action (General)
While not directly related to structural confirmation, understanding the mechanism of action is crucial for drug development. Aminoglycosides, including neomycin and its derivatives, primarily act by binding to the 30S ribosomal subunit in bacteria, leading to mistranslation of mRNA and ultimately inhibiting protein synthesis.
Caption: Aminoglycoside Mechanism of Action.
Conclusion
The combined data from mass spectrometry and NMR spectroscopy provides a robust and definitive confirmation of the structure of 6'''-Deamino-6'''-hydroxyneomycin B. The observed mass increase and the significant downfield shifts of the C-6''' and H-6''' signals in the respective NMR spectra are fully consistent with the substitution of the 6'''-amino group with a hydroxyl group. This comparative approach is a powerful tool in the characterization of novel antibiotic derivatives.
Navigating the Landscape of Aminoglycoside Efficacy: A Comparative Guide to Neomycin Derivatives and Novel Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of neomycin derivatives and other next-generation aminoglycosides against established treatments. This analysis is supported by experimental data from murine infection models, offering insights into their potential for combating bacterial infections, including those caused by resistant strains.
Comparative In Vivo Efficacy of Aminoglycoside Derivatives
The development of novel aminoglycoside derivatives is driven by the need to overcome existing resistance mechanisms and improve upon the efficacy of established antibiotics like gentamicin (B1671437) and amikacin. The following table summarizes key in vivo efficacy data from studies comparing a next-generation aminoglycoside, Plazomicin (ACHN-490), and amphiphilic neamine (B104775) derivatives against traditional aminoglycosides in murine infection models.
| Compound/Derivative | Animal Model | Bacterial Strain | Key Efficacy Metric | Result | Comparator(s) | Result |
| Plazomicin (ACHN-490) | Murine Septicemia | P. aeruginosa ATCC 27853 | ED₅₀ (mg/kg) | 8.3 | Gentamicin | 5.2 |
| Amikacin | 22.4 | |||||
| Plazomicin (ACHN-490) | Neutropenic Murine Thigh | E. coli (Carbapenemase-positive) | Static Dose (mg/kg) | 12-64 | Gentamicin | No activity |
| Amphiphilic Neamine Derivative (3',6-diNn) | - | P. aeruginosa (Colistin-resistant) | MIC (µg/mL) | 2-8 | Gentamicin | 1 |
| Neomycin B | >128 |
ED₅₀: The dose required to protect 50% of the animals from a lethal infection. Static Dose: The dose required to prevent bacterial growth over a 24-hour period. MIC: Minimum Inhibatory Concentration.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments commonly used to assess the efficacy of novel antibiotics.
Murine Septicemia Model
This model evaluates the ability of an antibiotic to protect against a lethal systemic infection.
-
Animal Preparation: Mice (e.g., Swiss Webster) are housed under standard laboratory conditions with free access to food and water.
-
Induction of Infection: A lethal dose of bacteria (e.g., Pseudomonas aeruginosa or Escherichia coli) suspended in a solution like saline or mucin is injected intraperitoneally (IP). The bacterial inoculum is pre-determined to cause mortality in untreated control animals within a specified timeframe (e.g., 48-72 hours).
-
Treatment: The test compound (e.g., a neomycin derivative) and comparator antibiotics are administered at various doses, typically via subcutaneous (SC) or intravenous (IV) injection, at a specified time point post-infection (e.g., 1 hour). A vehicle control group receives the injection vehicle only.
-
Monitoring and Endpoint: Animals are monitored for survival over a period of 7 to 14 days. The primary endpoint is the survival rate, from which the 50% effective dose (ED₅₀) can be calculated.
Neutropenic Murine Thigh Infection Model
This model is used to assess the bactericidal or bacteriostatic activity of an antibiotic in a localized infection site in the absence of a significant host immune response.
-
Induction of Neutropenia: Mice (e.g., ICR) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 relative to infection. This reduces the number of circulating neutrophils to below a specified threshold (e.g., <100/mm³).
-
Induction of Infection: A specific inoculum of the test bacteria (e.g., E. coli or Staphylococcus aureus) is injected into the thigh muscle of the anesthetized mice.
-
Treatment: Treatment with the test compound, comparators, and vehicle control is initiated at a set time post-infection (e.g., 2 hours). Dosing can be administered as a single dose or in multiple doses over a 24-hour period.
-
Assessment of Bacterial Burden: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the infected thigh muscles are aseptically removed and homogenized. The homogenate is then serially diluted and plated on appropriate agar (B569324) media to determine the number of colony-forming units (CFU) per gram of tissue.
-
Endpoint: The primary endpoint is the change in bacterial load (log₁₀ CFU/thigh) compared to the initial inoculum and the untreated control group. From this data, the static dose (the dose at which there is no net change in bacterial numbers) can be determined.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Validating the Role of 6'''-Deamino-6'''-hydroxyneomycin B as a Biosynthetic Precursor in Neomycin B Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to support the validation of 6'''-Deamino-6'''-hydroxyneomycin B as a direct biosynthetic precursor to the aminoglycoside antibiotic, neomycin B. By examining the established biosynthetic pathway of its epimer, neomycin C, and proposing parallel enzymatic steps, this document outlines the necessary experimental framework to definitively establish this precursor-product relationship. The presented protocols and data tables serve as a foundational template for researchers investigating aminoglycoside biosynthesis and developing novel antibiotic derivatives.
The Putative Biosynthetic Pathway of Neomycin B
The biosynthesis of neomycin B in Streptomyces fradiae is a complex process involving a series of enzymatic modifications to a 2-deoxystreptamine (B1221613) (2-DOS) core. The final steps in the formation of neomycin B are proposed to mirror those of neomycin C, involving a two-step oxidation and amination of a hydroxyl group on the neosamine ring. The key enzymes implicated in this transformation are a dehydrogenase (NeoQ) and an aminotransferase (NeoB).
Based on the well-documented pathway for neomycin C, it is hypothesized that 6'''-Deamino-6'''-hydroxyneomycin B serves as the immediate precursor to neomycin B. The proposed transformation involves the oxidation of the 6'''-hydroxyl group of 6'''-Deamino-6'''-hydroxyneomycin B by NeoQ to form the corresponding aldehyde, 6'''-deamino-6'''-oxo-neomycin B. Subsequently, NeoB catalyzes the transamination of this aldehyde to yield neomycin B.
Caption: Proposed final two steps in the biosynthesis of Neomycin B.
Comparison with the Established Neomycin C Pathway
The validation of 6'''-Deamino-6'''-hydroxyneomycin B as a precursor is strengthened by its comparison to the established biosynthesis of neomycin C. The KEGG pathway database explicitly shows 6'''-Deamino-6'''-hydroxyneomycin C as an intermediate in the formation of neomycin C. The enzymes NeoQ and NeoB are known to catalyze the analogous conversion of this 'C' epimer. Given that neomycin B and C are epimers at the C-5''' position and that both 6'''-deamino-6'''-hydroxy epimers are found in neomycin-producing strains, a parallel biosynthetic pathway is strongly suggested.
Experimental Validation Protocols
To definitively validate the role of 6'''-Deamino-6'''-hydroxyneomycin B, two primary experimental approaches are recommended: in vivo precursor feeding studies and in vitro enzymatic assays.
Precursor Feeding Studies with Streptomyces fradiae Mutants
This experiment involves feeding 6'''-Deamino-6'''-hydroxyneomycin B to a mutant strain of S. fradiae that is blocked in the neomycin biosynthetic pathway prior to the formation of this intermediate. A knockout mutant of an early pathway gene (e.g., a glycosyltransferase) would be suitable.
Experimental Workflow:
Caption: Workflow for the precursor feeding study.
Detailed Protocol:
-
Strain and Culture Conditions: A blocked mutant of Streptomyces fradiae (e.g., ΔneoG, a putative glycosyltransferase mutant) will be used. The strain will be cultured in a suitable production medium for neomycin biosynthesis at 28-30°C with shaking.
-
Precursor Feeding: A sterile solution of 6'''-Deamino-6'''-hydroxyneomycin B (e.g., 100 µM final concentration) will be added to the culture at a specific time point (e.g., after 48 hours of growth). A control culture without the added precursor should be run in parallel.
-
Extraction and Analysis: After a further 24-48 hours of incubation, the culture broth will be harvested. The supernatant will be extracted with a suitable solvent (e.g., butanol). The extract will be concentrated and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence of neomycin B.
In Vitro Enzymatic Assays
This approach involves the heterologous expression and purification of the enzymes NeoQ and NeoB, followed by in vitro assays to directly observe the conversion of 6'''-Deamino-6'''-hydroxyneomycin B to neomycin B.
Experimental Workflow:
Caption: Workflow for the in vitro enzymatic assay.
Detailed Protocol:
-
Cloning, Expression, and Purification: The genes neoQ and neoB from S. fradiae will be cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression host. The proteins will be overexpressed and purified using affinity chromatography (e.g., Ni-NTA).
-
Enzymatic Reaction: The assay will be performed in a buffered solution containing the purified NeoQ and NeoB enzymes, the substrate 6'''-Deamino-6'''-hydroxyneomycin B, and necessary cofactors (NAD+ for NeoQ and pyridoxal (B1214274) phosphate (B84403) (PLP) and an amino donor like L-glutamate for NeoB).
-
Product Analysis: The reaction mixture will be analyzed at different time points by HPLC-MS to monitor the consumption of the substrate and the formation of the intermediate (6'''-deamino-6'''-oxo-neomycin B) and the final product (neomycin B).
Data Presentation and Comparison
The following tables summarize the expected outcomes from the proposed experiments, which would provide strong evidence for the role of 6'''-Deamino-6'''-hydroxyneomycin B as a biosynthetic precursor.
Table 1: Expected Results from Precursor Feeding Study
| Experimental Condition | Neomycin B Detected (µg/mL) | 6'''-Deamino-6'''-hydroxyneomycin B Remaining (µM) |
| S. fradiae ΔneoG (Control) | Not Detected | N/A |
| S. fradiae ΔneoG + 6'''-Deamino-6'''-hydroxyneomycin B | > 10 | < 20 |
| S. fradiae ΔneoG + 6'''-Deamino-6'''-hydroxyneomycin C | Not Detected | N/A |
Table 2: Expected Results from In Vitro Enzymatic Assay
| Reaction Components | Substrate Consumed (%) | Neomycin B Produced (nmol) |
| Substrate + NeoQ + NAD+ | > 80 | 0 |
| Substrate + NeoB + PLP + L-glutamate | < 5 | 0 |
| Substrate + NeoQ + NeoB + Cofactors | > 90 | > 50 |
| No Enzyme Control | < 2 | 0 |
Conclusion
While the direct biological conversion of 6'''-Deamino-6'''-hydroxyneomycin B to neomycin B has yet to be explicitly demonstrated in published literature, the strong analogy to the neomycin C pathway provides a compelling hypothesis. The experimental frameworks detailed in this guide offer a clear path to validating its role as a key biosynthetic precursor. Successful validation will not only deepen our understanding of aminoglycoside biosynthesis but also open avenues for biosynthetic engineering to produce novel and potentially more effective antibiotic compounds. Further research focusing on the kinetic parameters of NeoQ and NeoB with both the 'B' and 'C' epimers of 6'''-deamino-6'''-hydroxyneomycin will be crucial for a complete understanding of the flux through these parallel pathways.
Head-to-head comparison of "6'''-Deamino-6'''-hydroxyneomycin B" and amikacin
A detailed analysis of two aminoglycoside antibiotics, amikacin (B45834), a widely used clinical agent, and 6'''-Deamino-6'''-hydroxyneomycin B, a derivative of neomycin B. This guide provides a comprehensive comparison of their antibacterial activity, mechanisms of action, and resistance profiles, supported by available experimental data.
This comparison guide is intended for researchers, scientists, and drug development professionals interested in the field of antibacterial agents. Due to the limited availability of public data for 6'''-Deamino-6'''-hydroxyneomycin B, this guide focuses on presenting the known information for both compounds to facilitate a foundational understanding and highlight areas for future research.
Introduction
Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections, particularly those caused by Gram-negative bacteria. Amikacin, a semi-synthetic derivative of kanamycin (B1662678), is a prominent member of this class, valued for its broad spectrum of activity and its resistance to many aminoglycoside-modifying enzymes. 6'''-Deamino-6'''-hydroxyneomycin B is a derivative of neomycin B, another aminoglycoside. While less studied, understanding its profile is crucial for the exploration of new antibacterial agents. This guide provides a side-by-side comparison of these two molecules.
Antibacterial Activity
A direct quantitative comparison of the in vitro antibacterial activity of 6'''-Deamino-6'''-hydroxyneomycin B and amikacin is hampered by the limited publicly available Minimum Inhibitory Concentration (MIC) data for 6'''-Deamino-6'''-hydroxyneomycin B.
Amikacin exhibits a broad spectrum of activity against many clinically important Gram-negative and some Gram-positive bacteria.
| Bacterial Species | Amikacin MIC Range (µg/mL) |
| Escherichia coli | 1 - 64 |
| Klebsiella pneumoniae | 0.5 - 64 |
| Pseudomonas aeruginosa | 1 - 256 |
| Acinetobacter baumannii | 1 - 64 |
| Staphylococcus aureus | 0.5 - 128 |
Mechanism of Action
Both amikacin and 6'''-Deamino-6'''-hydroxyneomycin B belong to the aminoglycoside class and are expected to share a similar primary mechanism of action.
Amikacin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex, causes misreading of mRNA, and ultimately inhibits protein synthesis, leading to bacterial cell death.
6'''-Deamino-6'''-hydroxyneomycin B , as an aminoglycoside, is presumed to inhibit bacterial protein synthesis by targeting the 30S ribosomal subunit in a manner analogous to other members of its class.
Diagram of the General Mechanism of Action for Aminoglycosides
Caption: General mechanism of action for aminoglycoside antibiotics.
Resistance Mechanisms
Bacterial resistance to aminoglycosides is a significant clinical concern.
Amikacin was designed to be more resistant to enzymatic modification than other aminoglycosides like kanamycin and gentamicin. However, resistance to amikacin can still occur through several mechanisms:
-
Enzymatic modification: The most common mechanism is modification of the amikacin molecule by aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases, phosphotransferases, and nucleotidyltransferases.
-
Target site alteration: Mutations in the 16S rRNA gene (rrs) can reduce the binding affinity of amikacin to the ribosome.
-
Efflux pumps: Active transport of the drug out of the bacterial cell can reduce its intracellular concentration.
-
Reduced permeability: Changes in the outer membrane porins can limit the entry of amikacin into the bacterial cell.
The resistance profile of 6'''-Deamino-6'''-hydroxyneomycin B has not been extensively studied. As a derivative of neomycin B, it is likely susceptible to some of the same resistance mechanisms that affect other aminoglycosides, including enzymatic modification.
Experimental Protocols
Detailed experimental protocols for the direct comparison of these two specific compounds are not available. However, standard methodologies are used to evaluate the antibacterial activity of new compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Workflow for MIC Determination
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., 6'''-Deamino-6'''-hydroxyneomycin B or amikacin) is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the bacterial suspension. Positive (bacteria in broth without antibiotic) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
Amikacin remains a potent and clinically valuable aminoglycoside antibiotic with a well-characterized profile of activity, mechanism of action, and resistance. 6'''-Deamino-6'''-hydroxyneomycin B, a derivative of neomycin B, is known to possess antibacterial properties, but a comprehensive, publicly available dataset for a direct and detailed comparison with amikacin is currently lacking. Further in vitro and in vivo studies are necessary to fully elucidate the antibacterial spectrum, potency, and potential clinical utility of 6'''-Deamino-6'''-hydroxyneomycin B. Such research would be invaluable for the ongoing effort to develop new and effective treatments against multidrug-resistant bacteria.
Assessing the synergistic effects of "6'''-Deamino-6'''-hydroxyneomycin B" with other antibiotics
A focused analysis of the synergistic effects of 6'''-Deamino-6'''-hydroxyneomycin B's parent compound, neomycin B, with other antimicrobial agents.
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Antibiotic Synergy
The combination of antimicrobial agents is a critical strategy in combating the rise of multidrug-resistant pathogens. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, can enhance bacterial killing, reduce the likelihood of resistance development, and potentially lower required therapeutic doses, thereby minimizing toxicity. This guide explores the synergistic potential of the aminoglycoside antibiotic neomycin B, the parent compound of 6'''-Deamino-6'''-hydroxyneomycin B, in combination with other antibiotics.
Mechanism of Action: Neomycin B
Neomycin B, like other aminoglycosides, exerts its bactericidal effect by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, leading to misreading of the mRNA codon and the production of non-functional or toxic proteins. This disruption of essential protein synthesis ultimately leads to bacterial cell death.
Caption: Mechanism of Neomycin B action.
Synergistic Combinations with Neomycin B
Studies have demonstrated that neomycin B can act synergistically with other classes of antibiotics, notably peptide antibiotics like polymyxin (B74138) B and bacitracin. This synergy is often attributed to different mechanisms of action that, when combined, create a more potent bactericidal effect. For instance, polymyxin B disrupts the bacterial cell membrane, which may facilitate the entry of neomycin B to its ribosomal target.
Quantitative Data on Synergistic Effects
The following tables summarize the synergistic interactions of neomycin B with other antibiotics as determined by checkerboard assays. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where an FIC index of ≤0.5 is indicative of a synergistic relationship.
Table 1: Synergistic Interactions of Neomycin B with Other Antibiotics
| Combination | Target Organism(s) | FIC Index Range | Outcome | Reference |
| Neomycin B + Polymyxin B | E. faecalis | ≤0.5 | Synergy | |
| Neomycin B + Bacitracin | S. aureus, P. aeruginosa | ≤0.5 | Synergy | |
| Neomycin B + Gramicidin | Not specified | Not specified | Synergy |
Table 2: Interaction of Neomycin B and Peptide-Neomycin Conjugates with Polymyxin B
| Combination | Target Organism(s) | Fold Reduction in MIC (Peptide-Neomycin) | Fold Reduction in MIC (Polymyxin B) | Outcome | Reference |
| Neomycin B + Polymyxin B | A. baumannii, K. pneumoniae, P. aeruginosa | - | - | Additive to Indifferent | |
| Cysteine-Neomycin Conjugate + Polymyxin B | A. baumannii, K. pneumoniae, P. aeruginosa | 8- to 64-fold | 2- to 8-fold | Synergy | |
| Arginine-Neomycin Conjugate + Polymyxin B | A. baumannii, K. pneumoniae, P. aeruginosa | 8- to 64-fold | 2- to 8-fold | Synergy | |
| Tryptophan-Neomycin Conjugate + Polymyxin B | A. baumannii, K. pneumoniae, P. aeruginosa | 8- to 64-fold | 2- to 8-fold | Synergy |
Experimental Protocols for Synergy Testing
The assessment of antibiotic synergy relies on standardized in vitro methods. The two most common and well-established protocols are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the FIC index.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a 96-well microtiter plate. One antibiotic is diluted along the x-axis (columns) and the other along the y-axis (rows).
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Caption: Workflow of a checkerboard assay.
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the bactericidal activity of antibiotics over time.
Methodology:
-
Preparation of Cultures: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration in fresh broth.
-
Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., MIC, 2x MIC). A growth control with no antibiotic is also included.
-
Sampling Over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating on agar (B569324) plates. The resulting colonies are counted after incubation.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
-
Synergy: A ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity: A ≥3 log10 reduction in CFU/mL from the initial inoculum.
-
Caption: Workflow of a time-kill curve assay.
Conclusion
While direct evidence for the synergistic effects of 6'''-Deamino-6'''-hydroxyneomycin B is currently lacking, the data available for its parent compound, neomycin B, suggests a potential for synergistic interactions, particularly with peptide antibiotics. The established methodologies of checkerboard and time-kill assays provide a robust framework for future investigations into the synergistic potential of this and other novel antibiotic derivatives. Such studies are crucial for the development of effective combination therapies to address the growing challenge of antimicrobial resistance.
Safety Operating Guide
Proper Disposal of 6'''-Deamino-6'''-hydroxyneomycin B: A Comprehensive Guide for Laboratory Personnel
Immediate Safety and Disposal Information
Core Disposal and Decontamination Procedures
Due to its classification as an aminoglycoside antibiotic, 6'''-Deamino-6'''-hydroxyneomycin B is considered an environmentally hazardous substance. Improper disposal can contribute to aquatic toxicity and the development of antibiotic-resistant bacteria. Therefore, direct disposal into sewer systems or general waste is strictly prohibited.
Recommended Disposal Method:
The primary recommended method for the disposal of 6'''-Deamino-6'''-hydroxyneomycin B is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
Spill Management:
In the event of a spill, personal protective equipment (PPE), including safety goggles and gloves, should be worn. For small spills, absorb the material with a non-combustible absorbent material and transfer it into a labeled container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures. The spill area should be decontaminated with plenty of water, and the contaminated cleaning materials must also be disposed of as hazardous waste.
Quantitative Environmental Impact Data
The following table summarizes aquatic toxicity and biodegradability data for Neomycin sulfate, a closely related compound. This data highlights the potential environmental impact and informs the stringent disposal requirements.
| Test Type | Organism | Endpoint | Value | Exposure Time | Method |
| Aquatic Toxicity | Daphnia magna (Water flea) | EC50 | > 72 mg/L | 48 hours | OECD Test Guideline 202 |
| Americamysis bahia (Mysid shrimp) | LC50 | 39 mg/L | 96 hours | US-EPA OPPTS 850.1035 | |
| Anabaena flos-aquae (Cyanobacterium) | EC50 | 0.00075 mg/L | 72 hours | OECD Test Guideline 201 | |
| Pseudokirchneriella subcapitata (Green algae) | EC50 | 0.0099 mg/L | 72 hours | OECD Test Guideline 201 | |
| Natural microorganism | EC50 | 107.6 mg/L | 3 hours | OECD Test Guideline 209 | |
| Biodegradability | - | Biodegradation | 50% | 1.2 days | OECD Test Guideline 314 |
Data sourced from a Safety Data Sheet for a Neomycin formulation.
Experimental Protocols
Protocol for Determination of Antibiotic Concentration in Wastewater Samples using High-Pressure Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the quantification of aminoglycoside antibiotics in aqueous samples, which is crucial for monitoring environmental contamination and the efficacy of wastewater treatment processes.
1. Sample Preparation: a. Collect wastewater samples in sterile containers. b. To concentrate the antibiotics, a solid-phase extraction (SPE) method is typically employed. The specific SPE cartridge and elution solvents will depend on the target analyte's properties. c. Alternatively, lyophilization (freeze-drying) can be used to concentrate the sample. d. Reconstitute the concentrated sample in a suitable solvent, such as a mixture of methanol (B129727) and water. e. Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC analysis.
2. HPLC Analysis: a. HPLC System: An HPLC system equipped with a UV or mass spectrometry (MS) detector. b. Column: A C18 reverse-phase column is commonly used for the separation of aminoglycosides. c. Mobile Phase: A gradient elution is typically performed using a mixture of an acidic aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of the target analyte from other components in the sample. d. Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min. e. Detection: Set the detector to the appropriate wavelength for UV detection or the specific mass-to-charge ratio for MS detection of the target antibiotic. f. Quantification: Create a calibration curve using a series of known concentrations of the antibiotic standard. The concentration of the antibiotic in the wastewater sample can be determined by comparing its peak area to the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Neomycin-Induced Apoptosis via JNK Signaling Pathway
Neomycin, a related aminoglycoside, has been shown to induce apoptosis (programmed cell death) in sensory hair cells of the inner ear through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This is a significant consideration in the toxicological profile of this class of compounds.
Caption: Neomycin-induced JNK signaling pathway leading to apoptosis.
Logical Workflow for the Disposal of 6'''-Deamino-6'''-hydroxyneomycin B
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for 6'''-Deamino-6'''-hydroxyneomycin B.
Personal protective equipment for handling 6"'-Deamino-6"'-hydroxyneomycin B
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 6"'-Deamino-6"'-hydroxyneomycin B (CAS No: 78524-73-9). Adherence to these procedures is essential for minimizing exposure risk, ensuring personal safety, and preventing environmental contamination. As a derivative of neomycin, an aminoglycoside antibiotic, this compound requires careful handling to prevent potential health hazards.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. A risk assessment should be conducted for each procedure to determine the specific PPE required.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, powder-free nitrile or neoprene gloves. Double-gloving is recommended. | Prevents skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects eyes and face from splashes and aerosols of the compound in powder or solution form. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 or higher) is necessary, especially when handling the powder form. | Prevents inhalation of airborne particles. |
| Protective Clothing | A disposable gown with long sleeves and tight-fitting cuffs or a dedicated laboratory coat. | Protects skin and personal clothing from contamination. Laboratory coats should not be worn outside the lab. |
Operational Plan: Handling and Experimental Protocol
Safe handling practices are critical to minimize exposure and prevent contamination. All manipulations should be performed in a designated area.
Experimental Workflow: Preparation of a Stock Solution
-
Preparation: Before handling the compound, ensure the designated work area, such as a chemical fume hood or a biological safety cabinet, is clean and decontaminated. Don all required PPE (disposable gown, double gloves, safety goggles, and respirator).
-
Weighing: Carefully weigh the desired amount of the powdered compound using a calibrated analytical balance within the containment of a fume hood to minimize inhalation exposure.
-
Solubilization: Add the appropriate solvent to the vessel containing the powder. Mix gently to dissolve. A vortex mixer can be used if necessary.
-
Aliquoting and Storage: If required, filter-sterilize the stock solution using a 0.22 µm sterile syringe filter. Distribute the solution into sterile, clearly labeled cryovials for storage. Store the compound in a sealed container in a designated, well-ventilated, and restricted-access area, following the manufacturer's recommendations for temperature (e.g., 2-8°C Refrigerator) and light sensitivity.
-
Post-Experiment: Decontaminate all work surfaces and equipment with an appropriate disinfectant (e.g., 70% ethanol). Dispose of all contaminated PPE and consumables as hazardous waste.
Disposal Plan
Proper disposal of waste containing this compound is crucial to prevent environmental contamination and the development of antibiotic resistance. Do not pour antibiotic-containing media or solutions down the drain.
Waste Segregation and Disposal Protocol:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, gowns, weigh boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste (Concentrated): Collect all concentrated liquid waste, such as unused stock solutions, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical and labeled with "Hazardous Waste," the name of the compound, and its approximate concentration.
-
Liquid Waste (Dilute): Dilute solutions, such as used cell culture media, should be treated as chemical waste. If the media contains biohazardous materials, it must first be decontaminated according to your institution's biosafety protocols (e.g., autoclaving). After decontamination, collect the liquid as chemical waste. Note that autoclaving does not effectively destroy many aminoglycosides.
-
Contaminated Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container labeled as hazardous waste.
-
Final Disposal: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
